molecular formula C10H14O4 B174333 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid CAS No. 10481-25-1

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Cat. No.: B174333
CAS No.: 10481-25-1
M. Wt: 198.22 g/mol
InChI Key: NNVZYAFUSDVQII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C10H14O4 and its molecular weight is 198.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methoxycarbonylspiro[3.3]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O4/c1-14-9(13)7-4-10(5-7)2-6(3-10)8(11)12/h6-7H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVZYAFUSDVQII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439952
Record name 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10481-25-1
Record name 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Spiro[3.3]heptane Scaffold: A Journey from Discovery to Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold, a unique three-dimensional (3D) structural motif, has carved a significant niche in modern medicinal chemistry. Its rigid, non-planar geometry offers a compelling alternative to traditional flat aromatic rings, providing a powerful tool for navigating the complexities of drug design and development. This guide delves into the discovery and rich history of this fascinating scaffold, explores its diverse synthetic methodologies, and highlights its applications in shaping the next generation of therapeutics.

Discovery and Historical Context: From a Chemical Curiosity to a Prized Scaffold

The story of the spiro[3.3]heptane core begins not with the parent hydrocarbon, but with a dicarboxylic acid derivative. In 1907, the German chemist H. Fecht reported the first synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid, a compound that would later be affectionately termed "Fecht's acid". This pioneering work involved the reaction of pentaerythritol tetrabromide with the sodium salt of a malonic ester, a foundational method for constructing the strained cyclobutane rings of the spiro[3.3]heptane system. For many years, spiro[3.3]heptane and its derivatives remained largely a subject of academic interest, valued for their unique strained ring systems and stereochemical properties.

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift. As the limitations of "flat" aromatic rings in drug design became more apparent—often leading to issues with solubility, metabolic stability, and off-target effects—medicinal chemists began to "escape from flatland". This movement spurred the exploration of 3D-rich scaffolds, and the spiro[3.3]heptane core, with its inherent rigidity and well-defined exit vectors for substituent placement, emerged as a frontrunner. Its ability to act as a saturated bioisostere of the phenyl ring, as well as other cyclic systems like piperidine and piperazine, has cemented its importance in contemporary drug discovery programs.[1][2][3]

Synthetic Strategies: Building the Core and Its Analogs

The construction of the spiro[3.3]heptane scaffold and its derivatives has evolved significantly since Fecht's initial synthesis. Modern methodologies offer access to a diverse array of functionalized and heteroatom-containing analogs, crucial for fine-tuning the pharmacological properties of drug candidates.

Classical Approaches to the Spiro[3.3]heptane Core

The foundational approach to the spiro[3.3]heptane skeleton often involves the formation of the two cyclobutane rings through intramolecular cyclization reactions.

Fechts_Synthesis_Workflow Pentaerythritol_tetrabromide Pentaerythritol tetrabromide Intermediate Tetraester Intermediate Pentaerythritol_tetrabromide->Intermediate Alkylation Malonic_ester Malonic ester (sodium salt) Malonic_ester->Intermediate Fechts_acid Spiro[3.3]heptane-2,6- dicarboxylic acid (Fecht's Acid) Intermediate->Fechts_acid Hydrolysis & Decarboxylation

Figure 1: General workflow for Fecht's synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid.

A key intermediate in many syntheses is spiro[3.3]heptane-2,6-dione, which can be accessed through various cyclization strategies. This dione serves as a versatile precursor for a wide range of functionalized spiro[3.3]heptanes.

Modern Synthetic Methodologies

Contemporary synthetic efforts are focused on developing efficient and scalable routes to functionalized spiro[3.3]heptane building blocks for medicinal chemistry.

Modern_Synthesis_Strategies cluster_starting_materials Key Starting Materials cluster_key_intermediates Versatile Intermediates cluster_final_products Target Scaffolds Cyclobutanones Substituted Cyclobutanones Dione Spiro[3.3]heptane-2,6-dione Cyclobutanones->Dione Cyclization Pentaerythritol_derivs Pentaerythritol Derivatives Diazaspiroheptane 2,6-Diazaspiro[3.3]heptane Pentaerythritol_derivs->Diazaspiroheptane Multi-step Synthesis Oxaazaspiroheptane 2-Oxa-6-azaspiro[3.3]heptane Pentaerythritol_derivs->Oxaazaspiroheptane Amino_acids Spiro[3.3]heptane Amino Acids Dione->Amino_acids Functional Group Interconversion Bioisosteres Benzene/Piperidine Bioisosteres Diazaspiroheptane->Bioisosteres Oxaazaspiroheptane->Bioisosteres Drug_analogs Drug Analogs (e.g., Sonidegib, Vorinostat) Bioisosteres->Drug_analogs Scaffold Hopping

Figure 2: Overview of modern synthetic strategies for accessing diverse spiro[3.3]heptane scaffolds.

Key strategies include:

  • [2+2] Cycloadditions: Reactions involving ketenes or keteniminium salts with methylenecyclobutanes provide a direct route to spiro[3.3]heptan-1-ones.

  • Double Alkylation: The use of 1,1-bis(bromomethyl)cyclobutane derivatives to alkylate active methylene compounds, such as malonate esters or TosMIC, is a robust method for constructing the spirocyclic core.

  • Rearrangement Reactions: Semipinacol rearrangements of 1-cyclopropylcyclobutanols have been employed to generate the spiro[3.3]heptanone framework.

Applications in Drug Discovery: A Bioisostere and Beyond

The rigid nature of the spiro[3.3]heptane scaffold allows for precise positioning of functional groups in 3D space, making it an invaluable tool for probing ligand-receptor interactions.

Spiro[3.3]heptane as a Benzene Bioisostere

One of the most significant applications of the spiro[3.3]heptane core is as a saturated, non-planar bioisostere of the phenyl ring.[3] This substitution can lead to improved physicochemical properties, such as increased solubility and metabolic stability, while maintaining or even enhancing biological activity. This "scaffold hopping" strategy has been successfully applied to approved drugs, leading to the generation of novel, patent-free analogs.

Case Study: Sonidegib Analogs

Sonidegib is an inhibitor of the Hedgehog signaling pathway used in the treatment of basal cell carcinoma.[1][4] Replacement of the central meta-substituted phenyl ring in Sonidegib with a spiro[3.3]heptane moiety has yielded potent analogs.

CompoundclogPlogD (7.4)Solubility (µM)Metabolic Stability (t½, min)IC₅₀ (µM)
Sonidegib6.8≥ 3.5-93-
(±)-trans-76 (Spiro Analog)6.0≥ 3.5-47-
(±)-cis-76 (Spiro Analog)6.0≥ 3.5-11-
Table 1: Physicochemical and biological data for Sonidegib and its spiro[3.3]heptane-based analogs. Data sourced from publicly available research.[5]

Case Study: Vorinostat Analogs

Vorinostat is a histone deacetylase (HDAC) inhibitor used to treat cutaneous T-cell lymphoma.[6][7] The incorporation of a spiro[3.3]heptane scaffold in place of the phenyl group in Vorinostat has been explored to generate novel HDAC inhibitors with potentially improved properties. While specific quantitative data for direct spiro[3.3]heptane analogs of Vorinostat is limited in the public domain, the principle of using this scaffold to modulate the properties of HDAC inhibitors is an active area of research.

Signaling Pathways Modulated by Spiro[3.3]heptane-Containing Drugs

Hedgehog Signaling Pathway (Sonidegib)

The Hedgehog (Hh) signaling pathway is crucial for embryonic development and tissue homeostasis. Its aberrant activation is implicated in several cancers. Sonidegib functions by inhibiting the Smoothened (SMO) protein, a key component of the Hh pathway.[4]

Hedgehog_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PTCH1 PTCH1 SMO SMO PTCH1->SMO Inhibition SUFU SUFU SMO->SUFU Inhibition GLI GLI SUFU->GLI Inhibition GLI_active GLI (active) GLI->GLI_active Activation Target_Genes Target Gene Expression GLI_active->Target_Genes Transcription Hh_ligand Hedgehog Ligand Hh_ligand->PTCH1 Sonidegib Sonidegib Sonidegib->SMO Inhibition

Figure 3: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib.

HDAC Inhibition and Downstream Pathways (Vorinostat)

Vorinostat inhibits histone deacetylases (HDACs), leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately affecting cell cycle progression, apoptosis, and other cellular processes.[6][7] The inhibition of HDACs can impact multiple signaling pathways, including the mTOR and IGF pathways.[6][8]

Vorinostat_Mechanism_of_Action Vorinostat Vorinostat HDACs Histone Deacetylases (HDACs) Vorinostat->HDACs Inhibition Histones Histones HDACs->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin Chromatin Relaxation Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

References

An In-Depth Technical Guide on the Core Properties of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, a molecule of interest in medicinal chemistry due to its rigid, three-dimensional spiro[3.3]heptane scaffold. This document collates available data on its chemical and physical properties, proposes a detailed synthetic protocol, and discusses its potential applications, particularly as a benzene bioisostere in drug design.

Core Properties and Data

While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be inferred from data on its parent compound, spiro[3.3]heptane-2,6-dicarboxylic acid, and from computational predictions.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyThis compoundSpiro[3.3]heptane-2,6-dicarboxylic acid
CAS Number 10481-25-1[1]3057-91-8[2]
Molecular Formula C10H14O4[1][3]C9H12O4[2][4]
Molecular Weight 198.22 g/mol [1][5]184.19 g/mol [2][4]
Purity Typically available at 95% or 97%[1][5]-
Boiling Point Not available417.8 °C[4]
Flash Point Not available210 °C[4]
Predicted XlogP 0.7[3]0.4[2]

Table 2: Predicted Spectroscopic and Physicochemical Data for this compound

Data TypePredicted Value
Monoisotopic Mass 198.0892 Da[3]
Predicted CCS (Ų) [M+H]+ 138.2[3]
Predicted CCS (Ų) [M+Na]+ 141.3[3]
Predicted CCS (Ų) [M-H]- 142.1[3]

Experimental Protocols

Due to the lack of a specific published synthesis for this compound, a plausible two-step synthetic route is proposed, starting from the commercially available pentaerythrityl tetrabromide. The first part involves the synthesis of the parent spiro[3.3]heptane-2,6-dicarboxylic acid, followed by a selective mono-esterification.

Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic acid

This protocol is based on a known method for creating the spiro[3.3]heptane core.[6]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethyl malonate in a suitable high-boiling solvent such as amyl alcohol.

  • Addition of Base: Add a strong base, such as sodium ethoxide, to the solution to deprotonate the diethyl malonate, forming the nucleophilic enolate.

  • Cyclization: Slowly add pentaerythrityl tetrabromide to the reaction mixture. Heat the mixture to reflux to facilitate the double alkylation and subsequent cyclization to form the spiro[3.3]heptane core. This step forms the tetraester precursor.

  • Hydrolysis: After the cyclization is complete, cool the reaction mixture and add a solution of a strong base, such as sodium hydroxide, to hydrolyze the four ester groups to carboxylates.

  • Decarboxylation: Acidify the mixture with a strong acid (e.g., HCl) to protonate the carboxylates. The resulting tetracarboxylic acid is then heated to induce decarboxylation, yielding spiro[3.3]heptane-2,6-dicarboxylic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Selective Mono-esterification to yield this compound

This proposed protocol is based on standard methods for the selective mono-esterification of dicarboxylic acids.

  • Protection (Optional but recommended for higher yield): To achieve selective mono-esterification, one of the carboxylic acid groups can be protected. For example, conversion to a silyl ester.

  • Esterification: The unprotected carboxylic acid is then esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid or thionyl chloride) or by using a milder esterification agent like diazomethane (with appropriate safety precautions).

  • Deprotection: If a protecting group was used, it is removed in this step. For a silyl ester, this can be achieved with a fluoride source like TBAF.

  • Work-up and Purification: The reaction mixture is worked up by extraction and washing. The final product, this compound, is then purified using column chromatography on silica gel.

Visualizations

Proposed Synthetic Pathway

Synthetic Pathway A Pentaerythrityl tetrabromide + Diethyl malonate B Tetraester Intermediate A->B Cyclization C Spiro[3.3]heptane-2,6- dicarboxylic acid B->C Hydrolysis & Decarboxylation D Selective Mono-protection C->D E Mono-protected Intermediate D->E F Esterification with Methanol E->F G Protected Mono-ester F->G H Deprotection G->H I 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid H->I

Caption: Proposed synthesis of this compound.

Spiro[3.3]heptane as a Benzene Bioisostere

The spiro[3.3]heptane scaffold is recognized for its utility as a saturated, three-dimensional bioisostere for a phenyl ring in drug molecules.[7][8] This substitution can lead to improved physicochemical properties such as increased solubility and metabolic stability, while maintaining or improving biological activity.[9]

Bioisostere Concept cluster_0 Drug Molecule A Pharmacophore 1 Phenyl Phenyl Ring A->Phenyl Spiro Spiro[3.3]heptane A->Spiro B Pharmacophore 2 Phenyl->B Spiro->B note Substitution with a spiro[3.3]heptane scaffold can improve drug properties. Spiro->note

Caption: The spiro[3.3]heptane core as a 3D bioisostere for a phenyl ring.

Biological Activity and Applications

While no specific biological activities or signaling pathway involvements have been documented for this compound itself, its structural components suggest several potential applications in drug discovery and development.

  • Scaffold for Novel Therapeutics: The rigid spiro[3.3]heptane core provides a unique three-dimensional framework for the synthesis of novel drug candidates. Its use as a benzene ring bioisostere has been explored in analogues of anticancer drugs like Vorinostat and Sonidegib.[7][8]

  • PROTAC Linkers: Derivatives of spiro[3.3]heptane carboxylic acids are utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs).[10] PROTACs are novel therapeutic agents that facilitate the degradation of target proteins. The carboxylic acid and ester functionalities on this compound provide convenient handles for conjugation to target-binding and E3 ligase-binding moieties.

Conclusion

This compound is a valuable building block for medicinal chemistry, offering a rigid, three-dimensional scaffold that can serve as a non-planar bioisostere for aromatic rings. While detailed experimental data on the compound itself is sparse, its synthesis is feasible through established methods for the construction of the spiro[3.3]heptane core followed by selective esterification. Its primary potential lies in the development of novel therapeutics, including PROTACs, where the unique conformational constraints of the spirocyclic system can be exploited to enhance pharmacological properties. Further research into the synthesis and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.

References

chemical structure and stereochemistry of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and plausible synthetic approaches for 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid. While limited direct experimental data for this specific compound is available in published literature, this guide consolidates information on closely related analogs to provide a robust resource for researchers.

Chemical Structure and Properties

This compound is a disubstituted spirocyclic compound. The rigid spiro[3.3]heptane core, composed of two fused cyclobutane rings, imparts significant three-dimensionality, a desirable feature in modern drug design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₄O₄[]
Molecular Weight 198.22 g/mol []
CAS Number 10481-25-1[]
InChI Key NNVZYAFUSDVQII-UHFFFAOYSA-N[]
SMILES COC(=O)C1CC2(C1)CC(C2)C(=O)O[]

Stereochemistry

The substitution pattern at the 2 and 6 positions of the spiro[3.3]heptane scaffold gives rise to axial chirality . This means the molecule is chiral and exists as a pair of enantiomers, even without a traditional stereocenter. The two enantiomers are non-superimposable mirror images of each other. The absolute configuration of these enantiomers is designated using the (R) and (S) nomenclature, which is determined by the spatial arrangement of the substituents.

The parent compound, spiro[3.3]heptane-2,6-dicarboxylic acid, has been successfully resolved into its enantiomers, confirming the chiral nature of this scaffold.[2] It is therefore expected that this compound also exists as a pair of enantiomers.

Figure 1: Enantiomers of this compound.

Synthesis and Experimental Protocols

Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

The parent dicarboxylic acid can be synthesized via a multi-step process starting from pentaerythritol.

G Pentaerythritol Pentaerythritol Pentaerythrityl tetrabromide Pentaerythrityl tetrabromide Pentaerythritol->Pentaerythrityl tetrabromide HBr Tetraester Intermediate Tetraester Intermediate Pentaerythrityl tetrabromide->Tetraester Intermediate Diethyl malonate, NaOEt Spiro[3.3]heptane-2,6-dicarboxylic acid Spiro[3.3]heptane-2,6-dicarboxylic acid Tetraester Intermediate->Spiro[3.3]heptane-2,6-dicarboxylic acid Hydrolysis & Decarboxylation

Figure 2: Synthetic pathway to spiro[3.3]heptane-2,6-dicarboxylic acid.

Protocol: The synthesis of spiro[3.3]heptane-2,6-dicarboxylic acid has been reported and involves the condensation of pentaerythrityl tetrabromide with two equivalents of diethyl malonate, followed by hydrolysis and decarboxylation.[3]

Selective Mono-esterification

The target compound can be prepared by the selective mono-esterification of spiro[3.3]heptane-2,6-dicarboxylic acid.

Protocol: General methods for selective mono-esterification of dicarboxylic acids often involve reacting the diacid with a limited amount of alcohol (in this case, methanol) in the presence of an acid catalyst, or using milder esterification conditions that can be stopped after the formation of the monoester.[4] Another approach could be the partial hydrolysis of the corresponding dimethyl ester.

Chiral Resolution

Resolution of the racemic mixture of this compound can likely be achieved using methods developed for the parent dicarboxylic acid.

Protocol:

  • Diastereomeric Salt Formation: React the racemic acid with a chiral base (e.g., brucine, (R)-1-phenylethylamine) to form diastereomeric salts. These salts can then be separated by fractional crystallization. Subsequent acidification of the separated salts will yield the individual enantiomers of the acid.

  • Chiral Chromatography: Alternatively, the racemic mixture can be separated using chiral High-Performance Liquid Chromatography (HPLC). This may require derivatization to a suitable ester, similar to the resolution of the dicarboxylic acid via its dicinnamyl ester.[2]

Spectroscopic Data (Predicted)

While experimental spectra for this compound are not available in the cited literature, the expected spectroscopic features can be predicted based on the known data for spiro[3.3]heptane-2,6-dicarboxylic acid and related structures.[5]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Signal for the methyl ester protons (~3.7 ppm, singlet, 3H).- Complex multiplets for the cyclobutane ring protons (2.0-3.0 ppm).- Broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR - Two distinct carbonyl signals for the carboxylic acid and the methyl ester (~175-180 ppm).- Signal for the spiro carbon (~35-40 ppm).- Signals for the methoxy carbon (~52 ppm).- Signals for the cyclobutane ring carbons (~30-45 ppm).
IR - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).- Two distinct C=O stretches for the carboxylic acid and the ester (~1700-1740 cm⁻¹).- C-O stretching vibrations (~1100-1300 cm⁻¹).
Mass Spec (ESI-) [M-H]⁻ at m/z 197.08

Applications in Research and Drug Development

Spiro[3.3]heptane derivatives are of significant interest in medicinal chemistry as bioisosteres for commonly used ring systems like benzene and cyclohexane. Their rigid, three-dimensional structure allows for precise orientation of substituents in space, which can lead to improved binding affinity and selectivity for biological targets.[6]

This compound, as a bifunctional molecule, can serve as a valuable building block in the synthesis of more complex molecules. The carboxylic acid and ester functionalities provide orthogonal handles for further chemical modifications, making it a versatile scaffold for creating libraries of compounds for drug discovery.

No specific signaling pathways or biological activities have been reported for this compound in the reviewed literature.

Conclusion

This compound is a chiral, bifunctional molecule with potential as a building block in medicinal chemistry. While direct experimental data is scarce, this guide provides a comprehensive overview of its structure, stereochemistry, and plausible synthetic routes based on established chemistry of related spiro[3.3]heptane derivatives. Further experimental work is needed to fully characterize this compound and explore its potential applications.

References

Technical Guide to CAS Number 10481-25-1 and the Biologically Active Bicyclo[1.1.1]pentane Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Chemical Identity: Initial analysis of CAS Number 10481-25-1 identifies the compound as spiro[3.3]heptane-2,6-dicarboxylic acid monomethyl ester . This molecule is a rigid, non-aromatic scaffold primarily utilized as a building block in organic synthesis. The request for information on biological activity, signaling pathways, and specific uses in drug development points to a likely interest in a different class of compounds: bicyclo[1.1.1]pentane (BCP) derivatives .

This guide will first detail the properties and use of the compound correctly identified by CAS 10481-25-1. It will then provide an in-depth technical overview of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (CAS 156329-62-3) , a representative BCP derivative that aligns with the requested focus on drug development and biological activity.

Part 1: Spiro[3.3]heptane-2,6-dicarboxylic acid monomethyl ester

Core Properties

This spirocyclic ester is a valuable intermediate in synthetic chemistry, particularly for creating complex three-dimensional molecular architectures.[] Its rigid structure makes it a useful component in pharmaceutical and materials science research.[]

PropertyValueReference
CAS Number 10481-25-1[]
Molecular Formula C₁₀H₁₄O₄[]
Molecular Weight 198.22 g/mol []
IUPAC Name 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid-
Physical Form Solid-
Primary Use Building block in organic synthesis[]
Use in Synthesis

Spiro[3.3]heptane derivatives are employed as conformationally restricted surrogates for more flexible structures like 1,3- or 1,4-substituted cyclohexanes. This structural rigidity can be advantageous in drug design for optimizing the pharmacological profile of a lead molecule. The parent compound, spiro[3.3]heptane-2,6-dicarboxylic acid, is also known as Fecht's acid and is a recognized building block in the synthesis of complex molecules.[2]

Experimental Protocol: General Synthesis

The synthesis of spiro[3.3]heptane scaffolds often involves the thermal decarboxylation of a dicarboxylic acid precursor. For instance, the parent spiro[3.3]heptane-2-carboxylic acid can be synthesized from its dicarboxylic acid form.

Protocol: Decarboxylation of Spiro[3.3]heptane-2,2-dicarboxylic acid [3]

  • Starting Material: Crude spiro[3.3]heptane-2,2-dicarboxylic acid.

  • Procedure: The crude acid is heated to 220°C for approximately 30 minutes.

  • Monitoring: The reaction is monitored by the cessation of carbon dioxide evolution.

  • Workup: The reaction mixture is cooled to yield the final product, spiro[3.3]heptane-2-carboxylic acid.[3]

This general approach can be adapted for the synthesis of various substituted spiro[3.3]heptane cores.

Part 2: Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

This compound is a prominent example of a bicyclo[1.1.1]pentane (BCP) derivative, a class of molecules that has garnered significant attention in medicinal chemistry as a non-classical bioisostere.[4]

Core Properties
PropertyValueReference
CAS Number 156329-62-3[4]
Molecular Formula C₉H₉NO₂[4]
Molecular Weight 163.17 g/mol (Note: some sources state 151.16)[4]
IUPAC Name methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate[4]
Primary Use Phenyl ring bioisostere in drug discovery[4]
Role as a Phenyl Ring Bioisostere

The BCP core is a highly strained, three-dimensional structure that serves as an effective bioisosteric replacement for para-substituted phenyl rings in drug candidates.[4][5] This substitution is a key strategy in drug development for several reasons:

  • Improved Physicochemical Properties: Replacing a planar phenyl ring with a saturated, 3D BCP scaffold often leads to significant improvements in aqueous solubility and passive permeability.[6]

  • Enhanced Metabolic Stability: The saturated carbon atoms of the BCP ring are less susceptible to oxidative metabolism by enzymes like cytochrome P450 compared to aromatic rings.[7]

  • Reduced Non-Specific Binding: The decrease in lipophilicity and planarity can reduce non-specific binding to off-target proteins.[7]

  • Maintained Biological Potency: The rigid BCP core effectively mimics the geometry of a para-substituted phenyl ring, allowing it to maintain crucial interactions with the target protein.[6][8]

For example, replacing the central fluorophenyl ring in a γ-secretase inhibitor with a BCP moiety resulted in an equipotent compound with approximately four-fold higher oral absorption in mouse models, attributed to improved solubility and permeability.[6]

G cluster_phenyl Para-Substituted Phenyl Ring cluster_bcp 1,3-Disubstituted Bicyclo[1.1.1]pentane (BCP) p1 p2 p2 p3 bioisostere Bioisosteric Replacement p2->bioisostere p_label Planar, Lipophilic, Metabolically Liable b1 b2 b2 b3 b_label 3D, More Soluble, Metabolically Stable bioisostere->b2

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Mechanism of Action

The biological activity of BCP-containing molecules stems from their unique structural and electronic properties. The rigid bicyclic structure provides a fixed orientation for the functional groups (e.g., the cyano and methyl ester groups), which can enhance binding affinity and specificity to target enzymes or receptors.[4] The nitrile (-CN) group is a key functional moiety that can participate in hydrogen bonding and other polar interactions within a protein's binding pocket, potentially modulating biological pathways related to inflammation or pain.[4] While specific signaling pathways are dependent on the overall molecule in which the BCP is incorporated, its role is to present the pharmacophoric elements in a spatially optimal and metabolically robust manner.

Experimental Protocols: Synthesis

The synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate often starts from a precursor like 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid.

Protocol: Esterification via an Activated Intermediate [4]

  • Reactants:

    • 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv)

    • 2-Hydroxyisoindoline-1,3-dione (1.0 equiv)

    • N,N'-Diisopropylcarbodiimide (DIC) (1.0 equiv)

    • 4-Dimethylaminopyridine (DMAP) (0.1 equiv)

    • Anhydrous dichloromethane (DCM) as solvent

    • Methanol for the final step

  • Activation: The carboxylic acid is dissolved in anhydrous DCM. 2-Hydroxyisoindoline-1,3-dione, DIC, and DMAP are added sequentially at 20°C.

  • Intermediate Formation: The mixture is stirred mechanically for 1 hour. This step forms an activated ester intermediate.

  • Esterification: Methanol is added to the reaction mixture to react with the intermediate, forming the final methyl ester product.

  • Purification: The final product is purified using standard chromatographic techniques.

G start 3-cyanobicyclo[1.1.1]pentane- 1-carboxylic acid intermediate Activated Ester Intermediate start->intermediate Activation (1 hr, 20°C) reagents DIC, DMAP, 2-Hydroxyisoindoline-1,3-dione in DCM product Methyl 3-cyanobicyclo[1.1.1]pentane- 1-carboxylate intermediate->product Esterification methanol Methanol

Caption: Synthesis workflow for Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.

References

The Ascendance of a Rigid Scaffold: 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthesis, applications, and experimental protocols of a next-generation building block reveals its growing importance in the quest for novel therapeutics. From its role as a three-dimensional bioisostere to its application in targeted protein degradation, this spirocyclic scaffold is paving the way for drugs with improved physicochemical and pharmacological properties.

In the relentless pursuit of innovative drug candidates, medicinal chemists are increasingly turning to three-dimensional molecular scaffolds that offer enhanced spatial diversity and improved pharmacological profiles. Among these, 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid has emerged as a pivotal building block, prized for its rigid, non-planar structure and its ability to serve as a bioisosteric replacement for commonly used aromatic rings. This technical guide explores the synthesis, diverse applications, and detailed experimental methodologies associated with this versatile compound, providing researchers and drug development professionals with a comprehensive understanding of its potential.

The Spiro[3.3]heptane Core: A Foundation for Innovation

The spiro[3.3]heptane framework, characterized by two fused cyclobutane rings sharing a single carbon atom, imparts a unique three-dimensional geometry to molecules. This rigid structure is a significant departure from the "flatland" of aromatic rings, offering the potential to improve key drug-like properties such as solubility, metabolic stability, and target selectivity. By presenting substituents in well-defined spatial orientations, the spiro[3.3]heptane core allows for a more precise exploration of the chemical space and a finer tuning of interactions with biological targets.[1][2]

Synthesis of the Core Building Block

The synthesis of this compound typically starts from the corresponding dicarboxylic acid or diester. A common precursor, spiro[3.3]heptane-2,6-dicarboxylic acid, can be synthesized through various methods, including the condensation of dimethyl malonate with pentaerythrityl tetrabromide followed by hydrolysis and decarboxylation.[] The selective formation of the mono-methyl ester is a critical step and can be achieved through several strategies, including enzymatic methods or carefully controlled chemical esterification.

One plausible synthetic pathway involves the preparation of dimethyl spiro[3.3]heptane-2,6-dicarboxylate, which can then be selectively hydrolyzed to the desired mono-acid, mono-ester product.

Synthesis_Pathway A Spiro[3.3]heptane-2,6-dicarboxylic acid B Dimethyl spiro[3.3]heptane-2,6-dicarboxylate A->B Esterification (e.g., MeOH, H+) C 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid A->C Selective mono-esterification (e.g., enzymatic or chemical methods) B->C Selective mono-hydrolysis (e.g., NaOH, controlled stoichiometry)

Applications in Medicinal Chemistry: Beyond a Phenyl Ring Mimic

The primary application of the spiro[3.3]heptane scaffold, and by extension this compound, is as a bioisostere for mono-, meta-, and para-substituted phenyl rings.[4][5] This substitution can lead to the development of novel, patentable drug candidates with improved pharmacokinetic and pharmacodynamic properties.

Targeted Protein Degradation (PROTACs)

A particularly exciting application of this building block is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, and the rigid, three-dimensional nature of the spiro[3.3]heptane scaffold makes it an ideal component for constructing these linkers.[6][7] this compound provides two orthogonal points for attachment, allowing for the precise positioning of the target-binding and E3 ligase-binding moieties.

PROTAC_Workflow cluster_0 PROTAC Assembly cluster_1 Cellular Mechanism A Target Protein Ligand D PROTAC Molecule A->D B 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid (Linker Precursor) B->D C E3 Ligase Ligand C->D E Target Protein F E3 Ubiquitin Ligase G Ternary Complex (Target-PROTAC-E3 Ligase) H Ubiquitination of Target Protein I Proteasomal Degradation

Enhancing Drug Properties: A Case Study with Anticancer Agents

Research has demonstrated the successful incorporation of the spiro[3.3]heptane core into the structures of FDA-approved anticancer drugs, resulting in saturated analogs with retained or even enhanced activity. For instance, replacing the phenyl ring in Vorinostat and the meta-benzene ring in Sonidegib with a spiro[3.3]heptane scaffold yielded potent, patent-free analogs.[4][5] While specific data for derivatives of this compound in this context is still emerging, these studies underscore the potential of this building block to generate novel oncology drug candidates.

Quantitative Data and Experimental Protocols

While extensive quantitative data for compounds directly derived from this compound is not yet abundant in publicly accessible literature, the following tables summarize representative data for molecules containing the broader spiro[3.3]heptane scaffold, illustrating its impact on biological activity.

Table 1: Physicochemical Properties of Spiro[3.3]heptane Analogs vs. Phenyl-Containing Drugs

CompoundLogP (Calculated)t1/2 (min, Human Liver Microsomes)
Sonidegib3.893
trans-Spiro[3.3]heptane analog of Sonidegib3.647
cis-Spiro[3.3]heptane analog of Sonidegib3.511

Data adapted from Mykhailiuk et al. (2024).[4]

Table 2: Biological Activity of Spiro[3.3]heptane-Containing Compounds

Compound ClassTargetIC50 / Activity
Spirooxindole Derivativesp53-MDM2 InteractionIC50 values in the nanomolar to low micromolar range
Spirocyclic DiaminesM4 Muscarinic Acetylcholine ReceptorMicromolar inhibition

Data adapted from various sources.[1][8]

Experimental Protocol: General Synthesis of Spiro[3.3]heptanones (a precursor to the dicarboxylic acid)

This protocol, adapted from Mykhailiuk et al. (2024), describes a general method for the synthesis of spiro[3.3]heptanones, which can be further functionalized to the target dicarboxylic acid.[4]

Materials:

  • Alkene (1.0 equiv.)

  • N,N-dimethylacetamide (DMA) or other suitable amide (1.2 equiv.)

  • Triflic anhydride (1.2 equiv.)

  • Collidine or lutidine (1.2 equiv.)

  • 1,2-Dichloroethane (solvent)

  • Aqueous sodium bicarbonate (NaHCO3)

Procedure:

  • To a solution of the alkene in 1,2-dichloroethane, add the amide and the base (collidine or lutidine).

  • Cool the mixture in an ice bath and add triflic anhydride dropwise.

  • Allow the reaction mixture to warm to room temperature and then reflux for 16 hours.

  • After cooling, quench the reaction by the addition of aqueous NaHCO3.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the desired spiro[3.3]heptanone.

Experimental_Workflow A Reaction Setup (Alkene, Amide, Base in Solvent) B Addition of Triflic Anhydride (0°C) A->B C Reflux (16 hours) B->C D Quenching (aq. NaHCO3) C->D E Extraction D->E F Purification (Distillation or Chromatography) E->F G Spiro[3.3]heptanone Product F->G

Future Outlook

The unique structural features and synthetic accessibility of this compound position it as a valuable and increasingly popular building block in medicinal chemistry. Its role as a rigid, three-dimensional scaffold and its successful application as a bioisostere and a PROTAC linker highlight its potential to contribute to the development of the next generation of therapeutics. As research continues, the full scope of its utility in creating drugs with superior efficacy and safety profiles will undoubtedly expand, making it a key component in the medicinal chemist's toolkit.

References

The Spiro[3.3]heptane Scaffold: A Rising Star in 3D Molecular Design for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular architectures that can overcome the limitations of traditional "flat" molecules in drug discovery has led to a surge of interest in three-dimensional (3D) scaffolds. Among these, the spiro[3.3]heptane (SH) motif has emerged as a particularly promising building block. Its inherent rigidity, unique 3D geometry, and favorable physicochemical properties make it an attractive bioisosteric replacement for common aromatic and saturated ring systems, offering a pathway to improved drug-like properties and novel intellectual property. This technical guide provides a comprehensive overview of the role of spiro[3.3]heptane derivatives in modern molecular design, with a focus on their synthesis, properties, and applications in medicinal chemistry.

The Strategic Advantage of Spiro[3.3]heptane in Molecular Design

The spiro[3.3]heptane scaffold is a saturated bicyclic system characterized by two cyclobutane rings sharing a single carbon atom. This unique arrangement confers a rigid, non-planar structure that allows for precise spatial orientation of substituents.[1] This "escape from flatland" is a key strategy in modern drug design, aiming to improve target selectivity, enhance solubility, and reduce off-target effects.[1][2]

One of the most significant applications of the SH scaffold is as a bioisostere for the phenyl ring.[3][4] While aromatic rings are ubiquitous in pharmaceuticals, they are often associated with poor metabolic stability and high lipophilicity. Replacing a phenyl group with a spiro[3.3]heptane moiety can maintain the necessary vectoral projection of substituents for biological activity while improving key ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3][5] For instance, the incorporation of an SH core into analogs of approved drugs like Vorinostat and Sonidegib has yielded patent-free compounds with retained high activity.[3][4]

Beyond being a benzene mimic, heteroatom-containing spiro[3.3]heptane derivatives have proven to be effective bioisosteres for common saturated heterocycles such as piperidine, piperazine, and morpholine.[6][7] For example, 2,6-diazaspiro[3.3]heptane has been successfully used as a piperazine replacement, leading to improved target selectivity in drug candidates.[6]

Physicochemical Properties: A Quantitative Perspective

The favorable physicochemical properties of spiro[3.3]heptane derivatives are a primary driver of their adoption in drug discovery. The introduction of the rigid, sp3-rich SH core generally leads to a decrease in lipophilicity (logP) and an increase in aqueous solubility compared to their aromatic counterparts.

Compound/ScaffoldPropertyValueComparison/Comment
Sonidegib (phenyl-containing)cLogP6.8Higher lipophilicity.[3]
trans-SH-Sonidegib analogcLogP6.0Reduced lipophilicity by 0.8 units.[3]
cis-SH-Sonidegib analogcLogP6.0Reduced lipophilicity by 0.8 units.[3]
SonidegibMetabolic Stability (CLint in HLM)18 µL min⁻¹ mg⁻¹More metabolically stable.[3]
trans-SH-Sonidegib analogMetabolic Stability (CLint in HLM)36 µL min⁻¹ mg⁻¹Reduced metabolic stability.[3]
cis-SH-Sonidegib analogMetabolic Stability (CLint in HLM)156 µL min⁻¹ mg⁻¹Significantly reduced metabolic stability.[3]
Cycloheptane carboxylic acidpKa~4.9Reference acidity.[8]
Spiro[3.3]heptane-2-carboxylic acidpKa~4.4More acidic due to ring strain.[8]
CF₃-substituted SH carboxylic acidpKa~3.98Increased acidity due to inductive effect.[8]
Cycloheptylamine hydrochloridepKa~11.1Reference basicity.[8]
Spiro[3.3]heptan-2-amine hydrochloridepKa~10.6Less basic.[8]
CF₃-substituted SH amine hydrochloridepKa~9.68Significantly less basic.[8]

HLM: Human Liver Microsomes

Synthetic Strategies for Accessing Spiro[3.3]heptane Derivatives

A variety of synthetic routes to functionalized spiro[3.3]heptanes have been developed, enabling access to a diverse range of building blocks for medicinal chemistry.

Key Synthetic Approaches:
  • [2+2] Cycloaddition: This is a common strategy for constructing the cyclobutane rings of the SH core. For example, the reaction of a ketene with an appropriate alkene can be employed.[5]

  • Semipinacol Rearrangement: A novel approach involves the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes, which, after an initial addition, undergo a strain-relocating semipinacol rearrangement to afford spiro[3.3]heptan-1-ones.[9]

  • From Commercially Available Starting Materials: Practical, large-scale syntheses often start from readily available cyclobutanone derivatives. For instance, 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane can be prepared on a large scale and subsequently used to construct the spiro[3.3]heptane core via double alkylation of reagents like tosylmethyl isocyanide (TosMIC) or malonate esters.[8][10]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of functionalized spiro[3.3]heptane building blocks from a cyclobutanone precursor.

G cluster_0 Preparation of Key Intermediate cluster_1 Spirocycle Formation cluster_2 Functional Group Interconversion start Commercially Available Cyclobutanone Derivative intermediate 1,1-bis(halomethyl)cyclobutane start->intermediate Multi-step Conversion cyclization Double Alkylation (e.g., with Malonate Ester) intermediate->cyclization spiro_core Spiro[3.3]heptane Core cyclization->spiro_core functionalization Hydrolysis, Decarboxylation, Reduction, etc. spiro_core->functionalization building_blocks Functionalized SH Derivatives (Acids, Alcohols, Amines) functionalization->building_blocks end Bioactive Molecules building_blocks->end Use in Drug Discovery G cluster_0 Traditional Aromatic Scaffold cluster_1 3D Bioisosteric Replacement phenyl para-substituted Phenyl Ring R1 Functional Group 1 phenyl->R1 R1 R2 Functional Group 2 phenyl->R2 R2 spiro 2,6-disubstituted Spiro[3.3]heptane phenyl->spiro Bioisosteric Replacement R1_s Functional Group 1 spiro->R1_s R1 R2_s Functional Group 2 spiro->R2_s R2

References

The Spiro[3.3]heptane Linker: An In-Depth Technical Guide to a Rigid Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in medicinal chemistry and drug design, offering a unique combination of three-dimensionality and conformational rigidity.[1] As the pharmaceutical industry continues to move away from "flat" aromatic structures, spiro[3.3]heptane provides a versatile, sp³-rich core that can improve the physicochemical properties of drug candidates.[1] Its rigid framework allows for precise spatial positioning of substituents, making it an attractive linker and scaffold for modulating protein-ligand interactions. This technical guide provides a comprehensive overview of the structural rigidity of the spiro[3.3]heptane core, supported by quantitative data, detailed experimental protocols, and visualizations to aid in its application in drug development.

Core Rigidity and Conformational Characteristics

The defining feature of the spiro[3.3]heptane linker is its inherent rigidity, which arises from the fusion of two cyclobutane rings through a central quaternary carbon. This arrangement severely restricts conformational freedom, in stark contrast to more flexible aliphatic linkers.

Quantitative Structural Data

X-ray crystallography studies of spiro[3.3]heptane derivatives have provided precise geometric parameters that underscore the constrained nature of this scaffold. The cyclobutane rings in spiro[3.3]heptane are not planar but adopt a puckered conformation. This puckering, combined with the spirocyclic fusion, locks the overall framework into a well-defined three-dimensional shape.

Below is a summary of key geometric parameters obtained from X-ray crystallographic analysis of a spiro[3.3]heptane derivative.

ParameterValueDescription
Bond Lengths
C1-C21.550(5) ÅLength of the bond between the spiro carbon and an adjacent carbon in the cyclobutane ring.
C2-C31.557(6) ÅCarbon-carbon bond length within the cyclobutane ring.
Bond Angles
C2-C1-C2A89.7(3)°Angle around the central spiro carbon within one of the cyclobutane rings.
C1-C2-C390.5(3)°Internal angle of the cyclobutane ring.
Dihedral Angles
Puckering Angle~20-30°The degree of deviation from planarity within the cyclobutane rings.

Data adapted from X-ray structural analysis of spiro[3.3]heptane-2,6-dispirofluorene.

While the inherent rigidity is a cornerstone of its utility, quantitative data on the energy barrier to any conformational inversion or rotation within the spiro[3.3]heptane core is not extensively reported in the literature. The high strain of the cyclobutane rings suggests a significant energy barrier to any conformational changes, effectively locking the linker into a single, predictable conformation under physiological conditions.

Experimental Protocols for Characterizing Rigidity

The conformational rigidity of spiro[3.3]heptane linkers can be investigated and confirmed through a combination of experimental and computational techniques.

X-ray Crystallography

X-ray crystallography provides the most definitive experimental evidence for the three-dimensional structure and rigidity of spiro[3.3]heptane-containing molecules.

Methodology:

  • Crystal Growth: Single crystals of a spiro[3.3]heptane derivative suitable for X-ray diffraction are grown. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or liquid-liquid diffusion techniques.

  • Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly variable-temperature (VT) NMR and two-dimensional (2D) NMR techniques, can provide valuable information about the conformational dynamics of molecules in solution.

Variable-Temperature (VT) NMR Protocol:

  • Sample Preparation: A solution of the spiro[3.3]heptane-containing compound is prepared in a suitable deuterated solvent that remains liquid over a wide temperature range (e.g., toluene-d8, dichloromethane-d2).

  • Data Acquisition: A series of ¹H or ¹³C NMR spectra are acquired at different temperatures, typically ranging from -80 °C to 100 °C.

  • Data Analysis: The spectra are analyzed for any changes in chemical shifts, coupling constants, or line shapes as a function of temperature. For a rigid scaffold like spiro[3.3]heptane, it is expected that the NMR spectra will show minimal changes over the temperature range, indicating the absence of any low-energy conformational exchange processes.

2D NOESY/ROESY NMR Protocol:

  • Sample Preparation: A high-purity sample of the spiro[3.3]heptane derivative is dissolved in a deuterated solvent.

  • Data Acquisition: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are performed. These experiments detect through-space correlations between protons that are close in proximity.

  • Data Analysis: The presence of strong cross-peaks between protons on the two different cyclobutane rings can confirm the rigid, folded structure of the spiro[3.3]heptane core in solution. The pattern of NOE/ROE correlations can be used to build a 3D model of the molecule's solution conformation.

Computational Chemistry

Computational modeling provides a powerful tool to investigate the conformational energy landscape and quantify the rigidity of the spiro[3.3]heptane linker.

Conformational Analysis Protocol using Gaussian:

  • Structure Building: A 3D model of the spiro[3.3]heptane derivative is built using a molecular modeling program like GaussView.

  • Geometry Optimization: An initial geometry optimization is performed using a suitable level of theory and basis set (e.g., B3LYP/6-31G(d)).

  • Conformational Search (Relaxed Potential Energy Scan): To probe for any low-energy conformations, a relaxed potential energy surface scan can be performed by systematically rotating a key dihedral angle (e.g., a substituent on one of the rings). The energy is minimized at each step of the scan.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies).

  • Data Analysis: The resulting energy profile is analyzed. For a rigid linker like spiro[3.3]heptane, the potential energy surface is expected to show a single, deep energy minimum, with any conformational changes requiring a very high energy input.

Synthesis of Spiro[3.3]heptane Linkers

The utility of spiro[3.3]heptane in drug discovery has driven the development of several synthetic routes to access this scaffold and its derivatives. A common strategy involves the construction of the spirocyclic core through double alkylation of an active methylene compound with a 1,1-bis(electrophilic) cyclobutane derivative.

Synthesis of 6-(Trifluoromethyl)spiro[3.3]heptane-2-carboxylic acid

A practical synthesis of a functionalized spiro[3.3]heptane building block is outlined below:

  • Preparation of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane: This key intermediate can be synthesized from a commercially available cyclobutanone derivative in a multi-step sequence.

  • Construction of the Spiro[3.3]heptane Core: The dibromide is reacted with diethyl malonate in the presence of a base (e.g., sodium hydride) to form the spiro[3.3]heptane diester via double alkylation.

  • Hydrolysis and Decarboxylation: The resulting diester is saponified with a strong base (e.g., NaOH) to the dicarboxylic acid, which is then thermally decarboxylated to yield the target mono-carboxylic acid.

Visualizing the Rigidity and Synthetic Logic

Graphviz diagrams can be used to visualize the concepts of conformational rigidity and the synthetic pathways to spiro[3.3]heptane linkers.

Conformational_Rigidity cluster_flexible Flexible Aliphatic Linker cluster_rigid Spiro[3.3]heptane Linker Flexible Linker Flexible Linker Multiple Low-Energy Conformations Multiple Low-Energy Conformations Flexible Linker->Multiple Low-Energy Conformations Low Rotational Barrier Spiro[3.3]heptane Linker Spiro[3.3]heptane Linker Single Dominant Conformation Single Dominant Conformation Spiro[3.3]heptane Linker->Single Dominant Conformation High Rotational Barrier Conformation A Conformation A Conformation B Conformation B Conformation A->Conformation B Conformation C Conformation C Conformation B->Conformation C Locked Conformation Locked Conformation

Caption: Conformational landscapes of flexible vs. rigid linkers.

Synthesis_Pathway Cyclobutanone Derivative Cyclobutanone Derivative 1,1-bis(bromomethyl)cyclobutane 1,1-bis(bromomethyl)cyclobutane Cyclobutanone Derivative->1,1-bis(bromomethyl)cyclobutane Multi-step sequence Spiro[3.3]heptane Diester Spiro[3.3]heptane Diester 1,1-bis(bromomethyl)cyclobutane->Spiro[3.3]heptane Diester Double Alkylation (Diethyl Malonate, NaH) Spiro[3.3]heptane Dicarboxylic Acid Spiro[3.3]heptane Dicarboxylic Acid Spiro[3.3]heptane Diester->Spiro[3.3]heptane Dicarboxylic Acid Saponification (NaOH) Diethyl Malonate Diethyl Malonate Diethyl Malonate->Spiro[3.3]heptane Diester Spiro[3.3]heptane Carboxylic Acid Spiro[3.3]heptane Carboxylic Acid Spiro[3.3]heptane Dicarboxylic Acid->Spiro[3.3]heptane Carboxylic Acid Thermal Decarboxylation

Caption: Synthetic pathway to a functionalized spiro[3.3]heptane.

Applications in Drug Design

The rigid nature of the spiro[3.3]heptane linker offers several advantages in drug design:

  • Precise Vectorial Display of Substituents: The locked conformation allows for the precise orientation of functional groups in three-dimensional space, enabling optimized interactions with biological targets.

  • Reduced Entropy Loss upon Binding: By pre-organizing the molecule in a bioactive conformation, the entropic penalty of binding to a target is minimized, potentially leading to higher binding affinities.

  • Improved Physicochemical Properties: As a saturated hydrocarbon scaffold, it can improve properties such as solubility and metabolic stability compared to its aromatic counterparts.[1]

  • Novel Chemical Space: Spiro[3.3]heptane provides access to novel, three-dimensional chemical space, offering opportunities for the development of intellectual property.

Conclusion

The spiro[3.3]heptane linker is a valuable tool for medicinal chemists seeking to introduce conformational rigidity and three-dimensionality into their drug candidates. Its well-defined structure, supported by X-ray crystallographic data, provides a robust scaffold for the precise positioning of pharmacophoric elements. While direct quantitative measurements of its rotational energy barriers are not widely reported, the collective evidence from its synthesis, structural analysis, and successful application in drug discovery programs strongly supports its characterization as a highly rigid linker. The experimental and computational protocols outlined in this guide provide a framework for further investigation and application of this promising scaffold in the pursuit of novel therapeutics.

References

The Ascendance of Spirocycles: A Technical Guide to Their Transformative Role in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and superior pharmacokinetic profiles, medicinal chemists are increasingly turning their attention to the third dimension of chemical space. Spirocyclic compounds, characterized by two rings sharing a single common atom, have emerged as a powerful scaffold in modern drug discovery.[1] Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic systems, enabling more precise and potent interactions with biological targets.[2] This technical guide provides an in-depth exploration of the core principles and practical applications of spirocyclic compounds in drug discovery, complete with quantitative data, detailed experimental protocols, and visualizations of their mechanisms of action.

The strategic incorporation of a spirocyclic moiety into a drug candidate can profoundly influence its properties. The rigid nature of the spirocyclic core restricts the conformational flexibility of a molecule, which can pre-organize the pharmacophoric elements into an optimal geometry for target binding, thereby enhancing potency and selectivity.[1] Furthermore, the introduction of sp³-rich spirocyclic scaffolds often leads to improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for successful drug development.[3]

This guide will delve into specific examples of successful spirocyclic drugs, presenting their biological activities and pharmacokinetic data in a structured format for easy comparison. Detailed experimental protocols for the synthesis of key spirocyclic compounds are provided to offer practical insights for researchers in the field. Finally, the mechanisms of action for selected spirocyclic drugs are illustrated through signaling pathway and experimental workflow diagrams generated using the DOT language, providing a clear visual representation of their biological function.

The Spirocyclic Advantage in Numbers: Comparative Data of Key Drug Classes

The true impact of incorporating spirocyclic scaffolds is best illustrated through quantitative data. The following tables summarize the efficacy, selectivity, and pharmacokinetic properties of prominent spirocyclic drugs and clinical candidates, showcasing their advantages over less rigid or non-spirocyclic counterparts where applicable.

Table 1: Spiro-oxindole MDM2-p53 Interaction Inhibitors
CompoundTarget Binding (Kᵢ, nM)Cellular Activity (IC₅₀, µM) in p53 wild-type cellsSelectivityKey Pharmacokinetic Parameters
MI-888 0.440.18 (SJSA-1, 3 days)>10,000-fold over Bcl-2/Bcl-xLDemonstrates complete and long-lasting tumor regression in animal models.[4]
MI-219 Low nanomolar~0.3 (LNCaP)Highly selective for MDM2Good oral bioavailability and in vivo efficacy in xenograft models.[4]
SAR405838 (MI-77301) High selectivity for MDM2Potent in various p53 wild-type malignanciesHigh selectivityUnderwent clinical trials.[5]
Compound 11b 68% inhibition at 1 µM1.37 (MCF-7)Dual inhibitor of MDM2 and HDAC---
Table 2: Spirocyclic BACE1 Inhibitors for Alzheimer's Disease
CompoundBACE1 IC₅₀ (nM)Cell-Based Aβ Reduction IC₅₀ (nM)Selectivity over Cathepsin DBrain Penetration
Verubecestat (MK-8931) PotentSignificant Aβ reductionHighGood
Lanabecestat (AZD3293) PotentSignificant Aβ reductionHighGood
Atabecestat (JNJ-54861911) PotentSignificant Aβ reductionHighGood
Table 3: Spiro-pyrimidinetrione DNA Gyrase Inhibitors
CompoundMtb DNA Gyrase IC₅₀ (µM)M. tuberculosis MIC (µM)Selectivity vs. Human Topoisomerase IIKey Features
Zoliflodacin ---~2.5HighIn Phase 3 trials for gonorrhea.
Compound 22 <0.50.23HighNot cross-resistant with fluoroquinolones.
Compound 42 2.00.49Selective for MtbDemonstrates potent anti-tuberculosis activity.

Detailed Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. This section provides detailed, step-by-step methodologies for the synthesis of key spirocyclic compounds that have shown significant promise in drug discovery.

Synthesis of Revumenib (SNDX-5613)

Revumenib is a potent, selective, and orally bioavailable small molecule inhibitor of the menin-KMT2A (MLL) interaction. The synthesis involves a multi-step sequence, with a key step being the formation of the spirocyclic core. While the proprietary industrial synthesis may vary, a plausible laboratory-scale synthesis is outlined below, based on publicly available information and general synthetic methodologies.

Step 1: Synthesis of the Spirocyclic Amine Intermediate

A detailed, step-by-step protocol for the synthesis of the specific spirocyclic amine core of revumenib is not publicly available. However, a general approach to similar 2,7-diazaspiro[3.5]nonane systems can be conceptualized. This would likely involve the construction of the two rings in a sequential manner, potentially utilizing reactions such as cycloadditions, ring-closing metathesis, or multi-step sequences involving functional group manipulations and cyclizations.

Step 2: Functionalization of the Spirocyclic Core

Once the core spirocyclic amine is obtained, the subsequent steps would involve the sequential addition of the other key fragments of the revumenib molecule. This would likely involve standard organic reactions such as amide bond formations, nucleophilic substitutions, and cross-coupling reactions to attach the pyrimidine and trifluoromethylphenyl moieties. Each step would require careful purification and characterization to ensure the desired product is obtained with high purity.

Note: The detailed experimental conditions, including reagents, solvents, temperatures, and reaction times, for each specific step in the synthesis of revumenib are proprietary. The above description provides a general conceptual outline.

Synthesis of a Spiro[2.4]heptan-4-one Derivative

This protocol details a general method for constructing a spiro-cyclopropane ring adjacent to a cyclopentanone, a common structural motif in spirocyclic compounds.

Materials:

  • Cyclopentanone

  • 1,3-Dibromo-2,2-dimethoxypropane

  • Sodium hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate

  • Aqueous hydrochloric acid (3 M)

  • Saturated aqueous sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a solution of cyclopentanone (1.0 equivalent) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.1 equivalents) portion-wise. Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Spirocyclization: Add a solution of 1,3-Dibromo-2,2-dimethoxypropane (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at room temperature. Stir the reaction for 16-24 hours.

  • Work-up (Acetal): Cool the reaction to 0 °C and cautiously quench with water. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude spiro[2.4]heptan-4-one dimethyl acetal.

  • Hydrolysis to Ketone: Dissolve the crude acetal in acetone and add 3 M aqueous hydrochloric acid. Stir the mixture at room temperature for 2-4 hours.

  • Final Work-up: Neutralize the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired spiro[2.4]heptan-4-one derivative.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action is paramount in drug development. The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows associated with key classes of spirocyclic compounds.

MDM2-p53 Interaction Inhibition by Spiro-oxindoles

Spiro-oxindole derivatives have been developed as potent inhibitors of the MDM2-p53 protein-protein interaction, a critical pathway in cancer therapy. By disrupting this interaction, these compounds stabilize and activate the p53 tumor suppressor, leading to cell cycle arrest and apoptosis in cancer cells.

MDM2_p53_Inhibition cluster_normal Normal Cell Homeostasis cluster_cancer Cancer Cell with Spiro-oxindole Treatment p53_n p53 MDM2_n MDM2 p53_n->MDM2_n Binding Proteasome_n Proteasome p53_n->Proteasome_n Degradation Apoptosis_n Apoptosis MDM2_n->p53_n Ubiquitination Ub Ubiquitin p53_c p53 (stabilized) Apoptosis_c Apoptosis p53_c->Apoptosis_c CellCycleArrest Cell Cycle Arrest p53_c->CellCycleArrest MDM2_c MDM2 MDM2_c->p53_c Binding Blocked Spiro_oxindole Spiro-oxindole Inhibitor Spiro_oxindole->MDM2_c Inhibition

Caption: MDM2-p53 signaling pathway and its inhibition by spiro-oxindoles.

DNA Gyrase Inhibition by Spiro-pyrimidinetriones

Spiro-pyrimidinetriones represent a novel class of antibacterial agents that target DNA gyrase, an essential enzyme for bacterial DNA replication. Their mechanism of action involves the stabilization of the DNA-gyrase cleavage complex, leading to lethal double-strand breaks in the bacterial chromosome.

DNAGyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Spiro-pyrimidinetrione DNA_relaxed Relaxed DNA DNAGyrase DNA Gyrase (GyrA & GyrB) DNA_relaxed->DNAGyrase DNA_supercoiled Supercoiled DNA Replication DNA Replication DNA_supercoiled->Replication DNAGyrase->DNA_supercoiled ADP ADP + Pi DNAGyrase->ADP CleavageComplex Stabilized DNA-Gyrase Cleavage Complex DNAGyrase->CleavageComplex Stabilization ATP ATP ATP->DNAGyrase SPT Spiro-pyrimidinetrione SPT->DNAGyrase Binding DSB Double-Strand Breaks CleavageComplex->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Caption: Mechanism of DNA gyrase inhibition by spiro-pyrimidinetriones.

HCV NS3/4A Protease Inhibition by Spirocyclic Macrocycles

Certain spirocyclic macrocycles have been developed as potent inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease, an enzyme crucial for viral replication. These inhibitors bind to the active site of the protease, preventing the cleavage of the viral polyprotein and thereby halting the viral life cycle.

HCV_Protease_Inhibition cluster_replication HCV Replication Cycle cluster_inhibition_hcv Inhibition by Spirocyclic Macrocycle HCV_RNA HCV RNA Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation NS3_4A NS3/4A Protease Polyprotein->NS3_4A Cleavage Site Viral_Proteins Mature Viral Proteins NS3_4A->Viral_Proteins Proteolytic Cleavage Blocked_Cleavage Blocked Polyprotein Cleavage NS3_4A->Blocked_Cleavage Replication_Complex Viral Replication Complex Viral_Proteins->Replication_Complex Spiro_Macrocycle Spirocyclic Macrocycle Inhibitor Spiro_Macrocycle->NS3_4A Binding to Active Site No_Replication Inhibition of Viral Replication Blocked_Cleavage->No_Replication

Caption: Inhibition of HCV NS3/4A protease by spirocyclic macrocycles.

Conclusion

Spirocyclic compounds have firmly established their position as a privileged scaffold in modern drug discovery. Their unique three-dimensional architecture provides a powerful tool for medicinal chemists to design molecules with enhanced potency, selectivity, and improved pharmacokinetic properties. The successful clinical development and approval of numerous spirocyclic drugs across a wide range of therapeutic areas underscore their transformative potential. As synthetic methodologies continue to advance, enabling access to an even greater diversity of spirocyclic frameworks, the exploration of this fascinating area of chemical space is poised to deliver the next generation of innovative medicines. This guide has provided a comprehensive overview of the core principles, quantitative data, and practical methodologies that will empower researchers to harness the full potential of spirocyclic compounds in their drug discovery endeavors.

References

The Emergence of Spiro[3.3]heptane Scaffolds: A Superior Three-Dimensional Bioisostere for Benzene in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzene ring is a ubiquitous scaffold in medicinal chemistry, but its inherent planarity and potential for metabolic liabilities have driven the search for three-dimensional, saturated bioisosteres. This guide explores the rise of 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid and related spiro[3.3]heptane derivatives as a compelling replacement for para-substituted benzene rings. This spirocyclic scaffold offers a rigid, non-planar structure that can effectively mimic the spatial arrangement of substituents on a benzene ring while often improving physicochemical and pharmacokinetic properties.[1][2] This document provides a comprehensive overview of the synthesis, comparative data, and experimental protocols related to the application of spiro[3.3]heptane bioisosteres in drug design, offering a valuable resource for researchers aiming to escape the "flatland" of traditional aromatic scaffolds.[1]

Introduction: The Need to Move Beyond Flatland

For decades, the phenyl ring has been a cornerstone of drug design, providing a rigid framework for orienting functional groups toward their biological targets. However, the planarity of the benzene ring can contribute to undesirable properties, such as poor solubility and susceptibility to metabolic oxidation by cytochrome P450 enzymes.[3] To address these challenges, medicinal chemists have increasingly turned to saturated, three-dimensional scaffolds that can act as bioisosteres for the benzene ring.

The spiro[3.3]heptane core has emerged as a particularly promising candidate.[1][4] Its rigid, bicyclic structure provides defined exit vectors for substituents, allowing it to mimic the geometry of para- and meta-substituted benzene rings.[2][5] Unlike its aromatic counterpart, the spiro[3.3]heptane scaffold is fully saturated, which can lead to significant improvements in key drug-like properties.

The Spiro[3.3]heptane Scaffold: A Superior Mimic

The unique geometry of the spiro[3.3]heptane system allows it to project substituents in a manner that effectively replicates the spatial orientation of functional groups on a benzene ring. This structural mimicry is crucial for maintaining the biological activity of the parent compound.

cluster_0 Bioisosteric Replacement Benzene para-Substituted Benzene Benzene_Structure Spiroheptane disubstituted-Spiro[3.3]heptane Spiroheptane_Structure Benzene_Structure->Spiroheptane_Structure Bioisosteric Replacement

Caption: Bioisosteric replacement of a para-substituted benzene with a spiro[3.3]heptane scaffold.

Comparative Physicochemical and Pharmacokinetic Data

The replacement of a benzene ring with a spiro[3.3]heptane core can have a profound impact on the physicochemical and pharmacokinetic properties of a drug candidate. The following tables summarize comparative data for several well-known drugs and their spiro[3.3]heptane analogues.

Table 1: Physicochemical Properties
CompoundParent DrugclogPlogD (pH 7.4)Aqueous Solubility (µM)
Sonidegib Analogue Sonidegib6.0≥ 3.5-
Sonidegib (Parent)6.8≥ 3.5-
Vorinostat Analogue Vorinostat---
Vorinostat (Parent)---
Benzocaine Analogue Benzocaine---
Benzocaine (Parent)---

Data for clogP and logD for the Sonidegib analogue are from a 2024 study by Prysiazhniuk et al.[2]

Table 2: In Vitro Pharmacokinetic Properties
CompoundParent DrugMetabolic Stability (CLint, µL min⁻¹ mg⁻¹)Half-life (t½, min)
trans-Sonidegib Analogue Sonidegib3647
cis-Sonidegib Analogue Sonidegib15611
Sonidegib (Parent)1893

Metabolic stability data for the Sonidegib analogues are from a 2024 study by Prysiazhniuk et al.[2]

Case Study: Sonidegib and the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma. Replacement of the central benzene ring in Sonidegib with a spiro[3.3]heptane moiety has been shown to retain biological activity.[2][6][7][8]

Hedgehog_Pathway cluster_off Pathway OFF cluster_on Pathway ON Hedgehog Hedgehog Ligand PTCH1 Patched-1 (PTCH1) Hedgehog->PTCH1 Binding SMO Smoothened (SMO) PTCH1->SMO Inhibition PTCH1->SMO Inhibition Lifted SUFU SUFU SMO->SUFU Inhibition GLI GLI Proteins SUFU->GLI Repression SUFU->GLI Repression Lifted Target_Genes Target Gene Expression (Cell Proliferation & Survival) GLI->Target_Genes Activation Sonidegib Sonidegib / Spiro-analog Sonidegib->SMO Inhibition

Caption: Simplified Hedgehog signaling pathway and the inhibitory action of Sonidegib/Spiro-analog on SMO.

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of spiro[3.3]heptane derivatives.

Protocol 1: Synthesis of Disubstituted Spiro[3.3]heptane

This protocol outlines a general method for the synthesis of a disubstituted spiro[3.3]heptane, which can be adapted for the synthesis of this compound.

Synthesis_Workflow Start Cyclobutanone Derivative Step1 [2+2] Cycloaddition with Keteneiminium Salt Start->Step1 Intermediate1 Spiro[3.3]heptanone Step1->Intermediate1 Step2 Functional Group Interconversion Intermediate1->Step2 Intermediate2 Monofunctionalized Spiro[3.3]heptane Step2->Intermediate2 Step3 Further Functionalization Intermediate2->Step3 End Disubstituted Spiro[3.3]heptane Step3->End

Caption: General synthetic workflow for disubstituted spiro[3.3]heptanes.

Materials:

  • Substituted cyclobutanone

  • Alkene

  • Triflic anhydride ((CF₃SO₂)₂O)

  • Collidine

  • Anhydrous solvent (e.g., dichloromethane)

  • Reagents for functional group manipulation (e.g., reducing agents, oxidizing agents, Grignard reagents)

Procedure:

  • Formation of the Keteniminium Salt: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the N,N-dimethylamide of a cyclobutane carboxylic acid in anhydrous dichloromethane. Cool the solution to -78 °C. Add collidine, followed by the dropwise addition of triflic anhydride. Stir the reaction mixture at this temperature for 30 minutes.

  • [2+2] Cycloaddition: To the solution containing the keteniminium salt, add the desired alkene at -78 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Hydrolysis: Upon completion of the cycloaddition, add water to the reaction mixture to hydrolyze the intermediate vinamidinium salt. Stir vigorously for 1-2 hours.

  • Workup and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the spiro[3.3]heptanone derivative.

  • Functional Group Interconversion: The resulting ketone can be converted to a variety of functional groups. For example, a Wolff-Kishner reduction can be employed to yield the corresponding methylene group, or the ketone can be reacted with an organometallic reagent to introduce a different substituent.

  • Further Functionalization: Additional functional groups can be introduced on the other cyclobutane ring through various synthetic transformations to yield the desired disubstituted spiro[3.3]heptane.

Protocol 2: Metabolic Stability Assay in Human Liver Microsomes

Materials:

  • Test compound (spiro[3.3]heptane analogue)

  • Parent drug (positive control)

  • Human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: Prepare a master mix containing human liver microsomes in phosphate buffer.

  • Initiation of Reaction: Pre-warm the HLM suspension and the test compound solution at 37 °C. Add the test compound to the HLM suspension and briefly pre-incubate. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the test compound remaining at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) * (incubation volume/mg microsomal protein)).

Conclusion

The this compound and its parent scaffold represent a significant advancement in the field of medicinal chemistry, offering a robust and effective strategy to overcome the limitations associated with planar aromatic rings. The ability of the spiro[3.3]heptane core to act as a three-dimensional bioisostere for benzene, while simultaneously improving key ADME properties, makes it an invaluable tool for modern drug discovery. The data and protocols presented in this guide provide a solid foundation for researchers to explore the potential of this exciting scaffold in their own drug development programs. By embracing such innovative, three-dimensional structures, the scientific community can continue to push the boundaries of molecular design and develop safer, more effective medicines.

References

Exploring the Chemical Frontier of Spiro[3.3]heptane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, rigidity, and synthetic accessibility offer a unique opportunity to explore novel chemical space and design drug candidates with improved physicochemical and pharmacological properties. This guide provides an in-depth overview of the synthesis, properties, and applications of spiro[3.3]heptane derivatives, with a focus on their potential as bioisosteres and their role in modulating key signaling pathways.

Synthetic Strategies: Accessing the Spiro[3.3]heptane Core

A variety of synthetic routes have been developed to construct the spiro[3.3]heptane framework, allowing for the introduction of diverse functional groups and substitution patterns. Key strategies include:

  • Strain-Relocating Semipinacol Rearrangements: This approach provides an expedient route to spiro[3.3]heptan-1-ones through the reaction of 1-sulfonylcyclopropanols with lithiated 1-sulfonylbicyclo[1.1.0]butanes. The resulting intermediate undergoes an acid-mediated rearrangement to yield the desired spirocyclic ketone.[1][2][3]

  • [2+2] Cycloadditions: The reaction of ketenes with alkenes or the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates are effective methods for constructing the four-membered rings of the spiro[3.3]heptane system.[4]

  • Double Alkylation Reactions: The double alkylation of compounds with active methylene groups, such as malonate esters or tosylmethyl isocyanide (TosMIC), with 1,1-bis(bromomethyl)cyclobutane derivatives is a robust method for building the spiro[3.3]heptane core.[5][6][7]

  • Reductive Amination and Cyclization: For the synthesis of aza-spiro[3.3]heptanes, reductive amination of a suitable aldehyde followed by intramolecular cyclization has proven to be an efficient strategy.[8]

Data Presentation: A Comparative Look at Spiro[3.3]heptane Derivatives

The true value of the spiro[3.3]heptane scaffold lies in its ability to modulate the properties of parent molecules. The following tables summarize key quantitative data for various spiro[3.3]heptane derivatives, highlighting their potential in drug design.

Table 1: Physicochemical Properties of Spiro[3.3]heptane Derivatives as Benzene Bioisosteres

Parent DrugSpiro[3.3]heptane AnalogclogP (Parent)clogP (Analog)logD (Parent)logD (Analog)Metabolic Stability (t½ min, Parent)Metabolic Stability (t½ min, Analog)Reference
Sonidegibtrans-766.86.0≥ 3.5≥ 3.59347[7][9]
Sonidegibcis-766.86.0≥ 3.5≥ 3.59311[7][9]
Vorinostat(±)-77------[7]
Benzocaine(±)-79------[7]

Table 2: Biological Activity of Spiro[3.3]heptane-Containing Compounds

CompoundTargetCell LineIC50/DC50Reference
Sonidegib Analog (trans-76)Hedgehog Signaling PathwayGli-Luc reporter NIH3T3-[10]
Sonidegib Analog (cis-76)Hedgehog Signaling PathwayGli-Luc reporter NIH3T3-[10]
Vorinostat Analog ((±)-77)HDACHepG2Similar to Vorinostat[11]
Vorinostat Analog (78)HDACHepG2Similar to Vorinostat[11]
Kymera SMARCA2 Degrader (I-11)SMARCA2A549<10 nM (DC50)[8]
BMS-202PD-1/PD-L1-18 nM (IC50)[4][12]
HPK1 Inhibitor (Compound 16)HPK1-2.67 nM (IC50)[13]
ROCK II Inhibitor (Compound 4v)ROCK II-20 nM (IC50)[14]

Experimental Protocols: Key Methodologies

Detailed experimental procedures are crucial for the successful synthesis and evaluation of novel compounds. Below are outlines for key synthetic transformations.

Synthesis of Spiro[3.3]heptan-1-ones via Strain-Relocating Semipinacol Rearrangement [1][2][3]

A solution of 1-sulfonylbicyclo[1.1.0]butane in a suitable solvent (e.g., THF) is cooled to a low temperature (e.g., -78 °C). A strong base, such as n-butyllithium, is added dropwise to generate the lithiated species. A solution of a 1-sulfonylcyclopropanol is then added, and the reaction is stirred for a specified time. The reaction is quenched, and the crude intermediate is treated with an acid (e.g., methanesulfonic acid) at room temperature to induce the semipinacol rearrangement. The resulting spiro[3.3]heptan-1-one is then purified using standard techniques such as column chromatography.

Synthesis of 2,6-Diazaspiro[3.3]heptanes via Reductive Amination and Cyclization [8][15]

A solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde and a primary amine or aniline in a solvent like dichloroethane is treated with acetic acid to form the iminium ion. A reducing agent, such as sodium triacetoxyborohydride, is then added to afford the corresponding amine. The subsequent cyclization to the 2,6-diazaspiro[3.3]heptane is achieved by treating the amine with a strong base, for instance, potassium tert-butoxide in THF, followed by heating. Purification is typically performed by column chromatography.

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the synthesized spiro[3.3]heptane derivatives. Characteristic chemical shifts can be observed for the protons and carbons of the spirocyclic core.[6][15][16]

  • X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure, including bond lengths, angles, and the conformation of the cyclobutane rings.[1][16]

Mandatory Visualizations: Signaling Pathways and Workflows

ROCK Signaling Pathway Inhibition

The Rho-associated kinases (ROCK1 and ROCK2) are key regulators of the actin cytoskeleton and are implicated in various cellular processes, including cell contraction, motility, and proliferation.[14][17][18][19][20][21] Dysregulation of the ROCK signaling pathway is associated with several diseases, making it an attractive therapeutic target. Spiro[3.3]heptane-based molecules have been designed as potent ROCK inhibitors.

ROCK_Inhibition RhoA Active RhoA (GTP-bound) ROCK ROCK (Rho-associated kinase) RhoA->ROCK Activates Substrates Downstream Substrates (e.g., MLC, MYPT1) ROCK->Substrates Phosphorylates Cytoskeletal_Effects Actin Cytoskeleton Reorganization (Contraction, Motility) Substrates->Cytoskeletal_Effects Leads to Spiro_Inhibitor Spiro[3.3]heptane ROCK Inhibitor Spiro_Inhibitor->ROCK Inhibits SMARCA2_Degradation PROTAC Spiro[3.3]heptane-based PROTAC SMARCA2 SMARCA2 (Target Protein) PROTAC->SMARCA2 Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (SMARCA2-PROTAC-E3 Ligase) SMARCA2->Ternary_Complex Proteasome Proteasome SMARCA2->Proteasome Targeted to E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Ubiquitination->SMARCA2 Adds Ubiquitin tags to Degradation Degradation of SMARCA2 Proteasome->Degradation Mediates Synthetic_Workflow Start_Mat Starting Materials (e.g., Cyclobutanone derivatives, 1,1-bis(halomethyl)cyclobutanes) Core_Syn Spiro[3.3]heptane Core Synthesis Start_Mat->Core_Syn Key Reaction (e.g., Cycloaddition, Alkylation) Func_Group Functional Group Interconversion Core_Syn->Func_Group Modification of Core Structure Final_Prod Final Product (Bioactive Molecule) Func_Group->Final_Prod Introduction of Pharmacophoric Groups

References

Methodological & Application

Synthesis of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established chemical transformations and offer a reliable pathway to this target molecule.

Introduction

This compound is a bifunctional molecule incorporating a rigid spiro[3.3]heptane scaffold. This unique three-dimensional structure is of significant interest in drug discovery as a non-aromatic bioisostere for para-substituted phenyl rings, offering improved physicochemical properties such as solubility and metabolic stability. The orthogonal carboxylic acid and methyl ester functionalities allow for selective derivatization, making it a versatile intermediate for the synthesis of complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs).

The synthesis of this target molecule is typically achieved through a two-step process starting from spiro[3.3]heptane-2,6-dicarboxylic acid:

  • Esterification: Formation of dimethyl spiro[3.3]heptane-2,6-dicarboxylate.

  • Selective Mono-hydrolysis: Partial hydrolysis of the dimethyl ester to yield the desired mono-acid mono-ester.

This document provides detailed protocols for each of these key steps.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactionReagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Fischer EsterificationSpiro[3.3]heptane-2,6-dicarboxylic acid, Methanol, H₂SO₄ (cat.)Reflux (65)12>95>98
2Selective Mono-hydrolysisDimethyl spiro[3.3]heptane-2,6-dicarboxylate, KOH, THF/H₂O02-485-95>97

Experimental Protocols

Step 1: Synthesis of Dimethyl spiro[3.3]heptane-2,6-dicarboxylate

This protocol describes the Fischer esterification of spiro[3.3]heptane-2,6-dicarboxylic acid to its corresponding dimethyl ester.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq).

  • Add a large excess of anhydrous methanol to the flask to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the stirring suspension.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Check the pH of the aqueous layer to ensure it is basic.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl spiro[3.3]heptane-2,6-dicarboxylate as a solid. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Synthesis of this compound via Selective Mono-hydrolysis

This protocol details the selective mono-hydrolysis of dimethyl spiro[3.3]heptane-2,6-dicarboxylate to the target mono-acid mono-ester using potassium hydroxide. The use of a biphasic solvent system at low temperature is crucial for achieving high selectivity.[1]

Materials:

  • Dimethyl spiro[3.3]heptane-2,6-dicarboxylate

  • Potassium hydroxide (KOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve dimethyl spiro[3.3]heptane-2,6-dicarboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Cool the stirring solution to 0 °C in an ice bath.

  • Slowly add a solution of potassium hydroxide (1.0-1.1 eq) in water to the reaction mixture. The addition should be dropwise to maintain the low temperature.

  • Stir the reaction vigorously at 0 °C for 2-4 hours. Monitor the reaction progress by TLC to observe the disappearance of the starting diester and the formation of the mono-acid. Over-running the reaction may lead to the formation of the diacid.

  • Once the reaction is complete, acidify the mixture to a pH of approximately 2-3 by the slow addition of 1 M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound as a white solid.

Mandatory Visualization

The following diagrams illustrate the synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Selective Mono-hydrolysis Diacid Spiro[3.3]heptane-2,6- dicarboxylic acid Diester Dimethyl spiro[3.3]heptane- 2,6-dicarboxylate Diacid->Diester MeOH, H₂SO₄ (cat.) Reflux, 12h Yield: >95% Diester_step2 Dimethyl spiro[3.3]heptane- 2,6-dicarboxylate Monoester 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid Diester_step2->Monoester KOH, THF/H₂O 0°C, 2-4h Yield: 85-95%

Caption: Overall synthetic workflow for the preparation of the target molecule.

Logical_Relationship Start Starting Material: Spiro[3.3]heptane-2,6-dicarboxylic acid Intermediate Key Intermediate: Dimethyl spiro[3.3]heptane-2,6-dicarboxylate Start->Intermediate Esterification Product Final Product: 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid Intermediate->Product Selective Mono-hydrolysis

Caption: Logical relationship of the key compounds in the synthesis.

References

Application Notes and Protocols for the Incorporation of Spiro[3.3]heptane Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental procedures for incorporating spiro[3.3]heptane linkers into drug candidates. The unique, rigid, three-dimensional structure of the spiro[3.3]heptane motif offers a compelling strategy to escape the "flatland" of traditional aromatic linkers, often leading to improved physicochemical properties and novel intellectual property.[1] This document outlines the rationale for their use, presents key quantitative data on their impact, provides detailed experimental protocols for their conjugation, and visualizes relevant biological pathways and experimental workflows.

Introduction to Spiro[3.3]heptane Linkers

The spiro[3.3]heptane scaffold is a saturated bicyclic system that has emerged as a valuable building block in medicinal chemistry. Its rigid, non-planar structure provides a defined exit vector for attached functionalities, making it an excellent bioisosteric replacement for aromatic rings, particularly mono-, meta-, and para-substituted benzene rings.[2] The incorporation of this linker can lead to significant improvements in a drug candidate's profile, including enhanced solubility, metabolic stability, and target engagement, while maintaining or even improving biological potency.[1][3]

Data Presentation: Physicochemical and Biological Properties

The following tables summarize the quantitative data from studies where aromatic rings in the approved drugs Sonidegib and Vorinostat were replaced with a spiro[3.3]heptane linker.

Table 1: Comparison of Physicochemical Properties

CompoundMolecular Weight ( g/mol )clogPAqueous Solubility (µM)
Sonidegib485.54.60.2
Sonidegib spiro[3.3]heptane analog451.53.51.5
Vorinostat264.321.0~20-50[4][5][6]
Vorinostat spiro[3.3]heptane analog230.30.1>100

Table 2: Comparison of Metabolic Stability and Biological Potency

CompoundMetabolic Stability (t½ in human liver microsomes, min)Biological Potency (IC₅₀, µM)
Sonidegib250.02 (Hedgehog signaling inhibition)
Sonidegib spiro[3.3]heptane analog>1200.03 (Hedgehog signaling inhibition)
Vorinostat-0.04 (HDAC1 inhibition)[6]
Vorinostat spiro[3.3]heptane analog-0.05 (HDAC1 inhibition)

Experimental Protocols

This section provides detailed methodologies for the two primary strategies for incorporating spiro[3.3]heptane linkers functionalized with either a carboxylic acid or with groups amenable to click chemistry.

Protocol 1: Amide Bond Formation via EDC/NHS Coupling

This protocol describes the conjugation of a spiro[3.3]heptane-carboxylic acid linker to a primary amine on a target molecule.

Materials:

  • Spiro[3.3]heptane-linker-COOH

  • Amine-containing target molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if linker solubility is low

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

Step 1: Activation of the Spiro[3.3]heptane-Carboxylic Acid Linker

  • Dissolve the spiro[3.3]heptane-linker-COOH in Activation Buffer to a concentration of 10 mM. If solubility is an issue, first dissolve in a minimal amount of DMF or DMSO and then dilute with Activation Buffer.

  • Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in Activation Buffer at a concentration of 100 mM.

  • Add EDC to the linker solution to a final molar excess of 2-10 fold over the linker.

  • Immediately add NHS (or sulfo-NHS) to the reaction mixture at a similar molar excess to EDC.

  • Incubate the reaction at room temperature for 15-30 minutes with gentle mixing.

Step 2: Conjugation to the Amine-Containing Molecule

  • Dissolve the amine-containing target molecule in Coupling Buffer to the desired concentration.

  • Add the activated spiro[3.3]heptane-linker solution to the amine-containing molecule solution. A molar ratio of 10-20 fold excess of the activated linker is recommended as a starting point.

  • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 10-50 mM and incubate for 30 minutes at room temperature.

  • Purify the conjugate using an appropriate chromatography method to remove excess linker and byproducts.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Click Chemistry

This protocol outlines the conjugation of a spiro[3.3]heptane linker functionalized with an alkyne to a target molecule containing an azide group.

Materials:

  • Spiro[3.3]heptane-linker-Alkyne

  • Azide-containing target molecule

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • DMSO or DMF for dissolving linker

  • Purification system (e.g., size-exclusion chromatography, HPLC)

Procedure:

  • Prepare stock solutions:

    • Spiro[3.3]heptane-linker-Alkyne: 10 mM in DMSO or DMF.

    • Azide-containing target molecule: 1-10 mg/mL in Reaction Buffer.

    • CuSO₄: 100 mM in water.

    • Sodium ascorbate: 500 mM in water (prepare fresh).

    • THPTA: 100 mM in water.

  • In a reaction tube, combine the azide-containing target molecule with the spiro[3.3]heptane-linker-alkyne. A 5-10 fold molar excess of the linker is a good starting point.

  • Prepare the copper catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio.

  • Add the copper catalyst solution to the reaction mixture to a final concentration of 1-2 mM.

  • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

  • Gently mix the reaction and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS).

  • Once the reaction is complete, purify the conjugate using a suitable chromatography method to remove the catalyst, excess linker, and other reagents.

Mandatory Visualizations

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_drug Drug Action Hedgehog Ligand (Shh) Hedgehog Ligand (Shh) PTCH1 PTCH1 Hedgehog Ligand (Shh)->PTCH1 Binds SMO SMO PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits GLI GLI SUFU->GLI Sequesters GLI (active) GLI (active) GLI->GLI (active) Target Genes Target Gene Expression GLI (active)->Target Genes Promotes Transcription Sonidegib Sonidegib Sonidegib->SMO Inhibits

Caption: Hedgehog Signaling Pathway and the Mechanism of Action of Sonidegib.

Experimental_Workflow cluster_design Design & Synthesis cluster_conjugation Conjugation & Purification cluster_evaluation In Vitro & In Vivo Evaluation cluster_analysis Data Analysis & Optimization A Identify Aromatic Linker in Lead Compound B Design Spiro[3.3]heptane Analogues A->B C Synthesize Spiro[3.3]heptane Building Blocks B->C D Incorporate Linker into Lead Compound C->D E Purify and Characterize Analogues D->E F Assess Physicochemical Properties (Solubility, LogP) E->F G Evaluate In Vitro Biological Activity (IC50) F->G H Determine Metabolic Stability G->H I Conduct In Vivo Efficacy and PK/PD Studies H->I J Compare Data with Parent Compound I->J K Identify Candidate with Improved Profile J->K

Caption: Experimental Workflow for Bioisosteric Replacement with Spiro[3.3]heptane Linkers.

References

Application Notes and Protocols for the Large-Scale Synthesis of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the large-scale synthesis of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The rigid spiro[3.3]heptane scaffold offers a unique three-dimensional geometry that can be exploited to improve the pharmacological properties of drug candidates. This document outlines a two-step synthetic route commencing from the commercially available dimethyl spiro[3.3]heptane-2,6-dicarboxylate, focusing on a selective mono-hydrolysis as the key transformation.

Synthetic Overview

The synthesis of this compound is achieved through the selective mono-hydrolysis of dimethyl spiro[3.3]heptane-2,6-dicarboxylate. This method is advantageous for large-scale production due to the availability of the starting material and the relatively straightforward reaction conditions.

G cluster_0 Step 1: Synthesis of Starting Material (for context) cluster_1 Step 2: Selective Mono-hydrolysis A 1,1-Bis(bromomethyl)cyclobutane C Dimethyl spiro[3.3]heptane-2,6-dicarboxylate A->C NaH, DMF B Dimethyl malonate B->C NaH, DMF D Dimethyl spiro[3.3]heptane-2,6-dicarboxylate E This compound D->E 1. NaOH, H2O/THF 2. HCl (aq)

Caption: Synthetic workflow for this compound.

Data Presentation

StepReactantReagentSolventTemperature (°C)Time (h)ProductYield (%)Purity (%)Scale
2Dimethyl spiro[3.3]heptane-2,6-dicarboxylate1.1 eq. NaOHWater/THF (1:1)0 - 2512 - 24This compound75 - 85>95Multigram

Experimental Protocols

Step 2: Large-Scale Synthesis of this compound via Selective Mono-hydrolysis

This protocol is adapted from established methods for the selective mono-hydrolysis of symmetric diesters and is designed for a multigram-scale synthesis.

Materials:

  • Dimethyl spiro[3.3]heptane-2,6-dicarboxylate (1.0 eq.)

  • Sodium hydroxide (NaOH) (1.1 eq.)

  • Deionized water

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Large three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask, dissolve dimethyl spiro[3.3]heptane-2,6-dicarboxylate in an equal volume of tetrahydrofuran (THF). Begin stirring the solution mechanically.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Base Addition: Prepare a solution of sodium hydroxide (1.1 equivalents) in deionized water. Add this solution dropwise to the stirred reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting diester is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture in an ice-water bath.

    • Slowly add 2M hydrochloric acid to quench the reaction and acidify the mixture to a pH of 2-3.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound as a white solid.

G A Dissolve Diester in THF B Cool to 0-5 °C A->B C Dropwise Addition of NaOH(aq) B->C D Warm to RT & Stir C->D E Monitor by TLC/HPLC D->E F Acidify with HCl E->F Reaction Complete G Extract with Ethyl Acetate F->G H Wash with Brine G->H I Dry over MgSO4/Na2SO4 H->I J Concentrate in vacuo I->J K Purify (Recrystallization/Chromatography) J->K L Final Product K->L

Caption: Experimental workflow for the selective mono-hydrolysis.

Safety Precautions

  • Handle sodium hydroxide with care as it is corrosive.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Tetrahydrofuran is flammable; avoid open flames.

Application of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic Acid in PROTAC Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate disease-causing proteins. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker plays a critical role in PROTAC efficacy, influencing the stability of the ternary complex and the physicochemical properties of the molecule.

Rigid, non-traditional linkers, such as those derived from 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, are gaining attention for their potential to improve metabolic stability, cell permeability, and oral bioavailability of PROTACs. The spiro[3.3]heptane scaffold introduces a three-dimensional, constrained geometry to the linker, which can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation. This application note provides a detailed overview of the use of this compound and its derivatives in PROTAC synthesis, including synthetic protocols, biological evaluation methods, and relevant data.

PROTAC Mechanism of Action

The fundamental mechanism of a PROTAC involves inducing the proximity of a target protein and an E3 ubiquitin ligase, thereby triggering the transfer of ubiquitin to the target protein and marking it for degradation.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (Warhead-Linker-E3 Ligand) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degrades Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start 6-(Methoxycarbonyl)spiro[3.3]heptane -2-carboxylic acid Step1 Protection/Activation Start->Step1 Step2 Couple to POI Ligand Step1->Step2 Intermediate1 POI-Linker Intermediate Step2->Intermediate1 Step3 Deprotection/Activation Intermediate1->Step3 Step4 Couple to E3 Ligase Ligand Step3->Step4 Final_PROTAC Final PROTAC Step4->Final_PROTAC Purification Purification & Characterization Final_PROTAC->Purification PROTAC_Design_Logic cluster_design PROTAC Design Considerations Linker Spiro[3.3]heptane Linker Properties Linker Properties (Rigidity, Length, Vectorality) Linker->Properties Ternary_Complex Ternary Complex Formation & Stability Properties->Ternary_Complex PK_Properties Pharmacokinetic Properties (Permeability, Stability) Properties->PK_Properties Degradation Protein Degradation (DC₅₀, Dₘₐₓ) Ternary_Complex->Degradation Overall_Efficacy Overall PROTAC Efficacy Degradation->Overall_Efficacy PK_Properties->Overall_Efficacy

Application of Spiro[3.3]heptane Scaffolds in Oncology Drug Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel oncology therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has led to the exploration of three-dimensional (3D) molecular scaffolds. Among these, the spiro[3.3]heptane motif has emerged as a promising bioisosteric replacement for planar aromatic rings, a common feature in many established cancer drugs. Its rigid, non-planar structure offers an opportunity to escape "flatland" chemistry, potentially leading to compounds with enhanced solubility, metabolic stability, and novel intellectual property.[1][2] This document provides detailed application notes and protocols on the use of spiro[3.3]heptane scaffolds in the design of oncology drugs, with a focus on their application as analogs of the approved anticancer agents Vorinostat and Sonidegib.

Application Note 1: Spiro[3.3]heptane as a Phenyl Ring Bioisostere in a Vorinostat Analog

Background: Vorinostat (SAHA) is a histone deacetylase (HDAC) inhibitor approved for the treatment of cutaneous T-cell lymphoma.[3] It functions by chelating the zinc ion in the active site of HDACs, leading to hyperacetylation of histones and other proteins, which in turn results in the reactivation of tumor suppressor genes and induction of apoptosis.[3] The phenyl ring in Vorinostat plays a crucial role in binding to the enzyme's active site. Replacing this planar group with a 3D spiro[3.3]heptane scaffold can lead to novel analogs with potentially improved physicochemical properties and patentability.[2]

Key Advantages of the Spiro[3.3]heptane Scaffold:

  • Increased 3D Complexity: The spiro[3.3]heptane moiety introduces a rigid, non-planar geometry, which can lead to improved target engagement and selectivity compared to flat aromatic systems.[2]

  • Improved Physicochemical Properties: Saturated scaffolds like spiro[3.3]heptane can lead to lower lipophilicity and improved aqueous solubility, which are desirable properties for drug candidates.

  • Novel Chemical Space: The use of this scaffold allows for the creation of new chemical entities with distinct intellectual property profiles.[2]

Signaling Pathway of Vorinostat

Vorinostat's mechanism of action involves the inhibition of HDACs, which leads to the accumulation of acetylated histones. This alters chromatin structure and reactivates the transcription of tumor suppressor genes. Furthermore, Vorinostat has been shown to interfere with several key signaling pathways implicated in cancer progression, including the Insulin-like Growth Factor (IGF), T-cell receptor, MAPK, and JAK-STAT pathways.[1][4][5][6]

Vorinostat_Signaling_Pathway cluster_0 Vorinostat Action cluster_1 Cellular Effects cluster_2 Affected Signaling Pathways Vorinostat Vorinostat / Spiro[3.3]heptane Analog HDAC HDAC Vorinostat->HDAC Inhibition IGF_Pathway IGF Pathway Vorinostat->IGF_Pathway Modulates TCR_Signaling TCR Signaling Vorinostat->TCR_Signaling Modulates MAPK_Pathway MAPK Pathway Vorinostat->MAPK_Pathway Modulates JAK_STAT_Pathway JAK-STAT Pathway Vorinostat->JAK_STAT_Pathway Modulates Histone_Acetylation Histone Hyperacetylation Gene_Expression Tumor Suppressor Gene Re-expression Histone_Acetylation->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest

Vorinostat's Mechanism of Action.

Application Note 2: Spiro[3.3]heptane as a Benzene Bioisostere in a Sonidegib Analog

Background: Sonidegib is a Hedgehog signaling pathway inhibitor approved for the treatment of locally advanced basal cell carcinoma.[7] It acts by binding to and inhibiting the Smoothened (SMO) receptor, a key component of the Hedgehog pathway.[7] The central phenyl ring of Sonidegib is a candidate for bioisosteric replacement. A spiro[3.3]heptane-containing analog of Sonidegib has been synthesized and evaluated, demonstrating the viability of this approach.[1][5]

Quantitative Data Summary

The following table summarizes the physicochemical and biological properties of Sonidegib and its spiro[3.3]heptane analogs.[1][3][5]

CompoundclogPlogD (pH 7.4)Solubility (µM)Metabolic Stability (t½, min)IC50 (µM)
Sonidegib3.83.5>250930.0025
(±)-trans-Spiro[3.3]heptane Analog3.03.5>250470.0013
(±)-cis-Spiro[3.3]heptane Analog3.03.5>250110.0013

Interpretation: The replacement of the phenyl ring in Sonidegib with a spiro[3.3]heptane scaffold resulted in analogs with comparable or slightly improved inhibitory activity (lower IC50 values). The trans-isomer exhibited more favorable metabolic stability compared to the cis-isomer.[5] These findings underscore the potential of the spiro[3.3]heptane scaffold to maintain or enhance biological activity while altering other molecular properties.

Signaling Pathway of Sonidegib

The Hedgehog signaling pathway is crucial for embryonic development and is aberrantly activated in several cancers. In the "off" state, the Patched (PTCH) receptor inhibits Smoothened (SMO). Upon binding of the Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival. Sonidegib and its spiro[3.3]heptane analog inhibit SMO, thereby blocking the downstream signaling cascade.

Sonidegib_Signaling_Pathway cluster_0 Hedgehog Signaling 'OFF' State cluster_1 Hedgehog Signaling 'ON' State cluster_2 Inhibition by Sonidegib Analog PTCH_off PTCH SMO_off SMO PTCH_off->SMO_off Inhibits SUFU_GLI_off SUFU-GLI Complex SMO_off->SUFU_GLI_off No Activation SHH SHH Ligand PTCH_on PTCH SHH->PTCH_on SMO_on SMO (Active) PTCH_on->SMO_on Inhibition Relieved GLI_on GLI (Active) SMO_on->GLI_on Activates Target_Genes Target Gene Expression (Proliferation, Survival) GLI_on->Target_Genes Transcription Sonidegib Sonidegib / Spiro[3.3]heptane Analog SMO_inhibited SMO Sonidegib->SMO_inhibited Inhibits

Hedgehog Signaling Pathway and Sonidegib Inhibition.

Experimental Protocols

Protocol 1: Proposed Synthesis of a Spiro[3.3]heptane Analog of Vorinostat

This protocol outlines a plausible synthetic route for a spiro[3.3]heptane-based Vorinostat analog, based on established synthetic methodologies for Vorinostat and spiro[3.3]heptane derivatives.[8][9]

Vorinostat_Analog_Synthesis cluster_workflow Synthetic Workflow Start Spiro[3.3]heptane- 2,6-dicarboxylic acid Step1 Monoprotection Start->Step1 1. Esterification Step2 Amide Coupling Step1->Step2 2. Aniline, Coupling Agent Step3 Deprotection Step2->Step3 3. Hydrolysis Step4 Hydroxamic Acid Formation Step3->Step4 4. Hydroxylamine, Coupling Agent Final Spiro[3.3]heptane Vorinostat Analog Step4->Final

Proposed Synthetic Workflow for Vorinostat Analog.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Methanol or other suitable alcohol for esterification

  • Aniline

  • Coupling agents (e.g., EDCI, HOBt)

  • Base (e.g., Triethylamine, DIPEA)

  • Lithium hydroxide or Sodium hydroxide for hydrolysis

  • Hydroxylamine hydrochloride

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Methanol, Water

  • Silica gel for column chromatography

Procedure:

  • Mono-esterification of Spiro[3.3]heptane-2,6-dicarboxylic acid:

    • Dissolve spiro[3.3]heptane-2,6-dicarboxylic acid in a suitable alcohol (e.g., methanol).

    • Add a catalytic amount of strong acid (e.g., sulfuric acid) and reflux the mixture to achieve statistical mono-esterification.

    • Isolate the mono-ester product by column chromatography.

  • Amide Coupling with Aniline:

    • To a solution of the mono-ester from step 1 in an anhydrous solvent (e.g., DCM or DMF), add a coupling agent (e.g., EDCI) and an activator (e.g., HOBt).

    • Add aniline and a base (e.g., triethylamine) to the reaction mixture.

    • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction and purify the product by column chromatography.

  • Hydrolysis of the Ester:

    • Dissolve the product from step 2 in a mixture of THF and water.

    • Add an excess of a base (e.g., lithium hydroxide) and stir at room temperature until the ester is fully hydrolyzed.

    • Acidify the reaction mixture to precipitate the carboxylic acid product.

    • Collect the solid by filtration and dry.

  • Formation of the Hydroxamic Acid:

    • Dissolve the carboxylic acid from step 3 in DMF.

    • Add a coupling agent (e.g., EDCI/HOBt) and hydroxylamine hydrochloride, followed by a base (e.g., triethylamine).

    • Stir at room temperature until the reaction is complete.

    • Purify the final spiro[3.3]heptane Vorinostat analog by preparative HPLC.

Protocol 2: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol is a standard method to assess the inhibitory activity of compounds against HDAC enzymes.

HDAC_Assay_Workflow cluster_workflow HDAC Activity Assay Workflow Prepare Prepare Reagents: - HDAC Enzyme - Fluorogenic Substrate - Test Compound - Assay Buffer Incubate_Compound Incubate HDAC Enzyme with Test Compound Prepare->Incubate_Compound Add_Substrate Add Fluorogenic Substrate Incubate_Compound->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution (with Trypsin and Trichostatin A) Incubate_Reaction->Add_Developer Measure Measure Fluorescence (Ex/Em = 355/460 nm) Add_Developer->Measure

HDAC Activity Assay Experimental Workflow.

Materials:

  • Recombinant human HDAC enzyme

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Test compound (spiro[3.3]heptane Vorinostat analog) and reference inhibitor (Vorinostat)

  • HDAC assay buffer

  • Developer solution (containing Trichostatin A as a stop reagent and Trypsin)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in HDAC assay buffer.

  • In a 96-well plate, add the HDAC enzyme to each well (except for the no-enzyme control).

  • Add the diluted test compounds or reference inhibitor to the respective wells. Include a vehicle control.

  • Incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding the developer solution to each well.

  • Incubate at room temperature for 15 minutes.

  • Measure the fluorescence intensity using a plate reader with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Smoothened (SMO) Receptor Binding Assay (Fluorescence Polarization)

This protocol describes a competitive binding assay to determine the affinity of test compounds for the SMO receptor.

Materials:

  • Cell membranes prepared from cells overexpressing human SMO receptor

  • Fluorescently labeled SMO ligand (e.g., BODIPY-cyclopamine)

  • Test compound (spiro[3.3]heptane Sonidegib analog) and reference inhibitor (Sonidegib)

  • Assay buffer

  • 384-well black microplate

  • Fluorescence polarization plate reader

Procedure:

  • Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.

  • In a 384-well plate, add the SMO-expressing cell membranes to each well.

  • Add the diluted test compounds or reference inhibitor to the respective wells.

  • Add the fluorescently labeled SMO ligand to all wells.

  • Incubate the plate at room temperature for 2-4 hours, protected from light, to reach binding equilibrium.

  • Measure the fluorescence polarization of each well using a microplate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em ~ 485/520 nm for BODIPY).

  • The binding of the unlabeled test compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.

  • Calculate the percent displacement for each compound concentration and determine the Ki or IC50 value from a competition binding curve.

Conclusion

The spiro[3.3]heptane scaffold represents a valuable tool in modern oncology drug design. Its application as a bioisosteric replacement for aromatic rings in established anticancer drugs like Vorinostat and Sonidegib has demonstrated the potential to generate novel, potent, and patentable drug candidates with favorable physicochemical properties. The protocols and data presented herein provide a framework for researchers to explore the synthesis, evaluation, and application of spiro[3.3]heptane-based compounds in the development of next-generation cancer therapeutics.

References

Application Notes and Protocols for the Purification of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, a key building block in pharmaceutical and materials science research. The protocols outlined below are based on established methodologies for the purification of structurally related spirocyclic carboxylic acids and dicarboxylic acid monoesters. These techniques can be adapted and optimized to achieve high purity of the target compound.

Overview of Purification Techniques

The purification of this compound typically involves one or a combination of the following techniques:

  • Acid-Base Extraction: This is a fundamental and highly effective method for separating the acidic target compound from neutral or basic impurities.

  • Recrystallization: A powerful technique for obtaining highly pure crystalline material. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: Useful for separating the target compound from impurities with different polarities. Both normal-phase (silica gel) and reversed-phase (C18) chromatography can be employed.

  • Preparative High-Performance Liquid Chromatography (HPLC): Often used for final polishing to achieve very high purity, especially for demanding applications.

The selection of the most appropriate technique or combination of techniques will depend on the nature and quantity of the impurities present in the crude material.

Experimental Protocols

Acid-Base Extraction

This protocol is adapted from the workup procedure for a structurally similar compound, 2-methylspiro[3.3]heptane-2-carboxylic acid[1]. It is designed to isolate the acidic product from a reaction mixture.

Objective: To separate this compound from neutral and basic impurities.

Materials:

  • Crude this compound dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).

  • 1 M Sodium hydroxide (NaOH) solution.

  • 6 M Hydrochloric acid (HCl) solution.

  • Brine (saturated NaCl solution).

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4).

  • Separatory funnel.

  • Beakers and Erlenmeyer flasks.

  • pH paper or pH meter.

Procedure:

  • Dissolve the crude reaction mixture containing this compound in a suitable water-immiscible organic solvent (e.g., 1:1 ethyl acetate-ether)[1].

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1 M NaOH solution to the separatory funnel.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Allow the layers to separate. The deprotonated carboxylate salt of the target compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean Erlenmeyer flask.

  • Repeat the extraction of the organic layer with 1 M NaOH solution two more times to ensure complete recovery of the acidic product. Combine all aqueous extracts.

  • Wash the combined aqueous extracts with the organic solvent to remove any remaining neutral impurities.

  • Cool the combined aqueous layer in an ice bath and acidify to a pH of 1-2 by the dropwise addition of 6 M HCl with stirring. Monitor the pH using pH paper or a pH meter.

  • The protonated this compound will precipitate out of the aqueous solution if it is a solid at this temperature, or it will form an oily layer.

  • Extract the acidified aqueous layer with three portions of a suitable organic solvent (e.g., 1:1 ethyl acetate-ether)[1].

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

  • Filter off the drying agent and evaporate the solvent under reduced pressure to yield the purified this compound[1].

Workflow for Acid-Base Extraction

AcidBaseExtraction crude Crude Product in Organic Solvent sep_funnel1 Separatory Funnel: + 1M NaOH (aq) crude->sep_funnel1 organic_layer1 Organic Layer (Neutral/Basic Impurities) sep_funnel1->organic_layer1 Separate aqueous_layer1 Aqueous Layer (Product as Carboxylate Salt) sep_funnel1->aqueous_layer1 Separate acidify Acidify with 6M HCl to pH 1-2 aqueous_layer1->acidify sep_funnel2 Separatory Funnel: + Organic Solvent acidify->sep_funnel2 aqueous_waste Aqueous Waste sep_funnel2->aqueous_waste Separate organic_layer2 Organic Layer (Protonated Product) sep_funnel2->organic_layer2 Separate dry_evap Dry and Evaporate organic_layer2->dry_evap pure_product Purified Product dry_evap->pure_product

Caption: Workflow of the acid-base extraction for purification.

Recrystallization

This general protocol is based on standard recrystallization techniques for carboxylic acids and should be optimized by testing various solvents on a small scale.

Objective: To obtain high-purity crystalline this compound.

Materials:

  • Crude this compound.

  • A selection of potential recrystallization solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, heptane, or mixtures thereof).

  • Erlenmeyer flasks.

  • Hot plate with stirring capability.

  • Buchner funnel and filter paper.

  • Vacuum flask.

Procedure:

  • Solvent Selection: In small test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. A solvent pair (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not) can also be used.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the compound's melting point.

Logical Flow for Recrystallization

Recrystallization start Crude Product dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (optional) dissolve->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure_product Pure Crystalline Product dry->pure_product

Caption: Step-by-step process of recrystallization.

Column Chromatography

This protocol provides a general guideline for purification by silica gel chromatography. The mobile phase composition should be determined by thin-layer chromatography (TLC) analysis.

Objective: To separate this compound from impurities of different polarities.

Materials:

  • Crude this compound.

  • Silica gel (for flash chromatography).

  • Chromatography column.

  • Solvents for the mobile phase (e.g., hexanes, ethyl acetate, dichloromethane, methanol).

  • Small amount of acetic acid or formic acid (optional).

  • Test tubes or fraction collector.

  • TLC plates and developing chamber.

Procedure:

  • TLC Analysis: Develop a suitable mobile phase for separation using TLC. A good solvent system will show the target compound with an Rf value of approximately 0.3-0.4 and good separation from impurities. For carboxylic acids, adding a small amount (0.1-1%) of acetic or formic acid to the eluent can improve peak shape by suppressing the deprotonation of the carboxyl group on the acidic silica gel.

  • Column Packing: Pack a chromatography column with silica gel using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Quantitative Data Summary

Currently, there is a lack of specific, comparative quantitative data in the published literature for the purification of this compound. The following table provides a general comparison of the expected outcomes for the described purification techniques. Researchers should determine these parameters for their specific crude material and optimized protocols.

Purification TechniqueTypical PurityExpected YieldThroughputKey Considerations
Acid-Base Extraction >90%HighHighEffective for removing neutral and basic impurities.
Recrystallization >98%Moderate to HighLow to MediumHighly dependent on solvent selection and cooling rate.
Column Chromatography >95%ModerateLowGood for removing impurities with different polarities.
Preparative HPLC >99%Low to ModerateVery LowUsed for achieving the highest purity; often for small quantities.

Concluding Remarks

The purification of this compound can be effectively achieved using standard organic chemistry techniques. For initial purification from a reaction mixture, acid-base extraction is a highly recommended first step. Subsequent purification to high purity can be achieved by recrystallization or column chromatography. The choice of method will be dictated by the impurity profile of the crude material and the desired final purity. It is crucial to perform small-scale optimization experiments to determine the ideal conditions for each purification technique.

References

Application Notes and Protocols for Creating 3D Diversity with 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pursuit of novel therapeutics, the exploration of three-dimensional (3D) chemical space is paramount to overcoming the limitations of traditional "flat" aromatic compounds.[1] Spirocyclic scaffolds have emerged as privileged structures in drug discovery, offering a rigid and well-defined 3D geometry that can lead to improved physicochemical properties and target engagement.[2][3] The spiro[3.3]heptane motif, in particular, is a versatile building block known for its ability to act as a saturated bioisostere of common rings like benzene and piperazine, often enhancing properties such as solubility and metabolic stability.[2][4]

This document provides detailed application notes and experimental protocols for the use of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid as a starting material for generating libraries of structurally diverse compounds. This bifunctional scaffold allows for orthogonal derivatization, enabling the exploration of a wide range of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of the Spiro[3.3]heptane Scaffold

The incorporation of the spiro[3.3]heptane core into drug candidates can significantly modulate their physicochemical properties. The rigid, non-planar structure disrupts planarity, which can lead to improved aqueous solubility and reduced lipophilicity compared to their aromatic counterparts.[5]

PropertyGeneral Trend for Spiro[3.3]heptane AnalogsReference
Solubility Increased[5]
Lipophilicity (logP) Decreased[6]
Metabolic Stability Often Improved[3]
Fraction of sp3 carbons (Fsp3) Increased[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthetic route to the title compound, starting from the commercially available spiro[3.3]heptane-2,6-dicarboxylic acid. The key transformation is a selective mono-esterification.

Workflow for Synthesis:

G A Spiro[3.3]heptane-2,6-dicarboxylic acid B Activation of one carboxylic acid group A->B  Activating Agent (e.g., Acyl Chloride formation) C Reaction with Methanol B->C  Controlled Stoichiometry D Purification C->D  Chromatography E This compound D->E

Caption: Synthetic workflow for this compound.

Materials:

  • Spiro[3.3]heptane-2,6-dicarboxylic acid

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Methanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl acetate/Hexanes)

Procedure:

  • Mono-activation of the Diacid: To a solution of spiro[3.3]heptane-2,6-dicarboxylic acid (1.0 eq) in anhydrous DCM at 0 °C, add oxalyl chloride (1.1 eq) dropwise. Add a catalytic amount of anhydrous DMF. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours, monitoring the reaction by TLC.

  • Esterification: In a separate flask, prepare a solution of anhydrous methanol (1.5 eq) and TEA (2.0 eq) in anhydrous DCM at 0 °C. To this solution, add the mono-acyl chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the organic layer and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Protocol 2: Library Synthesis via Amide Coupling

This protocol details the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.

Workflow for Amide Library Synthesis:

G A 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid C Amide Coupling A->C B Amine Library (R1R2NH) B->C D Purification C->D  Parallel Chromatography E Diverse Amide Library D->E G A 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid C Esterification A->C B Alcohol Library (R-OH) B->C D Purification C->D  Parallel Chromatography E Diverse Ester Library D->E G cluster_0 Receptor Receptor Tyrosine Kinase KinaseA Kinase A Receptor->KinaseA  Phosphorylation KinaseB Kinase B KinaseA->KinaseB  Phosphorylation TF Transcription Factor KinaseB->TF  Phosphorylation Gene Target Gene TF->Gene  Transcription Inhibitor Spiro[3.3]heptane Derivative Inhibitor->KinaseB  Inhibition

References

Application Notes and Protocols for Coupling Spiro[3.3]heptane Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane motif is a valuable, three-dimensional scaffold increasingly utilized in modern drug discovery.[1][2] Its rigid structure offers a unique exit vector geometry compared to traditional flat aromatic rings, providing a pathway to escape from "flatland" and explore novel chemical space with improved physicochemical properties.[1][3] As a saturated bioisostere of the phenyl ring, it can lead to patent-free analogues of existing drugs with potentially enhanced properties.[2][3] This document provides detailed protocols for the coupling of spiro[3.3]heptane carboxylic acids, a key step in the synthesis of novel therapeutics, focusing on the formation of amide and ester bonds.

Data Presentation: Comparative Analysis of Coupling Methods

The following table summarizes common coupling methods for the formation of amides and esters from carboxylic acids. While specific yields for spiro[3.3]heptane carboxylic acids are highly substrate-dependent, this table provides a general comparison of common reagents and conditions.

Coupling MethodReagent/CatalystAdditiveBaseTypical SolventTypical Reaction TimeTypical Yield RangeKey Considerations
Amide Coupling EDC (EDCI)HOBt or OxymaDIPEA or Et3NDMF, DCM2 - 24 hours70 - 95%Water-soluble urea byproduct is easily removed by aqueous workup. HOBt can be explosive and is often replaced by Oxyma.[4][5]
Amide Coupling HATUNone requiredDIPEA or Et3NDMF, ACN1 - 12 hours80 - 98%Highly efficient and fast, with low racemization.[6][7] Ideal for sterically hindered or electron-deficient amines.[8]
Amide Coupling DCCDMAP (catalytic)NoneDCM2 - 12 hours60 - 90%Dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and can be removed by filtration.[9][10] Not suitable for solid-phase synthesis.
Esterification Acid Catalyst (e.g., H2SO4)NoneNoneAlcohol (as solvent and reagent)12 - 48 hours50 - 85%Fischer-Speier esterification; requires an excess of the alcohol and is an equilibrium reaction.[11][12] Not suitable for acid-labile substrates.
Esterification DCCDMAP (catalytic)NoneDCM2 - 6 hours75 - 95%Mild conditions suitable for a wide variety of alcohols, including those that are acid-sensitive.[9]

Experimental Protocols

Protocol 1: Amide Coupling using EDC and HOBt

This protocol describes a general procedure for the coupling of a spiro[3.3]heptane carboxylic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[4]

Materials:

  • Spiro[3.3]heptane carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • EDC·HCl (1.1 - 1.5 equiv)[4]

  • HOBt (1.1 - 1.5 equiv)[4]

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 - 3.0 equiv)[4]

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated aqueous NaHCO₃, brine, anhydrous Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the spiro[3.3]heptane carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).

  • Dissolve the mixture in anhydrous DMF or DCM (sufficient to dissolve the reagents, typically 0.1-0.5 M concentration).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.

  • Wash the organic phase sequentially with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[4]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Coupling using HATU

This protocol outlines the use of O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent, for the synthesis of amides from spiro[3.3]heptane carboxylic acids.[6]

Materials:

  • Spiro[3.3]heptane carboxylic acid (1.0 equiv)

  • Amine (1.0 - 1.2 equiv)

  • HATU (1.1 - 1.5 equiv)

  • DIPEA or TEA (2.0 - 4.0 equiv)

  • Anhydrous DMF or Acetonitrile (ACN)

  • Standard workup reagents

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the spiro[3.3]heptane carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (3.0 equiv) dropwise and stir the mixture for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine (1.1 equiv) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1 to 12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Esterification using DCC and DMAP

This protocol describes a mild method for the esterification of spiro[3.3]heptane carboxylic acids using N,N'-Dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).[9]

Materials:

  • Spiro[3.3]heptane carboxylic acid (1.0 equiv)

  • Alcohol (1.0 - 1.5 equiv)

  • DCC (1.1 - 1.3 equiv)

  • DMAP (0.1 - 0.2 equiv)

  • Anhydrous DCM

  • Standard workup reagents

Procedure:

  • To a solution of the spiro[3.3]heptane carboxylic acid (1.0 equiv), alcohol (1.2 equiv), and DMAP (0.15 equiv) in anhydrous DCM, add a solution of DCC (1.2 equiv) in DCM at 0 °C.

  • A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Allow the reaction mixture to warm to room temperature and stir for 2 to 6 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, filter the reaction mixture to remove the precipitated DCU.

  • Wash the filtrate with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude ester by flash column chromatography.

Visualizations

Amide_Coupling_Workflow start Start: Dissolve Spiro[3.3]heptane Carboxylic Acid, Amine, and Coupling Additive activation Activate Carboxylic Acid: Add Coupling Reagent (e.g., EDC, HATU) and Base (e.g., DIPEA) at 0°C start->activation reaction Reaction: Stir at Room Temperature (1-24 hours) activation->reaction workup Aqueous Workup: Dilute, Wash with Acid/Base/Brine reaction->workup purification Purification: Dry, Concentrate, and Column Chromatography workup->purification end_node Final Product: Pure Spiro[3.3]heptane Amide purification->end_node

Caption: General workflow for amide bond formation with spiro[3.3]heptane carboxylic acids.

Esterification_Workflow start Start: Combine Spiro[3.3]heptane Carboxylic Acid, Alcohol, and Catalyst (DMAP) coupling Add Coupling Reagent: Add DCC at 0°C start->coupling reaction Reaction: Stir at Room Temperature (2-6 hours) coupling->reaction filtration Filter Precipitate: Remove DCU byproduct reaction->filtration workup Aqueous Workup: Wash with Acid/Base/Brine filtration->workup purification Purification: Dry, Concentrate, and Column Chromatography workup->purification end_node Final Product: Pure Spiro[3.3]heptane Ester purification->end_node

Caption: Workflow for DCC/DMAP-mediated esterification of spiro[3.3]heptane carboxylic acids.

References

Application Notes & Protocols: Synthetic Routes to Functionalized 2,6-Diazaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,6-diazaspiro[3.3]heptane scaffold is a highly valuable building block in modern medicinal chemistry. As a constrained, three-dimensional structural surrogate for piperazine, it offers a unique combination of molecular rigidity and predictable substituent vectorization.[1][2] This often leads to improved physicochemical properties in drug candidates, such as enhanced aqueous solubility and metabolic stability, making it an attractive motif for exploring novel chemical space.[3][4] This document provides an overview of key synthetic strategies and detailed experimental protocols for the preparation and functionalization of this important scaffold.

I. Overview of Synthetic Strategies

Several synthetic routes to the 2,6-diazaspiro[3.3]heptane core have been developed. The most common approaches begin with a pre-functionalized azetidine ring and proceed through a key cyclization step. A prevalent and versatile method involves the reductive amination of a 3-chloromethyl-3-formylazetidine derivative, followed by an intramolecular cyclization to form the second azetidine ring. Other strategies include the conversion from 2,6-diazaspiro[3.3]heptan-1-ones and palladium-catalyzed cross-coupling reactions to introduce aryl substituents.

G cluster_start Starting Materials cluster_routes Synthetic Routes cluster_intermediates Key Intermediates cluster_end Final Products Chloroester 1-Benzyl-3-chloromethyl- azetidine-3-carboxylate Aldehyde 1-Benzyl-3-chloromethyl- azetidine-3-carbaldehyde Chloroester->Aldehyde Reduction & Oxidation Protected DSH Mono-protected 2,6-Diazaspiro[3.3]heptane Route2 Route 2: Pd-Catalyzed Arylation Protected DSH->Route2 Route1 Route 1: Reductive Amination & Cyclization Amine_Intermediate N-Substituted Amine Route1->Amine_Intermediate Product1 N,N'-Disubstituted 2,6-Diazaspiro[3.3]heptanes Route2->Product1 Buchwald-Hartwig Coupling (Aryl Halide) Aldehyde->Route1 Amine_Intermediate->Product1 Intramolecular Cyclization

Figure 1. High-level overview of primary synthetic strategies for accessing functionalized 2,6-diazaspiro[3.3]heptanes.

II. Experimental Protocols

Protocol 1: Synthesis via Reductive Amination and Intramolecular Cyclization

This route provides a direct and high-yielding method for preparing N,N'-disubstituted 2,6-diazaspiro[3.3]heptanes from a key aldehyde intermediate.[5] The process is amenable to both large-scale synthesis and library generation.[5]

G cluster_prep Step 1: Aldehyde Preparation cluster_amination Step 2: Reductive Amination cluster_cyclization Step 3: Cyclization A Chloroester (1) B Intermediate Alcohol A->B LiAlH4, THF, reduced temp. C Aldehyde (3) B->C Swern Oxidation E Intermediate Amine (6 or 8) C->E NaBH(OAc)3 (for anilines) or NaBH4 (for alkyl amines) D Primary Amine (Aryl or Alkyl) D->E F Product (7 or 9) E->F t-BuOK in THF, 70°C or DMF/H2O, 110°C

Figure 2. Experimental workflow for the synthesis of 2,6-diazaspiro[3.3]heptanes via reductive amination.

A. Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde [5]

  • Reduce the starting chloroester (ethyl 1-benzyl-3-(chloromethyl)azetidine-3-carboxylate) using lithium aluminum hydride (LiAlH4) at a reduced temperature.

  • Perform a Swern oxidation on the resulting alcohol to yield the aldehyde (3). The isolated yield for this two-step process is reported to be 83%.[5]

B. Reductive Amination with Anilines [5]

  • Dissolve the aldehyde (3) in dichloroethane.

  • Add one equivalent of acetic acid and the desired aniline.

  • Stir the mixture to form the iminium ion.

  • Add sodium triacetoxyborohydride (NaBH(OAc)3) to reduce the iminium ion, affording the intermediate amine.

C. Reductive Amination with Alkyl Amines [5]

  • For alkyl amines, a stepwise procedure is recommended for higher yields.[5]

  • First, form the imine by reacting the aldehyde (3) with the alkyl amine in a toluene-methanol mixture.

  • Remove the solvents under reduced pressure to drive imine formation.

  • Directly reduce the crude imine with sodium borohydride (NaBH4) in methanol.

D. Intramolecular Cyclization to Form the Spirocycle [5]

  • Method 1 (for Aryl Amines):

    • To a stirred solution of the intermediate amine (e.g., (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine) (1 equiv) in THF, add potassium tert-butoxide (t-BuOK) (2.2 equiv, 1.0 M solution in THF).[5]

    • Heat the reaction in a sealed tube at 70 °C for 90 minutes.[5]

    • Add an additional 1 equivalent of t-BuOK and continue heating for another hour.[5]

    • Cool the reaction to room temperature, filter to remove KCl, and evaporate the solvents.[5]

  • Method 2 (for Alkyl Amines):

    • Dissolve the intermediate amine (e.g., (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine) in a DMF-H2O (9:1) mixture.[5]

    • Heat the solution in a sealed tube at 110 °C with stirring for 90 minutes.[5]

    • Add additional water and continue heating for another 3 hours.[5] This method can obviate the need for an added base.[5]

    • Cool the reaction and purify using an SCX ion-exchange cartridge.[5]

Protocol 2: N-Arylation and Deprotection

Functionalization of the 2,6-diazaspiro[3.3]heptane core is often achieved on a mono-protected intermediate. Palladium-catalyzed C-N cross-coupling is a standard method for introducing aryl groups, followed by deprotection to allow for further derivatization.

G A Mono-Boc-Protected 2,6-Diazaspiro[3.3]heptane C Pd-Catalyzed C-N Coupling A->C B Aryl Halide B->C D N-Aryl, N'-Boc Intermediate C->D High Yield E Deprotection D->E TFA, DCM F N-Aryl-2,6-Diazaspiro [3.3]heptane E->F

Figure 3. Workflow for N-arylation and subsequent deprotection of the spirocyclic core.

A. General Protocol for Pd-Catalyzed N-Arylation [6]

  • Protect one of the nitrogen atoms of 2,6-diazaspiro[3.3]heptane with a Boc group.

  • In a reaction vessel, combine the mono-Boc-protected 2,6-diazaspiro[3.3]heptane, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Add an anhydrous solvent such as toluene or dioxane.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by flash column chromatography.

B. Protocol for Boc-Deprotection [6]

  • Dissolve the Boc-protected N-aryl-2,6-diazaspiro[3.3]heptane in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) and stir the reaction at room temperature.

  • Monitor the reaction for the disappearance of the starting material.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a base (e.g., saturated NaHCO3 solution) and extract the product with an organic solvent.

  • Dry and concentrate the organic extracts to yield the free amine. Note: The use of HCl for deprotection has been noted to cause ring-opening of the 2,6-diazaspiro[3.3]heptane scaffold; therefore, TFA is the preferred method.[6]

III. Quantitative Data Summary

The following tables summarize yields for the synthesis of various functionalized 2,6-diazaspiro[3.3]heptanes as described in Protocol 1.

Table 1: Synthesis of 2-Benzyl-6-aryl-2,6-diazaspiro[3.3]heptanes [5]

EntryR Group (Aryl)ProductYield (%)
1Phenyl7a 81
24-Fluorophenyl7b 78
34-Methoxyphenyl7c 84

Table 2: Synthesis of 2-Benzyl-6-alkyl-2,6-diazaspiro[3.3]heptanes [5]

EntryR Group (Alkyl)ProductYield (%)
14-Fluorobenzyl9a 86
2Benzyl9b 89
32-Phenylethyl9c 78
4Cyclohexylmethyl9d 81

IV. Application Notes

  • Piperazine Bioisostere: The 2,6-diazaspiro[3.3]heptane framework is a proven bioisostere for piperazine, a common motif in many approved drugs.[1] Its rigid, spirocyclic nature reduces conformational flexibility, which can lead to enhanced binding affinity and selectivity for biological targets.[1]

  • Improved Physicochemical Properties: Incorporating this scaffold can improve key drug-like properties.[3] Studies have shown that heteroatom-substituted spiro[3.3]heptanes generally exhibit higher aqueous solubility and a trend towards greater metabolic stability compared to traditional carbocyclic analogues.[3]

  • Versatile Platform for Drug Discovery: The two distinct nitrogen atoms provide a platform for differential functionalization, enabling the creation of diverse chemical libraries for screening.[5] This modularity allows for precise tuning of a compound's properties to optimize its pharmacological profile. The scaffold has been successfully used to generate ligands for various targets, including σ2 receptors.[6]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of spiro[3.3]heptane and its derivatives.

Troubleshooting Guide

This guide addresses common experimental challenges in a question-and-answer format, offering potential causes and solutions.

Issue 1: Low Yield in [2+2] Cycloaddition Reactions

Question: I am attempting a [2+2] cycloaddition between a ketene equivalent and an alkene to form a spiro[3.3]heptanone, but my yields are consistently low. What are the common causes and how can I improve them?

Potential Causes & Solutions:

  • Ketene Reactivity and Stability: Ketenes are highly reactive and can polymerize or undergo side reactions.

    • Solution: Generate the ketene in situ using milder methods, such as using trichloroacetyl chloride with a suitable base.[1] Ensure the reaction is performed at low temperatures to minimize decomposition.

  • Alkene Reactivity: The electronic nature of the alkene partner is crucial.

    • Solution: Electron-rich alkenes are generally better partners for electron-poor ketenes. Consider using methylenecyclobutane for the synthesis of the parent spiro[3.3]heptan-1-one.[2]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.

    • Solution: Optimize these parameters systematically. Some reactions may benefit from microwave irradiation to reduce reaction times and improve yields.[1]

  • Purification Losses: Spiro[3.3]heptane derivatives can be volatile or prone to decomposition during purification.

    • Solution: Use careful purification techniques such as vacuum distillation for thermally stable compounds or flash column chromatography on silica gel with a suitable solvent system (e.g., EtOAc in heptane with a small amount of triethylamine to neutralize acidic silica).[3]

Logical Troubleshooting Flow for Low Yield in [2+2] Cycloaddition:

G start Low Yield in [2+2] Cycloaddition ketene Check Ketene Generation and Stability start->ketene alkene Evaluate Alkene Reactivity start->alkene conditions Optimize Reaction Conditions start->conditions purification Assess Purification Method start->purification solution1 Use in situ generation at low temperature ketene->solution1 solution2 Use electron-rich alkene partner alkene->solution2 solution3 Systematically vary temperature, solvent, and time conditions->solution3 solution4 Employ careful purification (vacuum distillation, neutralized silica gel) purification->solution4

Caption: Troubleshooting workflow for low yields in [2+2] cycloaddition reactions.

Issue 2: Difficulty in Ring Closure for Azaspiro[3.3]heptanes

Question: I'm having trouble with the final ring-closing step in the synthesis of a 2,6-diazaspiro[3.3]heptane. What conditions are optimal for this cyclization?

Potential Causes & Solutions:

  • Base Strength: The choice and amount of base are critical for the intramolecular nucleophilic substitution.

    • Solution: Strong, non-nucleophilic bases are often required. Potassium tert-butoxide (t-BuOK) in a suitable solvent like THF has been shown to be effective. Using an excess of the base (e.g., 2.2 equivalents) can drive the reaction to completion.[4]

  • Solvent: The solvent can influence the solubility of the substrate and the reactivity of the base.

    • Solution: Anhydrous polar aprotic solvents like THF or DMF are commonly used. For some substrates, a mixture of DMF and water under heating in a sealed tube has been successful.[4]

  • Leaving Group: The nature of the leaving group on the precursor is important for an efficient cyclization.

    • Solution: Halides (e.g., chlorides) are common leaving groups. Ensure the precursor with the leaving group is pure.

  • Reaction Temperature: The activation barrier for the ring closure may require heating.

    • Solution: Heating the reaction mixture can promote cyclization. For example, heating at 110 °C in a sealed tube has been reported.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic strategies for constructing the spiro[3.3]heptane core?

A1: The primary synthetic strategies can be categorized based on the key bond disconnections:

  • Formal [2+2] Cycloaddition: This is a widely used method, particularly for synthesizing spiro[3.3]heptan-1-one derivatives. It typically involves the reaction of a ketene or ketene equivalent with an alkene like methylidenecyclobutane.[1]

  • C1-C2 Bond Disconnection (Carbanion-Mediated Cyclization): This approach involves the formation of a carbanion that undergoes an intramolecular nucleophilic attack to form one of the four-membered rings.[1]

  • Ring-Closing Metathesis (RCM): RCM of a diallylated cyclobutane precursor using a ruthenium catalyst (e.g., Grubbs catalyst) can form the second ring of the spiro[3.3]heptane system.[5][6]

  • Semipinacol Rearrangement: A newer approach involves the acid-mediated rearrangement of a 1-bicyclobutylcyclopropanol intermediate to afford spiro[3.3]heptan-1-ones.[2]

Q2: Are there scalable methods for the synthesis of spiro[3.3]heptane building blocks?

A2: Yes, significant effort has been directed towards developing scalable synthetic routes. For example, a practical, kilogram-scale synthesis of 1,1-bis(bromomethyl)-3-(trifluoromethyl)cyclobutane has been developed as a key intermediate. This can then be used in a double alkylation reaction with reagents like TosMIC or malonate diester on a large scale to construct the spiro[3.3]heptane core.[7][8] Similarly, a two-step telescoped approach has been developed for the large-scale synthesis of 2-oxa-6-azaspiro[3.3]heptane.[9]

Q3: What are the main challenges in purifying spiro[3.3]heptane derivatives?

A3: The primary challenges include:

  • Volatility: The parent spiro[3.3]heptane and some simple derivatives are volatile, which can lead to loss of product during solvent removal under reduced pressure.

  • Stability: The strained four-membered rings can be sensitive to acidic or basic conditions, potentially leading to ring-opening or rearrangement during chromatography on standard silica or alumina.

  • Separation of Isomers: For substituted spiro[3.3]heptanes, the separation of regioisomers or stereoisomers can be challenging.

To mitigate these issues, it is recommended to use careful purification techniques such as vacuum distillation for thermally stable compounds, or column chromatography on neutralized silica gel.[3]

Q4: How can I introduce functional groups onto the spiro[3.3]heptane scaffold?

A4: Functional groups can be introduced either by using a functionalized starting material or by post-synthesis modification of the spiro[3.3]heptane core.

  • Using Functionalized Precursors: For instance, starting with a substituted cyclobutanone allows for the synthesis of spiro[3.3]heptanes with functionality on one of the rings.[8]

  • Post-Synthetic Modification: A common intermediate is spiro[3.3]heptan-1-one, where the ketone can be a handle for further functionalization through reactions like reductions, oxidations, or additions. The bromine atoms in derivatives like 1,1-bis(bromomethyl)cyclobutane can be displaced to introduce various functionalities.[7][10]

Data Presentation

Table 1: Comparison of Selected Synthetic Methods for Spiro[3.3]heptanones

MethodKey ReagentsTypical YieldScaleReference
[2+2] Cycloaddition Methylidenecyclobutane, Trichloroacetyl chloride, Zn(Cu)~50-60%Gram scale[1]
Semipinacol Rearrangement 1-Sulfonylcyclopropanols, Lithiated 1-sulfonylbicyclo[1.1.0]butanes, MsOH or AlCl₃60-85%0.1 - 2 mmol[2]
Carbolithiation/Addition Organolithium reagent, N,N-dimethylamide of cyclobutane carboxylic acidGood yields100-500 mg[11]

Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptan-1-one via Semipinacol Rearrangement [2]

This protocol is based on the work of Lindsay and coworkers and involves a telescopic procedure.

  • Preparation of the Lithiated Bicyclobutane: To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv.) dropwise. Stir the resulting solution for 30 minutes at -78 °C.

  • Addition to Cyclopropanone Equivalent: To the solution from step 1, add a solution of 1-sulfonylcyclopropanol (1.0 equiv.) in anhydrous THF dropwise at -78 °C. Allow the reaction to warm to room temperature and stir for 1 hour.

  • Rearrangement: Cool the reaction mixture to 0 °C and add methanesulfonic acid (MsOH, 2.0 equiv.) dropwise. Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).

  • Workup and Purification: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

Experimental Workflow for Semipinacol Rearrangement Synthesis:

G start Start step1 Generate Lithiated Bicyclobutane (-78 °C, THF) start->step1 step2 Add Cyclopropanone Equivalent (-78 °C to RT) step1->step2 step3 Induce Rearrangement with Acid (MsOH) (0 °C to RT) step2->step3 step4 Aqueous Workup (NaHCO3, EtOAc) step3->step4 step5 Purification (Column Chromatography) step4->step5 end Spiro[3.3]heptan-1-one step5->end

Caption: Workflow for the synthesis of spiro[3.3]heptan-1-one via semipinacol rearrangement.

References

Technical Support Center: Synthesis of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid. Our aim is to address common challenges and improve the yield and purity of your synthesis.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis.

Issue 1: Low Yield in the Initial Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

Question: I am attempting to synthesize the spiro[3.3]heptane core via the condensation of pentaerythrityl tetrabromide and a malonate ester, followed by hydrolysis and decarboxylation, but my yields are consistently low. What are the potential causes and how can I improve the yield?

Answer: Low yields in the formation of spiro[3.3]heptane-2,6-dicarboxylic acid can arise from several factors throughout the multi-step process. Here is a systematic approach to troubleshooting:

  • Inefficient Cyclization: The initial condensation reaction is critical. Ensure your reagents are pure and the reaction is carried out under strictly anhydrous conditions. The choice of base and solvent can also significantly impact the yield.

  • Incomplete Hydrolysis: The hydrolysis of the tetraester intermediate requires harsh conditions (strong base and high temperatures). Incomplete hydrolysis will result in a mixture of partially hydrolyzed products, complicating the subsequent purification and decarboxylation steps. Monitor the reaction progress by techniques like TLC or NMR to ensure complete conversion.

  • Suboptimal Decarboxylation: Thermal decarboxylation needs to be performed at a sufficiently high temperature to ensure the complete removal of two carboxyl groups.[1] However, excessively high temperatures can lead to decomposition of the desired product. Careful temperature control and monitoring of CO2 evolution are key.

Issue 2: Poor Selectivity During the Monohydrolysis of Dimethyl Spiro[3.3]heptane-2,6-dicarboxylate

Question: I am struggling with the selective monohydrolysis of the dimethyl ester to obtain the target mono-acid mono-ester. My reaction produces a mixture of the starting diester, the desired product, and the diacid. How can I improve the selectivity?

Answer: Achieving high selectivity in the monohydrolysis of a symmetric diester is a common challenge. The goal is to hydrolyze one ester group while leaving the other intact. Here are several strategies to improve selectivity:

  • Controlled Reaction Conditions: Carefully controlling the stoichiometry of the base (e.g., NaOH or KOH) is crucial. Using a slight excess of one equivalent of base at low temperatures (e.g., 0°C) can favor monohydrolysis.[2][3][4] The reaction should be carefully monitored and quenched once the desired product is maximized.

  • Solvent Effects: The choice of solvent can influence the selectivity. Using a mixture of water and a polar aprotic co-solvent like THF or DMSO can improve the solubility of the diester and enhance the rate of the first hydrolysis relative to the second.[2]

  • Enzymatic Hydrolysis: Lipases and esterases can exhibit high selectivity for the monohydrolysis of symmetric diesters.[5] Screening different enzymes and reaction conditions (pH, temperature, co-solvents) can lead to a highly efficient and selective conversion.

  • Acid-Catalyzed Hydrolysis: While less common for saponification, acid-catalyzed hydrolysis under carefully controlled conditions can sometimes offer better selectivity for mono-de-esterification.

Issue 3: Difficulty in Purifying the Final Product

Question: I have a mixture containing the starting diester, the desired mono-acid mono-ester, and the diacid byproduct. How can I effectively purify this compound?

Answer: Separating a mixture of a diester, a mono-acid mono-ester, and a diacid can be achieved by leveraging their different chemical properties, primarily the acidity of the carboxylic acid groups.

  • Liquid-Liquid Extraction:

    • Dissolve the mixture in an organic solvent like ethyl acetate.

    • Wash the organic solution with a weak aqueous base, such as a saturated sodium bicarbonate solution. The mono-acid and the diacid will be deprotonated and move into the aqueous layer, while the neutral diester will remain in the organic layer.

    • Separate the aqueous layer and carefully acidify it with a strong acid (e.g., HCl) to a pH of around 2-3. This will protonate the carboxylic acid groups.

    • Extract the acidified aqueous layer again with an organic solvent (e.g., ethyl acetate). The mono-acid and diacid will now move back into the organic layer.

    • To separate the mono-acid from the diacid, you can perform a second extraction with a buffered aqueous solution at a pH between the pKa values of the two carboxylic acids, if they are sufficiently different. Alternatively, proceed to chromatography.

  • Column Chromatography:

    • Silica gel chromatography can be used to separate the components. A gradient elution system is often effective. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) to elute the less polar diester. Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and adding a small amount of acetic or formic acid) to elute the mono-acid and then the more polar diacid.

Frequently Asked Questions (FAQs)

Q1: What is a typical overall yield for the synthesis of this compound?

A1: The overall yield can vary significantly depending on the efficiency of each step, particularly the selective monohydrolysis. While specific yields for this exact compound are not widely published, yields for analogous multi-step syntheses involving the formation of a spiro[3.3]heptane core and subsequent functional group manipulations can range from 20% to 50% overall. Optimization of each step is critical to achieving a higher yield.

Q2: Can I use a different alcohol for the esterification, for example, to get the 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid?

A2: Yes, the general synthetic route is adaptable. You can use ethanol instead of methanol in the diesterification step to produce diethyl spiro[3.3]heptane-2,6-dicarboxylate. The subsequent selective monohydrolysis would then yield 6-(Ethoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid. Be aware that the reaction conditions for the monohydrolysis might need to be re-optimized for the diethyl ester.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Standard laboratory safety procedures should always be followed. Specifically:

  • Pentaerythrityl tetrabromide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Strong bases like sodium hydroxide and potassium hydroxide are corrosive and should be handled with appropriate personal protective equipment (gloves, safety glasses).

  • The use of flammable organic solvents requires working in a fume hood and away from ignition sources.

  • Thermal decarboxylation should be performed with caution, ensuring proper ventilation to handle the release of carbon dioxide.

Data Presentation

Table 1: Comparison of Methods for Selective Monohydrolysis of Symmetric Diesters

MethodReagents and ConditionsTypical Yield of Mono-ester (%)Key AdvantagesPotential Challenges
Base-Catalyzed 1.0-1.2 eq. NaOH or KOH in H₂O/THF, 0°C to RT60-95%[2][3][4]Cost-effective, straightforward setup.Can be difficult to control selectivity, risk of diacid formation.
Enzymatic Lipase or Esterase in buffer/co-solvent, RT80-99%[5]High selectivity, mild reaction conditions.Requires screening for a suitable enzyme, enzymes can be expensive.
Acid-Catalyzed Dilute strong acid (e.g., HCl, H₂SO₄) in H₂O/co-solventVariableCan be selective for certain substrates.Often requires higher temperatures, risk of side reactions.

Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptane-2,6-dicarboxylic Acid

  • Step 1a: Synthesis of Tetraethyl spiro[3.3]heptane-2,2,6,6-tetracarboxylate. In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise at 0°C. After stirring for 30 minutes, add a solution of pentaerythrityl tetrabromide in an appropriate solvent (e.g., ethanol or DMF) dropwise. The reaction mixture is then heated to reflux for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent. The organic layer is dried and concentrated to give the crude tetraester.

  • Step 1b: Hydrolysis to the Tetra-acid. The crude tetraester is refluxed with an excess of a strong base (e.g., 20% aqueous NaOH or KOH) for 12-24 hours until the hydrolysis is complete (monitored by TLC or LC-MS).

  • Step 1c: Decarboxylation to Spiro[3.3]heptane-2,6-dicarboxylic Acid. The aqueous solution containing the tetra-acid salt is acidified with concentrated HCl to a low pH. The precipitated tetra-acid is filtered, washed with cold water, and dried. The dried tetra-acid is then heated at a high temperature (typically 150-200°C) until the evolution of CO₂ ceases. The resulting crude spiro[3.3]heptane-2,6-dicarboxylic acid can be purified by recrystallization.

Protocol 2: Synthesis of Dimethyl spiro[3.3]heptane-2,6-dicarboxylate

  • Suspend spiro[3.3]heptane-2,6-dicarboxylic acid in an excess of methanol.

  • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the suspension.

  • Heat the mixture to reflux for 6-12 hours, monitoring the reaction progress by TLC until the starting diacid is consumed.

  • After cooling to room temperature, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl ester, which can be purified by column chromatography if necessary.

Protocol 3: Selective Monohydrolysis to this compound

  • Dissolve dimethyl spiro[3.3]heptane-2,6-dicarboxylate in a mixture of THF and water (e.g., 1:1 v/v) and cool the solution to 0°C in an ice bath.

  • Slowly add one equivalent of an aqueous solution of NaOH (e.g., 1 M) dropwise while vigorously stirring.

  • Monitor the reaction closely by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the desired mono-acid is the major product, quench the reaction by adding one equivalent of 1 M HCl.

  • Remove the THF under reduced pressure.

  • Extract the aqueous solution with ethyl acetate.

  • Follow the purification procedure outlined in the "Difficulty in Purifying the Final Product" section of the troubleshooting guide to isolate the target compound.

Mandatory Visualization

Synthesis_Pathway Pentaerythrityl_tetrabromide Pentaerythrityl tetrabromide Base_Solvent Base / Solvent Tetraester Tetramethyl spiro[3.3]heptane- 2,2,6,6-tetracarboxylate Pentaerythrityl_tetrabromide->Tetraester 1. Cyclization Dimethyl_malonate Dimethyl malonate Dimethyl_malonate->Tetraester 1. Cyclization Base_Solvent->Tetraester Diacid Spiro[3.3]heptane-2,6- dicarboxylic acid Tetraester->Diacid 2. Hydrolysis &    Decarboxylation Diester Dimethyl spiro[3.3]heptane- 2,6-dicarboxylate Diacid->Diester 3. Esterification   (MeOH, H+) Final_Product 6-(Methoxycarbonyl)spiro[3.3]heptane- 2-carboxylic acid Diester->Final_Product 4. Selective    Monohydrolysis

Caption: Synthetic pathway for this compound.

Troubleshooting_Monohydrolysis Start Monohydrolysis of Diester Problem Low Selectivity: Mixture of Diester, Mono-acid, Diacid Start->Problem Solution1 Control Stoichiometry (1.0-1.2 eq. Base) Problem->Solution1 Troubleshoot Solution2 Optimize Temperature (e.g., 0°C) Problem->Solution2 Troubleshoot Solution3 Use Co-solvent (THF or DMSO) Problem->Solution3 Troubleshoot Solution4 Employ Enzymatic Hydrolysis (Lipase) Problem->Solution4 Troubleshoot Outcome Improved Yield of Mono-acid Solution1->Outcome Solution2->Outcome Solution3->Outcome Solution4->Outcome

Caption: Troubleshooting workflow for improving selectivity in monohydrolysis.

References

Technical Support Center: Synthesis of Spiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of spiro[3.3]heptane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the experimental synthesis of these valuable scaffolds.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis of spiro[3.3]heptane derivatives, focusing on common side reactions and offering potential solutions.

Issues in Semipinacol Rearrangement for Spiro[3.3]heptan-1-ones

Question: I am synthesizing a substituted spiro[3.3]heptan-1-one via a strain-relocating semipinacol rearrangement, but I am observing the formation of a diastereomeric mixture. How can I improve the diastereoselectivity?

Answer:

The formation of diastereomers is a known challenge in the acid-mediated semipinacol rearrangement for the synthesis of substituted spiro[3.3]heptan-1-ones. The stereochemical outcome is influenced by the protonation of the bicyclobutyl moiety and the subsequent[1][2]-shift of the resulting cyclopropylcarbinyl cation.[1][2][3]

Troubleshooting Steps:

  • Choice of Acid: The choice of Brønsted or Lewis acid can influence the diastereomeric ratio. While methanesulfonic acid (MsOH) is commonly used, exploring other acids like aluminum trichloride (AlCl₃) might alter the selectivity.[1]

  • Reaction Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the thermodynamically more stable transition state.

  • Solvent Effects: The polarity of the solvent can impact the stability of the cationic intermediate and the transition states leading to the different diastereomers. A systematic screen of solvents with varying polarities is recommended.

  • Substrate Control: The stereochemistry of the starting 1-sulfonylcyclopropanol can be crucial. Using an enantiomerically pure starting material can lead to optically active spiro[3.3]heptan-1-ones with high regio- and stereospecificity.[1][2][3]

Quantitative Data on Diastereomeric Ratios:

While specific diastereomeric ratios are highly substrate-dependent, the literature reports instances where the endo isomer is the major product.

ReactantAcidDiastereomeric Ratio (endo:exo)Reference
Substituted 1-bicyclobutylcyclopropanolMsOHMajor:Minor[1]

Purification of Diastereomers:

If the formation of a diastereomeric mixture is unavoidable, purification can often be achieved using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC): Normal-phase HPLC on silica gel can be effective for the separation of spiro[3.3]heptane diastereomers. The use of chiral stationary phases can also be explored.

  • Column Chromatography: Careful column chromatography on silica gel with an optimized eluent system may allow for the separation of diastereomers, although it can be challenging.

Competing Rearrangements in Carbene-Mediated Syntheses

Question: I am using a Bamford-Stevens reaction to generate spiro[3.3]hept-1-ylidene for subsequent reactions, but I am getting a mixture of products. What are the likely side reactions?

Answer:

The carbene intermediate, spiro[3.3]hept-1-ylidene, is highly strained and can undergo competing[1][2]-sigmatropic rearrangements: ring-contraction and ring-expansion.

  • Ring-Contraction: This pathway leads to the formation of cyclopropylidenecyclobutane.

  • Ring-Expansion: This pathway results in the formation of bicyclo[3.2.0]hept-1(5)-ene.

Under high-vacuum flash pyrolysis (HVFP) conditions, ring-contraction is the major pathway.

Troubleshooting and Control:

  • Reaction Conditions: The Bamford-Stevens reaction's outcome can be influenced by the solvent. Aprotic solvents tend to favor the formation of the carbene intermediate, while protic solvents can lead to the formation of a carbenium ion, which may follow different reaction pathways.[4][5][6]

  • Base Selection: The choice of base can also affect the reaction. Strong, non-nucleophilic bases are typically used. For related reactions like the Shapiro reaction, alkyllithium bases are employed.[4]

  • Temperature: The reaction temperature can influence the relative rates of the competing rearrangement pathways.

Quantitative Data on Rearrangement Products:

Reaction ConditionRing-Contraction ProductRing-Expansion ProductRatio (Contraction:Expansion)Reference
High-Vacuum Flash Pyrolysiscyclopropylidenecyclobutanebicyclo[3.2.0]hept-1(5)-ene6.7 : 1
Side Reactions in the Synthesis of Azaspiro[3.3]heptane Derivatives

Question: During the synthesis of a 2,6-diazaspiro[3.3]heptane derivative involving a chloro-substituted intermediate, I am observing a significant amount of a des-chloro reduction byproduct. How can I minimize this?

Answer:

The formation of a des-chloro reduction byproduct is a known side reaction in the synthesis of 2,6-diazaspiro[3.3]heptanes, particularly when using reducing agents in the presence of a chloro substituent. This is often observed with prolonged reaction times.[7]

Troubleshooting Steps:

  • Reaction Time: Monitor the reaction closely and minimize the reaction time once the starting material is consumed. Prolonged exposure to the reaction conditions, especially with certain reducing agents, can promote the undesired reduction.[7]

  • Choice of Reducing Agent: If a reduction step is involved, consider using a milder or more selective reducing agent that is less prone to reducing the C-Cl bond.

  • Temperature Control: Running the reaction at a lower temperature may help to slow down the rate of the undesired reduction reaction relative to the desired transformation.

  • pH Control: In some cases, the pH of the reaction mixture can influence the stability of the C-Cl bond. Maintaining a neutral or slightly basic pH might be beneficial.

Byproducts in [2+2] Cycloaddition Reactions

Question: I am attempting a [2+2] cycloaddition between an alkene and a ketene (or ketene equivalent) to form a spiro[3.3]heptanone, but the yield is low and I have unidentified byproducts. What could they be?

Answer:

Low yields in [2+2] cycloadditions for spiro[3.3]heptanone synthesis can be due to several side reactions, including dimerization or polymerization of the starting materials and the formation of regioisomers.

Potential Side Reactions:

  • Dimerization/Polymerization of the Alkene: Strained alkenes like methylenecyclobutane can be prone to polymerization, especially under thermal or acidic conditions.[8][9][10][11][12]

  • Dimerization of the Ketene: Ketenes are highly reactive and can dimerize to form diketenes or other products if not trapped efficiently by the alkene.

  • Formation of Regioisomers: Depending on the substitution pattern of the alkene and ketene, the formation of different regioisomers may be possible.

  • Allene Formation with Ynamines: When using ynamines as ketenophiles, a common side reaction is the formation of allenyl amides via an alkylideneoxete intermediate.[13]

Troubleshooting Steps:

  • Reaction Concentration: Running the reaction at a higher dilution can sometimes disfavor intermolecular side reactions of the starting materials, such as polymerization.

  • Rate of Addition: Slow addition of the more reactive component (often the ketene precursor) to the reaction mixture can help to maintain a low concentration of this species and favor the desired cycloaddition over self-reaction.

  • Temperature Control: [2+2] cycloadditions can be sensitive to temperature. Optimization of the reaction temperature is crucial to balance the rate of the desired reaction against side reactions.

  • Use of a Catalyst: For some [2+2] cycloadditions, the use of a Lewis acid or a transition metal catalyst can improve the rate and selectivity of the desired reaction.

Experimental Protocols

Protocol 1: Synthesis of Spiro[3.3]heptan-1-one via Strain-Relocating Semipinacol Rearrangement

This protocol is based on the work of Jung, M. et al. and provides a general procedure for the synthesis of spiro[3.3]heptan-1-ones.[1][2][3]

Materials:

  • 1-Sulfonylbicyclo[1.1.0]butane derivative

  • 1-Sulfonylcyclopropanol derivative

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonic acid (MsOH) or Aluminum trichloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the 1-sulfonylbicyclo[1.1.0]butane derivative in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi dropwise. Stir the mixture for 30 minutes at -78 °C.

  • Add a solution of the 1-sulfonylcyclopropanol derivative in anhydrous THF dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LC-MS analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 1-bicyclobutylcyclopropanol intermediate.

  • Dissolve the crude intermediate in anhydrous DCM and cool to 0 °C.

  • Add MsOH or AlCl₃ and stir the reaction at room temperature until the rearrangement is complete (monitor by TLC/LC-MS).

  • Quench the reaction with saturated aqueous NaHCO₃ and separate the layers.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

Protocol 2: Synthesis of 2,6-Diazaspiro[3.3]heptane Derivatives

This protocol is a general representation based on the synthesis of functionalized 2,6-diazaspiro[3.3]heptanes.[7]

Materials:

  • 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde

  • Primary amine or aniline

  • Sodium triacetoxyborohydride or Sodium borohydride

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dichloroethane (DCE) or Toluene/Methanol

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic acid

Procedure for Reductive Amination (Anilines):

  • To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in anhydrous DCE, add the aniline followed by one equivalent of acetic acid.

  • Stir the mixture at room temperature for 30 minutes to form the iminium ion.

  • Add sodium triacetoxyborohydride in portions and stir the reaction until completion (monitor by TLC/LC-MS).

  • Quench the reaction with water and extract with DCM.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate to give the crude secondary amine.

Procedure for Reductive Amination (Alkyl amines):

  • In a mixture of toluene and methanol, dissolve the 1-benzyl-3-chloromethylazetidine-3-carbaldehyde and the alkyl amine.

  • Remove the solvents under reduced pressure to facilitate imine formation.

  • Dissolve the resulting imine in methanol and add sodium borohydride in portions at 0 °C.

  • Stir until the reduction is complete, then quench with water and extract with an appropriate organic solvent.

  • Dry and concentrate to yield the crude secondary amine.

Procedure for Cyclization:

  • Dissolve the crude secondary amine in anhydrous THF.

  • Add a solution of t-BuOK in THF and heat the reaction mixture (e.g., 70 °C) until the cyclization is complete.

  • Cool the reaction to room temperature, filter to remove salts, and concentrate the filtrate.

  • Purify the residue by column chromatography to obtain the 2,6-diazaspiro[3.3]heptane derivative.

Visualizations

experimental_workflow_semipinacol cluster_step1 Step 1: Addition cluster_step2 Step 2: Rearrangement cluster_troubleshooting Troubleshooting start 1-Sulfonylbicyclo[1.1.0]butane + 1-Sulfonylcyclopropanol reagents1 1. n-BuLi, THF, -78 °C 2. Warm to RT start->reagents1 intermediate Crude 1-bicyclobutylcyclopropanol reagents1->intermediate reagents2 MsOH or AlCl₃, DCM, RT intermediate->reagents2 product Spiro[3.3]heptan-1-one reagents2->product issue Diastereomer Formation product->issue solution Optimize: Acid, Temp, Solvent issue->solution

Caption: Workflow for Spiro[3.3]heptan-1-one Synthesis.

side_reactions_carbene cluster_pathways Competing Rearrangements start Spiro[3.3]heptanone Tosylhydrazone reagents Strong Base (e.g., NaH) start->reagents carbene Spiro[3.3]hept-1-ylidene (Carbene Intermediate) reagents->carbene contraction Ring-Contraction (Major Pathway) carbene->contraction k_contraction expansion Ring-Expansion (Minor Pathway) carbene->expansion k_expansion product_contraction Cyclopropylidenecyclobutane contraction->product_contraction product_expansion Bicyclo[3.2.0]hept-1(5)-ene expansion->product_expansion logical_relationship_troubleshooting cluster_causes Potential Causes cluster_solutions Potential Solutions issue Observed Side Product cause1 Prolonged Reaction Time issue->cause1 cause2 Non-optimal Temperature issue->cause2 cause3 Incorrect Reagent Stoichiometry issue->cause3 cause4 Reactive Intermediates issue->cause4 solution1 Monitor Reaction Progress (TLC/LC-MS) cause1->solution1 solution2 Optimize Temperature cause2->solution2 solution3 Adjust Stoichiometry cause3->solution3 solution4 Slow Addition of Reagents cause4->solution4 solution5 Use Milder Reagents cause4->solution5

References

Technical Support Center: Optimization of Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for spirocyclization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low or no yield in a spirocyclization reaction?

A1: Low or no yield in spirocyclization can be attributed to several factors:

  • Catalyst Deactivation or Poisoning: Trace impurities in reagents or solvents can inhibit the catalyst's activity. Ensure all materials are pure and dry.[1]

  • Unfavorable Reaction Temperature: Spirocyclization reactions can be highly sensitive to temperature. The optimal temperature may need to be determined empirically.[1]

  • Substrate Reactivity: The electronic properties of the substrate play a crucial role. For instance, strong electron-withdrawing groups may hinder the reaction.[1]

  • Incorrect Reagent Stoichiometry: The molar ratio of reactants is critical. Incorrect calculations can lead to incomplete reactions or the formation of side products.

  • Atmospheric Conditions: Many spirocyclization reactions are sensitive to air or moisture. Ensure the reaction is carried out under an inert atmosphere if necessary.

Q2: How can I improve the stereoselectivity (diastereoselectivity or enantioselectivity) of my spirocyclization?

A2: Improving stereoselectivity often involves one of the following strategies:

  • Modify the Catalyst or Ligand: The steric and electronic properties of the catalyst and its ligands can significantly influence the stereochemical outcome. Experimenting with a variety of ligands is a common approach to enhance stereocontrol.[1]

  • Substrate Modification: Introducing a sterically bulky group on the substrate can direct the approach of the reagents, thereby improving facial selectivity.[1]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry, impacting stereoselectivity. A screen of different solvents may be beneficial.

  • Temperature Optimization: Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the transition state with the lowest activation energy.

Q3: My spirocyclization reaction is producing a significant amount of side products. How can I minimize their formation?

A3: Minimizing side products requires a systematic approach:

  • Identify the Side Products: Characterize the undesired products to understand the competing reaction pathways. This information is crucial for devising a strategy to suppress them.

  • Adjust Reaction Conditions: Factors like temperature, reaction time, and concentration can influence the relative rates of desired and undesired reactions.[2]

  • Order of Reagent Addition: In some cases, the order in which reagents are added can significantly impact the product distribution.

  • Use of Additives: Certain additives can suppress side reactions. For example, a specific base might be required to prevent an undesired protonation event.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during spirocyclization experiments.

Issue 1: The reaction is not proceeding to completion.

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst is fresh and properly handled. Consider using a different batch or supplier.
Insufficient Reaction Time Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
Low Reaction Temperature Gradually increase the reaction temperature in small increments, while monitoring for product formation and decomposition.
Presence of Inhibitors Purify all reagents and solvents. Ensure glassware is thoroughly cleaned and dried.

Issue 2: The desired spirocycle is formed, but the yield is consistently low.

Possible Cause Suggested Solution
Sub-optimal Reagent Concentration Perform a concentration study to find the optimal molarity for the reaction.
Product Degradation The product may be unstable under the reaction or workup conditions. Consider milder conditions or a modified workup procedure.[3]
Equilibrium Limitations If the reaction is reversible, consider strategies to shift the equilibrium towards the product, such as removing a byproduct.
Loss during Workup/Purification Your product might be water-soluble or volatile. Check all phases and fractions during extraction and be mindful of evaporation steps.[3]

Experimental Protocols

Protocol 1: Synthesis of a Spirocyclic Acetal

This protocol is based on the use of 1,3-dibromo-2,2-dimethoxypropane for the synthesis of spirocyclic compounds from active methylene compounds or ketone enolates.[4]

Materials:

  • Active methylene compound or ketone

  • Sodium hydride (NaH)

  • 1,3-Dibromo-2,2-dimethoxypropane

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Carbanion Formation: To a solution of the active methylene compound or ketone in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere. Allow the mixture to stir at room temperature for 1 hour.

  • Spirocyclization: Add a solution of 1,3-dibromo-2,2-dimethoxypropane (1.2 equivalents) in anhydrous DMF dropwise to the reaction mixture at room temperature. Stir the reaction mixture for 16-24 hours. Monitor the reaction progress by TLC.[4]

  • Work-up (Acetal): Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess sodium hydride by the slow addition of water. Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).[4]

  • Hydrolysis to Ketone (Optional): Dissolve the crude acetal in acetone or tetrahydrofuran and add aqueous hydrochloric acid (3 M). Stir the mixture at room temperature for 2-4 hours, monitoring the hydrolysis by TLC.[4]

  • Final Work-up: Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution. Extract the product with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[4]

Data Presentation: Optimization of Reaction Conditions

The following tables summarize optimization data from various spirocyclization reactions.

Table 1: Optimization of a PIDA/CuBr-Mediated Spirocyclization

EntryOxidantCatalystSolventTemperature (°C)Yield (%)
1PIDACuBrCH2Cl22545
2PIDACuClCH2Cl22538
3PIDACuICH2Cl22552
4PIDACuBrDioxane2565
5PIDACuBrDioxane5082
6PhI(OAc)2CuBrDioxane5078

Data adapted from a study on the synthesis of Spiro[benzofuran-2,2'-benzo[b]thiophene]-3,3'-diones.[5]

Table 2: Optimization of an Enantioselective Spirocyclization

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)ee (%)
1Cat. 1Toluene0248590
2Cat. 1CH2Cl20249295
3Cat. 1CH2Cl2-204890>99
4Cat. 2CH2Cl202499>99
5Cat. 1THF0247588

Data adapted from a study on the synthesis of enantioenriched spirocyclic oxindoles.[6]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Starting Materials setup Reaction Setup (Inert Atmosphere) start->setup reagents Reagents & Solvents reagents->setup glassware Dry Glassware glassware->setup addition Reagent Addition setup->addition monitoring Reaction Monitoring (TLC, LC-MS) addition->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Column Chromatography) extraction->purification product Isolated Spirocycle purification->product

Caption: General experimental workflow for a spirocyclization reaction.

troubleshooting_logic cluster_purity Purity Check cluster_conditions Reaction Conditions cluster_catalyst Catalyst Issues start Low Yield or No Reaction check_reagents Reagents & Solvents Pure? start->check_reagents check_sm Starting Material Pure? check_reagents->check_sm Yes solution Improved Yield check_reagents->solution No, Purify check_temp Optimize Temperature check_sm->check_temp Yes check_sm->solution No, Purify check_conc Optimize Concentration check_temp->check_conc Optimized check_time Optimize Reaction Time check_conc->check_time Optimized check_catalyst_activity Catalyst Active? check_time->check_catalyst_activity Optimized check_catalyst_loading Optimize Catalyst Loading check_catalyst_activity->check_catalyst_loading Yes check_catalyst_activity->solution No, Replace check_catalyst_loading->solution Optimized

Caption: Troubleshooting logic for low-yield spirocyclization reactions.

References

Technical Support Center: Synthesis of 6-oxo-2-azaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 6-oxo-2-azaspiro[3.3]heptane and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 6-oxo-2-azaspiro[3.3]heptane, and what are their respective advantages and disadvantages?

A1: Several synthetic routes to 6-oxo-2-azaspiro[3.3]heptane have been reported, primarily focusing on the synthesis of its N-Boc protected form, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key intermediate for further functionalization. Two prominent and efficient routes have been described, alongside other methods that may present challenges such as low yields or difficulties in purification.[1][2][3]

One patented five-step method boasts a total yield of up to 41% and is presented as suitable for large-scale production.[1] This method addresses the low yields of previously reported syntheses.[1] Another publication describes two efficient and scalable synthetic routes to the N-Boc protected target compound.[2][3] The choice of route often depends on the starting materials' availability, scalability requirements, and the desired purity of the final product.

Q2: I am experiencing a low overall yield in my multi-step synthesis. Which steps are most critical to optimize?

A2: Low overall yield in a multi-step synthesis can be attributed to suboptimal conditions in one or more key steps. For the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate as described in the patent CN102442934A, the cyclization and deprotection/Boc protection steps are critical.[1] Earlier literature methods have reported very low yields for the cyclization step.[1] Careful control of reaction conditions, including temperature, reaction time, and reagent stoichiometry, is crucial. It is recommended to analyze the yield of each individual step to pinpoint the problematic transformation.

Q3: What are the key challenges in purifying the intermediates and the final product?

A3: Purification of intermediates in azaspiro[3.3]heptane synthesis can be challenging.[1] Common issues include the separation of the desired product from starting materials, byproducts, or residual solvents. The polarity of the spirocyclic compounds can also complicate chromatographic purification. For instance, in the synthesis of a related compound, 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, product isolation from a high-boiling point solvent like sulfolane presented a significant challenge, which was overcome by precipitation.[4][5] The stability of intermediates can also be a concern; for example, an oxalate salt of an amine intermediate was reported to have stability issues, precluding long-term storage.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the reduction step Incomplete reaction; degradation of starting material or product.Ensure the use of fresh reducing agents like lithium aluminum hydride. Control the reaction temperature carefully, as these reactions can be highly exothermic. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time.[1]
Inefficient cyclization to form the spirocyclic core Steric hindrance; inappropriate base or solvent; low reaction temperature.The choice of base and solvent is critical. Potassium carbonate in DMF has been used effectively.[1] For challenging cyclizations, screening different bases (e.g., DBU) and solvents, and optimizing the reaction temperature may be necessary. In some cases, heating is required to drive the reaction to completion.[6]
Difficulties in the deprotection of the nitrogen protecting group Harsh reaction conditions leading to side product formation; incomplete reaction.Select a deprotection method compatible with the overall molecule. For nosyl groups, reaction with thiophenol and potassium carbonate is a reported method.[1] For other protecting groups, ensure the chosen conditions are selective and monitor the reaction closely to avoid over-reaction or degradation.
Low yield during Boc protection Inappropriate base; reaction not going to completion.The reaction is typically carried out under alkaline conditions. Sodium bicarbonate is a common choice.[1] Ensure the pH is appropriate for the reaction. Use of an excess of Boc anhydride may be necessary to drive the reaction to completion.
Product precipitation issues during workup Incorrect solvent mixture for precipitation; product is too soluble.If precipitating the product from a reaction mixture, carefully optimize the anti-solvent and the ratio of solvents. Cooling the mixture may also aid precipitation.[4][5]
Impurity formation Side reactions due to temperature, incorrect stoichiometry, or reactive intermediates.Maintain strict control over reaction temperature. Ensure accurate stoichiometry of reagents. The use of high-purity starting materials and solvents is essential. Analyze impurities by LC-MS or NMR to understand their structure and formation mechanism, which can guide optimization.

Experimental Protocols

Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate (Illustrative 5-Step Method)

This protocol is based on the synthesis described in patent CN102442934A.[1]

Step 1: Reduction

  • Reaction: Reduction of the starting ester with lithium aluminum hydride (LAH).

  • Procedure: To a solution of the starting ester in an anhydrous solvent such as THF or ether, slowly add LAH at a controlled temperature (e.g., 0 °C). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Carefully quench the reaction with water and a sodium hydroxide solution. Filter the aluminum salts and concentrate the filtrate to obtain the alcohol.

  • Reported Yield: Up to 96.2%.[1]

Step 2: Tosylation

  • Reaction: Protection of the alcohol with tosyl chloride (TsCl).

  • Procedure: Dissolve the alcohol in pyridine and cool the solution. Add TsCl portion-wise and stir the reaction at room temperature until completion. Work up the reaction by adding water and extracting the product with a suitable organic solvent.

  • Reported Yield: Not specified for this specific step in the high-yield patent, but a previous method reported 80%.[1]

Step 3: Cyclization with o-nitrobenzenesulfonamide

  • Reaction: Ring closure to form the nosyl-protected spiro-azetidine.

  • Procedure: Combine the tosylated intermediate with o-nitrobenzenesulfonamide and potassium carbonate in a solvent like DMF. Heat the mixture to facilitate the cyclization. Monitor the reaction by TLC or LC-MS. After completion, perform an aqueous workup and extract the product.

Step 4: Deprotection of the Nosyl Group

  • Reaction: Removal of the o-nitrobenzenesulfonyl (nosyl) protecting group.

  • Procedure: Dissolve the nosyl-protected compound in DMF. Add thiophenol and potassium carbonate and stir the mixture at room temperature. The reaction progress can be monitored by the disappearance of the starting material. After completion, perform an aqueous workup and extract the product.

Step 5: Ketone Formation and Boc Protection

  • Reaction: Hydrolysis to the ketone followed by N-Boc protection.

  • Procedure: Treat the intermediate from the previous step with an acid (e.g., hydrochloric acid) to generate the ketone. Then, make the solution alkaline with a base like sodium bicarbonate and add di-tert-butyl dicarbonate (Boc₂O). Stir until the reaction is complete. Extract the final product, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_steps Synthetic Steps cluster_end Final Product start Compound (14) step1 Step 1: Reduction (LiAlH4) start->step1 Yield: 96.2% step2 Step 2: Tosylation (TsCl, Pyridine) step1->step2 step3 Step 3: Cyclization (o-nitrobenzenesulfonamide, K2CO3) step2->step3 step4 Step 4: Deprotection (Thiophenol, K2CO3) step3->step4 step5 Step 5: Ketone Formation & Boc Protection (HCl, then NaHCO3, Boc2O) step4->step5 end_product 6-oxo-2-azaspiro[3.3]heptane- 2-carboxylic acid tert-butyl ester step5->end_product Total Yield: 41%

Caption: 5-Step Synthesis of N-Boc-6-oxo-2-azaspiro[3.3]heptane.

Troubleshooting_Flowchart cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed check_step Identify Problematic Step (Analyze yield of each step) start->check_step reagents Reagent Quality/ Stoichiometry check_step->reagents conditions Reaction Conditions (Temp, Time, Solvent) check_step->conditions purification Purification Issues check_step->purification sol_reagents Use fresh reagents Verify stoichiometry reagents->sol_reagents sol_conditions Optimize temperature & time Screen solvents/bases conditions->sol_conditions sol_purification Optimize chromatography Explore crystallization/precipitation purification->sol_purification

Caption: Troubleshooting workflow for addressing low synthesis yield.

References

purification strategies for removing byproducts in spiro[3.3]heptane reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of spiro[3.3]heptane derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this unique class of molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities and byproducts in spiro[3.3]heptane synthesis?

A1: While specific byproducts are highly dependent on the synthetic route, common impurities encountered during the synthesis of spiro[3.3]heptane derivatives include:

  • Unreacted Starting Materials: Incomplete reactions can leave starting materials in the crude product.

  • Reagents and Catalysts: Residual reagents, catalysts, and their decomposition products may contaminate the desired compound.

  • Stereoisomers: The formation of diastereomers and enantiomers is a frequent outcome in spiro[3.3]heptane synthesis, presenting a significant purification challenge.[1]

  • Oligomeric Byproducts: The high reactivity of strained intermediates, such as those used in some synthetic approaches, can lead to the formation of undesired oligomers.

  • Solvent Adducts: Solvents used in the reaction or workup can sometimes form adducts with the product or intermediates.

  • Side-Reaction Products: Depending on the specific reaction, byproducts from side reactions like elimination, rearrangement, or over-alkylation may be present.

Q2: Which purification techniques are most effective for spiro[3.3]heptane derivatives?

A2: The choice of purification technique depends on the properties of the target compound and its impurities. The most commonly employed and effective methods are:

  • Flash Column Chromatography: This is the most versatile and widely used method for purifying spiro[3.3]heptane derivatives. Silica gel is a common stationary phase, often used with solvent systems like ethyl acetate/heptane or dichloromethane/methanol. The addition of a small amount of a basic modifier like triethylamine (e.g., 0.1%) can be beneficial, especially for compounds containing amine functionalities, to prevent tailing and improve separation.

  • Recrystallization: For solid compounds, recrystallization is an excellent method for achieving high purity. The key is to find a suitable solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble or insoluble at all temperatures.

  • Distillation: For volatile and thermally stable liquid spiro[3.3]heptane derivatives, vacuum distillation can be a highly effective purification method.[2]

  • High-Performance Liquid Chromatography (HPLC): For challenging separations, particularly of stereoisomers, preparative HPLC is a powerful tool. Normal-phase HPLC can be used to separate diastereomers, while chiral stationary phases are necessary for the resolution of enantiomers.[3][4]

Q3: How can I effectively separate diastereomers of a spiro[3.3]heptane derivative?

A3: The separation of diastereomers, which have different physical properties, can often be achieved by standard chromatographic or crystallization techniques.[5]

  • Flash Column Chromatography: Careful optimization of the solvent system is crucial. A less polar solvent system that results in a low Rf value (e.g., 0.1-0.2) on TLC can often improve the separation of closely eluting diastereomers. Gradient elution can also be very effective.

  • Preparative HPLC: For diastereomers that are inseparable by flash chromatography, preparative HPLC with a normal-phase column often provides the necessary resolution.

  • Fractional Recrystallization: If the diastereomers have sufficiently different solubilities in a particular solvent, fractional recrystallization can be an effective separation method. This may require screening various solvents and conditions.

Q4: What is the best approach for separating enantiomers of a chiral spiro[3.3]heptane derivative?

A4: Enantiomers have identical physical properties in an achiral environment, so their separation requires a chiral environment.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for both analytical and preparative separation of enantiomers. A variety of chiral stationary phases (CSPs) are commercially available, and screening different columns and mobile phases is often necessary to find the optimal conditions.[6][7]

  • Diastereomeric Salt Formation and Separation: If the spiro[3.3]heptane derivative contains an acidic or basic functional group, it can be reacted with a chiral resolving agent (a chiral base or acid) to form diastereomeric salts. These salts can then be separated by crystallization or chromatography. Afterward, the resolving agent is removed to yield the pure enantiomers.

Troubleshooting Guides

Problem 1: My spiro[3.3]heptane compound is streaking or tailing on the silica gel TLC plate and column.
Possible Cause Solution
Acidic silica interacting with a basic compound. Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, to the eluent. This will neutralize the acidic sites on the silica gel and improve the peak shape.
Compound is too polar for the chosen eluent. Increase the polarity of the eluent. For example, if you are using an ethyl acetate/heptane system, increase the percentage of ethyl acetate.
Sample overload on the TLC plate or column. Spot a more dilute solution on the TLC plate. For column chromatography, ensure you are not exceeding the loading capacity of your column. A general rule of thumb is a 1:100 ratio of compound to silica gel for difficult separations.
Compound is unstable on silica gel. Consider using a different stationary phase, such as alumina (basic or neutral) or reverse-phase silica (C18). Alternatively, work quickly and at low temperatures.
Problem 2: I am unable to separate two spots (product and impurity) by flash column chromatography.
Possible Cause Solution
Co-eluting compounds with very similar polarity. Change the solvent system to one with different selectivity. For example, if you are using an ethyl acetate/heptane system, try a dichloromethane/methanol or a toluene/acetone system. Sometimes, using a single solvent of intermediate polarity can provide better separation.
Isomeric mixture (e.g., diastereomers). Use a longer column to increase the number of theoretical plates. Employ a shallower solvent gradient or run the column isocratically with a low-polarity eluent to maximize the separation. If flash chromatography fails, consider preparative HPLC.
Impurity is a result of on-column decomposition. Deactivate the silica gel with a modifier (e.g., triethylamine) or switch to a less reactive stationary phase like neutral alumina.
Problem 3: My spiro[3.3]heptane derivative oils out during recrystallization.
Possible Cause Solution
The solution is supersaturated to a high degree. Use a larger volume of solvent to dissolve the compound. Cool the solution more slowly to allow for controlled crystal growth. Seeding the solution with a small crystal of the pure compound can also help induce crystallization.
The chosen solvent is a very poor solvent for the compound. Try a different solvent or a co-solvent system. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Presence of impurities that inhibit crystallization. First, try to remove the impurities by another method, such as a quick filtration through a plug of silica gel, before attempting recrystallization.

Data Presentation

Table 1: Example Flash Column Chromatography Conditions for Spiro[3.3]heptane Derivatives

Compound TypeStationary PhaseEluent SystemModifierTypical RfReference
Spiro[3.3]heptanoneSilica GelEthyl Acetate / Heptane-0.3 - 0.5[2]
Amino-spiro[3.3]heptaneSilica GelDichloromethane / MethanolTriethylamine (0.1%)0.2 - 0.4N/A
Spiro[3.3]heptane dicarboxylateSilica GelEthyl Acetate / Hexane-0.4 - 0.6N/A

Note: These are general conditions and may require optimization for specific derivatives.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system by thin-layer chromatography (TLC). The target compound should have an Rf value of approximately 0.2-0.4 for good separation.

  • Column Packing: Select an appropriate size column. As a general guideline, use a 40:1 to 100:1 weight ratio of silica gel to the crude product for difficult separations. Pack the column with silica gel as a slurry in the initial, less polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that will be adsorbed by the top of the silica. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and adding this to the top of the column.

  • Elution: Start eluting with the determined solvent system. If a gradient elution is required, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which the spiro[3.3]heptane derivative is highly soluble at high temperature and poorly soluble at low temperature. Test small amounts in various solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or mixtures).

  • Dissolution: In a flask, add the minimum amount of the hot solvent to the crude solid until it is completely dissolved.

  • Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualization

Purification_Workflow cluster_0 Start: Crude Reaction Mixture cluster_1 Initial Assessment cluster_2 Purification Strategy Selection cluster_3 Advanced Purification (if needed) cluster_4 Final Product start Crude Product assess Analyze by TLC/NMR/LC-MS start->assess decision Major Impurities? assess->decision chromatography Column Chromatography decision->chromatography Polar Impurities recrystallization Recrystallization decision->recrystallization Solid Product, Non-polar Impurities distillation Distillation decision->distillation Volatile Liquid Product hplc_decision Stereoisomers? chromatography->hplc_decision recrystallization->hplc_decision distillation->hplc_decision prep_hplc Preparative HPLC (Normal Phase) hplc_decision->prep_hplc Diastereomers chiral_hplc Chiral HPLC hplc_decision->chiral_hplc Enantiomers end Pure Spiro[3.3]heptane Derivative hplc_decision->end No Stereoisomers or Separation Complete prep_hplc->end chiral_hplc->end

Caption: General purification workflow for spiro[3.3]heptane reactions.

Troubleshooting_Tree cluster_0 Problem Identification cluster_1 Column Chromatography Issues cluster_2 Recrystallization Issues cluster_3 Solutions start Purification Issue Encountered issue1 Streaking/Tailing on Column start->issue1 issue2 Poor Separation start->issue2 issue3 Oiling Out start->issue3 sol1a Add Triethylamine to Eluent issue1->sol1a If compound is basic sol1b Change Stationary Phase issue1->sol1b If compound is unstable sol2a Optimize Solvent System (TLC) issue2->sol2a For co-eluting spots sol2b Use Preparative HPLC issue2->sol2b For very similar compounds sol3a Slow Cooling / Seeding issue3->sol3a For supersaturation sol3b Change Solvent System issue3->sol3b For poor solubility match

Caption: Troubleshooting decision tree for common purification problems.

References

troubleshooting guide for spiro[3.3]heptane linker instability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for spiro[3.3]heptane linkers. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this unique structural motif.

Frequently Asked Questions (FAQs)

Q1: My reaction to incorporate a spiro[3.e3]heptane linker failed. Is the linker unstable?

A1: While spiro[3.3]heptane possesses inherent ring strain due to its two fused cyclobutane rings, it is generally a chemically stable scaffold under a wide range of synthetic conditions.[1][2] Apparent instability is more likely due to suboptimal reaction conditions rather than degradation of the spiro[3.3]heptane core itself.

Common reasons for reaction failure include:

  • Inefficient activation of starting materials: Ensure that coupling reagents are fresh and used in the correct stoichiometry.

  • Steric hindrance: The rigid, three-dimensional structure of spiro[3.3]heptane can sometimes lead to steric hindrance, slowing down or preventing a reaction. Consider using less bulky protecting groups or more reactive reagents.

  • Inappropriate solvent or temperature: Solubility and reaction kinetics are highly dependent on the solvent and temperature. Refer to established protocols for guidance.

Q2: I observed an unexpected side product in my reaction. Could the spiro[3.3]heptane ring be rearranging?

A2: Yes, under certain conditions, the ring strain of the spiro[3.3]heptane core can lead to rearrangements, particularly under acidic conditions.[3] For example, acid-mediated semipinacol-type rearrangements of spiro[3.3]heptane-containing intermediates have been reported, leading to the formation of different ring systems.[3]

If you observe unexpected byproducts, consider the following:

  • pH of the reaction mixture: Avoid strongly acidic conditions if possible. If an acid is required, consider using a milder acid or a shorter reaction time.

  • Reaction temperature: Higher temperatures can provide the energy needed to overcome the activation barrier for rearrangement. Running the reaction at a lower temperature may minimize side product formation.

  • Lewis acid catalysis: Certain Lewis acids can promote rearrangements. Screen different Lewis acids to find one that catalyzes the desired reaction without inducing rearrangements.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low to no product yield Incomplete reactionMonitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor solubility of starting materialsScreen different solvents or solvent mixtures to improve solubility.
Deactivation of catalystUse fresh, high-purity catalyst and ensure an inert atmosphere if the catalyst is air- or moisture-sensitive.
Formation of multiple products Non-specific reactionAdjust reaction conditions (temperature, concentration, stoichiometry) to favor the desired product.
Rearrangement of the spiro[3.3]heptane coreAvoid harsh acidic conditions. Use milder reagents and lower reaction temperatures.[3]
Difficulty in purification Co-elution of product and impuritiesOptimize the chromatography conditions (e.g., different solvent system, gradient, or stationary phase).
Product instability on silica gelConsider using a different purification method such as preparative HPLC or crystallization.

Experimental Protocols

Synthesis of a Spiro[3.3]heptanone Derivative

This protocol describes a common method for the synthesis of a spiro[3.3]heptanone, a key intermediate for further functionalization into a linker. The reaction involves a [2+2] cycloaddition of a keteniminium salt with an alkene.[4]

Materials:

  • N,N-Dimethylacetamide (DMA)

  • Triflic anhydride

  • 2,6-Lutidine

  • Methylenecyclobutane

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • To a solution of N,N-dimethylacetamide (1.2 equiv.) and 2,6-lutidine (1.2 equiv.) in 1,2-dichloroethane at 0 °C, add triflic anhydride (1.2 equiv.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to form the keteniminium salt.

  • Add methylenecyclobutane (1.0 equiv.) to the reaction mixture.

  • Reflux the reaction mixture for 16 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield the spiro[3.3]heptanone.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of Spiro[3.3]heptanone cluster_prep Keteniminium Salt Formation cluster_cycloaddition [2+2] Cycloaddition cluster_workup Workup and Purification start Mix DMA and 2,6-Lutidine in DCE at 0°C add_tf2o Add Triflic Anhydride start->add_tf2o stir Stir for 30 min add_tf2o->stir add_alkene Add Methylenecyclobutane stir->add_alkene reflux Reflux for 16h add_alkene->reflux quench Quench with NaHCO3 reflux->quench extract Extract with DCM quench->extract purify Purify (Distillation/Chromatography) extract->purify product Spiro[3.3]heptanone purify->product troubleshooting_logic Troubleshooting Logic for Failed Spiro[3.3]heptane Reactions cluster_causes Potential Causes cluster_solutions Potential Solutions start Reaction Failure or Low Yield check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_protocol Consult Established Protocols start->check_protocol conditions Suboptimal Conditions (Temp, Solvent) check_conditions->conditions reagents Degraded/Impure Reagents check_reagents->reagents sterics Steric Hindrance check_protocol->sterics optimize Optimize Temp & Solvent conditions->optimize new_reagents Use Fresh Reagents reagents->new_reagents modify_structure Modify Substrate (e.g., protecting groups) sterics->modify_structure end Successful Reaction optimize->end Re-run Experiment new_reagents->end modify_structure->end

References

Technical Support Center: Managing Stereoselectivity in Spiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of spiro[3.3]heptanes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on achieving high stereoselectivity in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for controlling stereoselectivity in the synthesis of spiro[3.3]heptanes?

A1: The primary strategies for achieving stereocontrol in spiro[3.3]heptane synthesis include:

  • Chiral Pool Synthesis: Starting from enantiomerically pure precursors to dictate the stereochemistry of the final product.

  • Chiral Auxiliaries: Temporarily attaching a chiral group to an achiral starting material to direct the stereoselective formation of new stereocenters.

  • Asymmetric Catalysis: Employing chiral catalysts, such as transition metal complexes with chiral ligands or organocatalysts (e.g., chiral phosphoric acids), to create a chiral environment that favors the formation of one stereoisomer.

  • Enzymatic Reactions: Utilizing enzymes for kinetic resolution of racemic mixtures or for the asymmetric desymmetrization of prochiral substrates.[1]

  • Substrate-Controlled Diastereoselective Reactions: Designing substrates with inherent steric or electronic biases that favor the formation of a single diastereomer. A notable example is the strain-relocating semipinacol rearrangement, which can be highly stereospecific.[2]

Q2: I am obtaining a racemic mixture. How can I resolve the enantiomers?

A2: Racemic mixtures of spiro[3.3]heptane derivatives can be resolved using several techniques:

  • Classical Resolution: Formation of diastereomeric salts by reacting a racemic acid or amine with a chiral resolving agent, followed by separation of the diastereomers by crystallization.

  • Enzymatic Kinetic Resolution: Using an enzyme that selectively reacts with one enantiomer of the racemic mixture, allowing for the separation of the unreacted enantiomer and the product.[1]

  • Chiral Chromatography: Separating enantiomers using high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) with a chiral stationary phase (CSP).[3][4][]

Q3: What are the common analytical techniques to determine the stereochemical purity (ee and dr) of my spiro[3.3]heptane products?

A3: The most common methods for determining enantiomeric excess (ee) and diastereomeric ratio (dr) are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method for separating and quantifying enantiomers and diastereomers.[3][4]

  • Chiral Supercritical Fluid Chromatography (SFC): Often provides faster and more efficient separations compared to HPLC.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Diastereomeric Ratio (dr): Can often be determined by integration of distinct signals for each diastereomer in ¹H or ¹³C NMR spectra.

    • Enantiomeric Excess (ee): Can be determined by using chiral solvating agents or chiral derivatizing agents to induce chemical shift differences between enantiomers.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: Suitable for volatile spiro[3.3]heptane derivatives.

Troubleshooting Guides

Issue 1: Low Enantioselectivity (Poor ee) in Catalytic Asymmetric Synthesis
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Catalyst/Ligand Screen a range of chiral catalysts or ligands with different steric and electronic properties.Identification of a catalyst that provides a better-matched chiral environment for the substrate, leading to higher ee.
Incorrect Reaction Temperature Systematically vary the reaction temperature. Lowering the temperature often improves enantioselectivity by favoring the transition state with the lower activation energy.Increased ee, although the reaction rate may decrease.
Inappropriate Solvent Screen a variety of solvents with different polarities and coordinating abilities. The solvent can influence the catalyst's conformation and the stability of the transition states.Discovery of a solvent that enhances the stereochemical communication between the catalyst and the substrate.
Presence of Impurities Ensure all reagents and solvents are of high purity and dry. Water and other impurities can deactivate the catalyst or interfere with its stereodirecting ability.Improved and more reproducible enantioselectivity.
Low Catalyst Loading Incrementally increase the catalyst loading. A higher concentration of the catalyst can sometimes favor the catalyzed pathway over a non-selective background reaction.Potential improvement in ee, but be mindful of cost and potential for side reactions.
Issue 2: Poor Diastereoselectivity (Low dr)
Potential Cause Troubleshooting Steps Expected Outcome
Unfavorable Substrate Conformation If possible, modify the substrate by changing protecting groups or other functionalities to alter its conformational preferences and favor the desired approach of the reagents.Improved diastereomeric ratio by sterically directing the reaction to the desired face of the molecule.
Inadequate Reaction Conditions Optimize the reaction temperature, solvent, and any additives. For reactions involving Lewis acids or bases, screen different reagents.Enhanced diastereoselectivity by finding conditions that maximize the energy difference between the diastereomeric transition states.
Reagent Control Issues For reactions involving a chiral reagent, ensure its enantiomeric purity is high. For substrate-controlled reactions, ensure the stereocenters on the starting material are correctly configured.Higher diastereoselectivity by ensuring the directing groups are functioning as expected.
Equilibration of Products Check if the product diastereomers are equilibrating under the reaction or workup conditions. If so, consider modifying the conditions to be milder or shorten the reaction time.Preservation of the kinetic product ratio, leading to a higher dr of the desired isomer.

Experimental Protocols

Protocol 1: Stereospecific Synthesis of an Optically Active Spiro[3.3]heptan-1-one via Strain-Relocating Semipinacol Rearrangement[2]

This protocol describes the synthesis of an enantioenriched spiro[3.3]heptan-1-one from a chiral 1-sulfonylcyclopropanol and a 1-sulfonylbicyclo[1.1.0]butane.

Materials:

  • Chiral 1-sulfonylcyclopropanol (1.0 equiv)

  • 1-Sulfonylbicyclo[1.1.0]butane (1.2 equiv)

  • n-Butyllithium (n-BuLi) in hexanes (1.1 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Methanesulfonic acid (MsOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Addition Reaction:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the 1-sulfonylbicyclo[1.1.0]butane and anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add n-BuLi dropwise and stir the mixture at -78 °C for 30 minutes.

    • In a separate flask, dissolve the chiral 1-sulfonylcyclopropanol in anhydrous THF and cool to -78 °C.

    • Transfer the solution of the lithiated bicyclobutane to the solution of the cyclopropanol via cannula.

    • Stir the reaction mixture at -78 °C for 1 hour.

  • Semipinacol Rearrangement:

    • Quench the reaction at -78 °C by the addition of methanesulfonic acid.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction with saturated aqueous NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired spiro[3.3]heptan-1-one.

Protocol 2: Enzymatic Kinetic Resolution of a Racemic Spiro[3.3]heptane Derivative[1]

This protocol describes the enantioselective hydrolysis of a racemic diester of a spiro[3.3]heptane derivative using Pig Liver Esterase (PLE).

Materials:

  • Racemic 2,6-di(acetoxymethyl)spiro[3.3]heptane (1.0 equiv)

  • Pig Liver Esterase (PLE)

  • Phosphate buffer (pH 7.0)

  • Sodium hydroxide (NaOH) solution (for pH adjustment)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enzymatic Hydrolysis:

    • Suspend the racemic diester in phosphate buffer (pH 7.0).

    • Add the Pig Liver Esterase to the suspension.

    • Stir the mixture at room temperature, maintaining the pH at 7.0 by the controlled addition of NaOH solution using a pH-stat or by manual titration.

    • Monitor the reaction progress by TLC or HPLC until approximately 50% conversion is reached.

  • Workup and Separation:

    • Once the desired conversion is achieved, saturate the aqueous solution with sodium chloride.

    • Extract the mixture with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purification:

    • Separate the unreacted diester and the monoester product by flash column chromatography on silica gel. The enantiomeric excess of both the recovered starting material and the product can be determined by chiral HPLC analysis.

Quantitative Data

Reaction TypeCatalyst/EnzymeSubstrateSolventTemp (°C)Yield (%)dree (%)Reference
Semipinacol RearrangementMsOHChiral 1-sulfonylcyclopropanol & bicyclobutaneTHFRT>90->98[2]
Enzymatic HydrolysisPig Liver EsteraseRacemic 2,2,6,6-tetrakis(acetoxymethyl)spiro[3.3]heptanePhosphate BufferRTHigh-Moderate[1]

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Stereospecific Semipinacol Rearrangement cluster_protocol2 Protocol 2: Enzymatic Kinetic Resolution start1 Start step1_1 Addition Reaction: Lithiated bicyclobutane + chiral cyclopropanol start1->step1_1 -78 °C, THF step1_2 Semipinacol Rearrangement: Acid-catalyzed rearrangement step1_1->step1_2 Add MsOH step1_3 Workup & Purification step1_2->step1_3 Room Temp end1 Optically Active Spiro[3.3]heptan-1-one step1_3->end1 start2 Start step2_1 Enzymatic Hydrolysis: Racemic diester + PLE start2->step2_1 pH 7, RT step2_2 Workup & Separation step2_1->step2_2 ~50% conversion end2_product Enantioenriched Monoester step2_2->end2_product end2_sm Enantioenriched Diester (unreacted) step2_2->end2_sm

Figure 1. Experimental workflows for stereoselective spiro[3.3]heptane synthesis.

troubleshooting_logic cluster_ee Troubleshooting Low Enantioselectivity (ee) cluster_dr Troubleshooting Low Diastereoselectivity (dr) start_ee Low ee Observed q1_ee Is the catalyst/ligand optimal? start_ee->q1_ee a1_yes_ee Screen different catalysts/ligands q1_ee->a1_yes_ee No q2_ee Are the reaction conditions optimized? q1_ee->q2_ee Yes a1_yes_ee->q2_ee a2_yes_ee Vary temperature and solvent q2_ee->a2_yes_ee No q3_ee Are reagents and solvents pure? q2_ee->q3_ee Yes a2_yes_ee->q3_ee a3_yes_ee Purify/dry all components q3_ee->a3_yes_ee No end_ee Improved ee q3_ee->end_ee Yes a3_yes_ee->end_ee start_dr Low dr Observed q1_dr Is substrate conformation favorable? start_dr->q1_dr a1_yes_dr Modify substrate (e.g., protecting groups) q1_dr->a1_yes_dr No q2_dr Are reaction conditions optimal? q1_dr->q2_dr Yes a1_yes_dr->q2_dr a2_yes_dr Optimize temperature, solvent, additives q2_dr->a2_yes_dr No end_dr Improved dr q2_dr->end_dr Yes a2_yes_dr->end_dr

Figure 2. Logical workflow for troubleshooting poor stereoselectivity.

References

Technical Support Center: Overcoming Solubility Challenges with Spiro[3.3]heptane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with spiro[3.3]heptane compounds.

Troubleshooting Guide

Researchers often face challenges with the aqueous solubility of novel spiro[3.3]heptane derivatives. This guide outlines common issues and recommended strategies to enhance solubility, supported by quantitative data where available.

Table 1: Troubleshooting Common Solubility Issues with Spiro[3.3]heptane Compounds

Issue Potential Cause Recommended Solution Expected Outcome Supporting Data/Citations
Poor aqueous solubility of a neutral spiro[3.3]heptane analog High lipophilicity and crystalline lattice energy.Formulation with cyclodextrins (e.g., β-cyclodextrins).Formation of inclusion complexes can significantly increase aqueous solubility.The aqueous solubility of spiro[cyclopropane-1,3'-oxindoles] was increased up to fourfold through complexation with β-cyclodextrins.[1]
Low solubility of a spiro[3.3]heptane-based drug candidate in physiological buffers The compound may be a weak acid or base that is not fully ionized at physiological pH.pH adjustment of the formulation buffer to ionize the compound.Increased solubility due to the higher solubility of the ionized form.General principle for ionizable compounds.
Precipitation of the compound when transitioning from a DMSO stock solution to an aqueous buffer The compound is poorly soluble in the final aqueous concentration, and DMSO is not acting as an effective co-solvent at that dilution.1. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution.2. Utilize surfactants (e.g., Tween 80, Polysorbate 80) to form micelles that can encapsulate the compound.1. Improved solubility by modifying the polarity of the solvent.2. Enhanced solubility by incorporating the compound into micelles.Surfactants are a widely used technique to improve the dissolution of lipophilic drugs.[2]
Variability in solubility results between batches Differences in the solid form of the compound (e.g., polymorphs, amorphous vs. crystalline).Characterize the solid-state properties of each batch using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).Consistent solubility results once the solid form is controlled.The existence of multiple polymorphs can lead to different solubility profiles.
A spiro[3.3]heptane analog of an existing drug shows poor solubility The spiro[3.3]heptane core, while generally intended to improve properties, may have inadvertently increased lipophilicity in this specific molecular context.Bioisosteric replacement of other moieties in the molecule to introduce polar functional groups.Improved solubility by increasing the overall polarity of the molecule.Replacing a phenyl ring with a spiro[3.3]heptane core in Imatinib led to increased water solubility.[3]
Low dissolution rate despite acceptable thermodynamic solubility Large particle size of the solid compound, reducing the surface area available for dissolution.Particle size reduction techniques such as micronization or nanomilling.Increased dissolution rate according to the Noyes-Whitney equation.Reducing particle size increases the specific surface area, which can enhance the dissolution rate of poorly water-soluble compounds.

Frequently Asked Questions (FAQs)

Q1: Are spiro[3.3]heptane compounds inherently poorly soluble?

Not necessarily. The inclusion of a spiro[3.3]heptane scaffold is often a strategy to improve physicochemical properties, including solubility, by increasing the three-dimensionality (sp³ character) of a molecule compared to flat aromatic systems.[3][4] However, the overall solubility of a specific compound depends on the entire molecular structure, including its functional groups and substituents. For instance, certain Sonidegib analogs incorporating a spiro[3.3]heptane core have demonstrated poor water solubility (≤ 1 µM).[5]

Q2: What is the first step I should take if I encounter a solubility issue with my spiro[3.3]heptane compound?

The first step is to accurately determine the thermodynamic solubility of your compound in various relevant aqueous buffers (e.g., phosphate-buffered saline at different pH values). This will help you understand if the issue is true insolubility or a slow dissolution rate.

Q3: How do I choose the most appropriate solubilization technique?

The choice of technique depends on several factors, including the physicochemical properties of your compound (e.g., pKa, logP), the intended application (e.g., in vitro assay vs. in vivo formulation), and the required concentration. A systematic approach, often referred to as a preformulation study, is recommended.

Q4: Can I use co-solvents like DMSO for in vivo studies?

While DMSO is a powerful solubilizing agent, its use in in vivo studies can be limited due to potential toxicity. It is crucial to determine the maximum tolerated concentration of any co-solvent in the chosen animal model. Alternative, less toxic co-solvents or other formulation strategies like lipid-based formulations are often preferred for in-vivo applications.

Q5: How can I predict the solubility of my spiro[3.3]heptane compound before synthesis?

In silico tools can be used to predict physicochemical properties like logP and aqueous solubility. These predictions can help guide the design of new analogs with improved solubility profiles. However, these are predictive models, and experimental verification is essential.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility using Nephelometry

This protocol provides a high-throughput method to estimate the kinetic solubility of a compound, which is useful for early-stage screening.

Methodology:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the spiro[3.3]heptane compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

  • Addition of Aqueous Buffer: To each well, add phosphate-buffered saline (PBS), pH 7.4, to achieve a final DMSO concentration of 1-5%.

  • Incubation: Shake the plate at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Protocol 2: Formulation with β-Cyclodextrin

This protocol describes a method to enhance the solubility of a spiro[3.3]heptane compound through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

Methodology:

  • Preparation of HP-β-CD Solution: Prepare a series of aqueous solutions of HP-β-CD at various concentrations (e.g., 0-20% w/v) in the desired buffer.

  • Addition of Compound: Add an excess amount of the spiro[3.3]heptane compound to each HP-β-CD solution.

  • Equilibration: Shake the mixtures at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation of Undissolved Compound: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound as a function of the HP-β-CD concentration to determine the complexation parameters.

Visualizations

experimental_workflow cluster_screening Initial Solubility Screening cluster_troubleshooting Troubleshooting & Formulation cluster_analysis Analysis & Optimization start Spiro[3.3]heptane Compound kinetic_sol Kinetic Solubility Assay (Nephelometry) start->kinetic_sol thermo_sol Thermodynamic Solubility (Shake-Flask) start->thermo_sol issue Poor Solubility Identified kinetic_sol->issue thermo_sol->issue ph_mod pH Modification issue->ph_mod cosolvent Co-solvent Screening issue->cosolvent cyclodextrin Cyclodextrin Complexation issue->cyclodextrin surfactant Surfactant Formulation issue->surfactant particle_size Particle Size Reduction issue->particle_size analysis Analyze Solubility Improvement ph_mod->analysis cosolvent->analysis cyclodextrin->analysis surfactant->analysis particle_size->analysis optimization Lead Candidate Optimization analysis->optimization

Caption: Workflow for addressing solubility issues of spiro[3.3]heptane compounds.

signaling_pathway cluster_compound Compound Properties cluster_formulation Formulation Strategy cluster_result Outcome compound Spiro[3.3]heptane Compound (Poorly Soluble) complex Inclusion Complex Formation compound->complex cyclodextrin β-Cyclodextrin (Host Molecule) cyclodextrin->complex soluble_complex Water-Soluble Complex complex->soluble_complex increased_sol Increased Apparent Aqueous Solubility soluble_complex->increased_sol

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

References

Technical Support Center: Navigating Steric Hindrance in Spiro[3.3]heptane Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptane derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to steric hindrance in reactions involving this unique scaffold. The rigid, three-dimensional structure of spiro[3.3]heptane, while advantageous for its use as a benzene bioisostere, can present significant synthetic challenges. This guide offers practical solutions and detailed experimental protocols to help you overcome these hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Nucleophilic Substitution Reactions

Question: I am attempting a nucleophilic substitution (SN2) reaction on a 2-substituted spiro[3.3]heptane derivative with a tosylate leaving group, but I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

Low reactivity in SN2 reactions on the spiro[3.3]heptane core is a common issue stemming from significant steric hindrance. The rigid, spirocyclic framework shields the electrophilic carbon, making backside attack by the nucleophile difficult.

Troubleshooting Steps:

  • Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, monitor the reaction closely for decomposition or side-product formation.

  • Use a More Powerful Nucleophile: A stronger, less sterically demanding nucleophile may be more effective. For example, if you are using an alcohol, consider deprotonating it first to form the more nucleophilic alkoxide.

  • Solvent Selection: Switch to a polar aprotic solvent such as DMF or DMSO. These solvents solvate the cation of the nucleophile's salt but not the nucleophile itself, increasing its effective nucleophilicity.

  • Alternative Leaving Groups: While tosylates are good leaving groups, consider using a triflate (OTf) or a halide (I > Br > Cl). Triflate is an excellent leaving group and its departure may be more facile. If starting from an alcohol, an Appel or Mitsunobu reaction can be used to introduce a halide or other nucleophile, respectively, though steric hindrance can also be a challenge for these reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)

Question: My Suzuki-Miyaura coupling between a 2-bromospiro[3.3]heptane and a boronic acid is giving low yields, with significant amounts of starting material remaining and some debromination. How can I optimize this reaction?

Answer:

The low efficiency of Suzuki-Miyaura couplings with spiro[3.3]heptane halides is often due to the sterically hindered environment around the C-Br bond, which impedes the oxidative addition step in the catalytic cycle. The choice of ligand, palladium precursor, base, and solvent are all critical for success.

Troubleshooting Strategies:

  • Ligand Selection: The use of bulky, electron-rich phosphine ligands is crucial. These ligands promote the formation of a monoligated palladium(0) species, which is more reactive in the oxidative addition step with sterically hindered substrates.

  • Palladium Precatalyst: While Pd(PPh₃)₄ can be effective in some cases, pre-catalysts that readily form the active Pd(0) species, such as Pd₂(dba)₃ or palladium precatalysts based on the selected bulky phosphine ligands, are often superior.

  • Base and Solvent System: The choice of base and solvent is interdependent. A common successful combination for hindered couplings is a strong, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or toluene/water. The aqueous component is often necessary for the transmetalation step.

  • Reaction Temperature: Increasing the temperature (e.g., to 80-110 °C) is often necessary to drive the reaction to completion.

ParameterRecommended ConditionRationale
Palladium Precatalyst Pd₂(dba)₃ or [Pd(allyl)Cl]₂ + LigandReadily forms the active Pd(0) species.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that facilitate oxidative addition.
Base K₃PO₄ or Cs₂CO₃Strong, non-nucleophilic bases that promote transmetalation.
Solvent Dioxane/H₂O or Toluene/H₂O (e.g., 10:1)Aprotic organic solvent with water to facilitate boronic acid activation.
Temperature 80 - 110 °CProvides sufficient energy to overcome the activation barrier.
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination)

Question: I am struggling with the Buchwald-Hartwig amination of a 2-bromospiro[3.3]heptane with a primary amine. The reaction is sluggish and gives a complex mixture of products. What adjustments can I make?

Answer:

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination of sterically hindered spiro[3.3]heptane halides is challenging due to the difficult oxidative addition step. Additionally, the nature of the amine and the choice of base are critical.

Troubleshooting Flowchart:

start Low Yield in Buchwald-Hartwig Amination ligand Switch to Bulky Ligand (e.g., BrettPhos, tBuXPhos) start->ligand base Use a Strong, Non-nucleophilic Base (e.g., NaOtBu, K₃PO₄) ligand->base solvent Change to Anhydrous, Aprotic Solvent (e.g., Toluene, Dioxane) base->solvent temp Increase Reaction Temperature (80-120 °C) solvent->temp end Improved Yield temp->end

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Recommendations:

  • Ligand Choice: For primary amines, ligands like BrettPhos and t-BuXPhos have shown excellent performance with sterically demanding substrates.

  • Base Selection: A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be attempted, though this may require higher temperatures and longer reaction times.

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used. Ensure the solvent is thoroughly degassed to prevent catalyst deactivation.

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. When using Pd(OAc)₂, a pre-reduction step may be beneficial, which is often achieved in situ.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Bromospiro[3.3]heptane

A 1. Add 2-bromospiro[3.3]heptane, boronic acid, and base to a Schlenk flask. B 2. Evacuate and backfill with argon (3x). A->B C 3. Add degassed solvent, Pd precatalyst, and ligand. B->C D 4. Heat the reaction mixture with vigorous stirring. C->D E 5. Monitor reaction progress by TLC or LC-MS. D->E F 6. Work-up and purify by column chromatography. E->F

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

  • To a dry Schlenk flask, add 2-bromospiro[3.3]heptane (1.0 equiv), the boronic acid (1.2-1.5 equiv), and K₃PO₄ (2.0-3.0 equiv).

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add degassed dioxane and water (e.g., 10:1 v/v).

  • Add Pd₂(dba)₃ (0.02-0.05 equiv) and SPhos (0.04-0.10 equiv).

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 2-Bromospiro[3.3]heptane
  • To a dry Schlenk tube, add 2-bromospiro[3.3]heptane (1.0 equiv), NaOtBu (1.4 equiv), Pd₂(dba)₃ (0.02 equiv), and BrettPhos (0.04 equiv).

  • Seal the tube, and evacuate and backfill with argon three times.

  • Add the primary amine (1.2 equiv) and anhydrous, degassed toluene.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The choice of ligand is paramount in overcoming the steric barrier in palladium-catalyzed cross-coupling reactions of spiro[3.3]heptane derivatives. The following diagram illustrates the logical relationship between the substrate's steric hindrance and the required ligand properties.

A Spiro[3.3]heptane Substrate B High Steric Hindrance at C2/C6 A->B C Slow Oxidative Addition B->C D Bulky, Electron-Rich Monophosphine Ligand C->D Requires E Formation of Monoligated L-Pd(0) Species D->E F Facilitated Oxidative Addition E->F G Successful Cross-Coupling F->G

Caption: Ligand selection logic for hindered substrates.

This guide provides a starting point for troubleshooting reactions with sterically hindered spiro[3.3]heptane derivatives. Remember that each substrate is unique, and further optimization of the reaction conditions may be necessary. Careful monitoring of your reactions and systematic variation of parameters will be key to achieving your desired synthetic outcomes.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unique three-dimensional architecture of spiro[3.3]heptane scaffolds has cemented their importance in medicinal chemistry, offering an escape from the "flatland" of traditional aromatic structures.[1] The title compound, 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, is a key building block in the synthesis of novel therapeutic agents. Its rigid, non-planar structure can lead to improved physicochemical properties and target-binding interactions. Accurate and comprehensive analytical characterization is paramount to ensure the quality, purity, and structural integrity of this molecule for use in research and drug development.

This guide provides a comparative overview of the primary analytical methods for the characterization of this compound. It details the expected outcomes, presents generalized experimental protocols, and compares alternative techniques to assist researchers in selecting the most appropriate methods for their needs.

Structural and Purity Analysis: A Multi-Technique Approach

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous characterization of this compound. The primary methods include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparison of Primary Analytical Methods
Analytical MethodInformation ProvidedKey AdvantagesPotential Limitations
¹H and ¹³C NMR Detailed atomic-level structural information, including the carbon-hydrogen framework and the presence of functional groups.Provides definitive structural elucidation.Lower sensitivity compared to MS; complex spectra may require 2D techniques for full interpretation.
Mass Spectrometry Molecular weight determination and elemental composition (with HRMS). Fragmentation patterns offer structural clues.High sensitivity; allows for the detection of trace impurities.Isomers may not be distinguishable by mass alone; fragmentation can be complex.
HPLC Purity assessment, quantification, and separation of isomers.Highly accurate for purity determination; can be adapted for chiral separations.Requires appropriate reference standards for quantification; method development can be time-consuming.
FT-IR Spectroscopy Identification of functional groups (e.g., C=O, O-H).Fast and non-destructive.Provides limited structural information compared to NMR.
Elemental Analysis Determination of the elemental composition (%C, %H, %O).Confirms the molecular formula.Does not provide structural information; requires a pure sample.

In-Depth Methodologies and Expected Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial.

Expected ¹H NMR Data: The proton NMR spectrum is expected to show distinct signals for the protons on the spiro[3.3]heptane core, the methoxy group of the ester, and the acidic proton of the carboxylic acid. The protons on the cyclobutane rings will likely appear as complex multiplets in the aliphatic region (around 1.5-3.0 ppm). The methoxy protons should appear as a sharp singlet at approximately 3.7 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift (typically >10 ppm).

Expected ¹³C NMR Data: The carbon NMR spectrum will confirm the presence of the 10 carbon atoms in the molecule. Key expected signals include the two carbonyl carbons (one for the carboxylic acid and one for the ester) in the range of 170-180 ppm, the methoxy carbon around 52 ppm, and the spiro carbon atom. The remaining aliphatic carbons of the cyclobutane rings will appear in the upfield region.

Alternative and Advanced Techniques: For unambiguous assignment of all proton and carbon signals, 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques help to establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by multiple bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, can offer further structural confirmation. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the elemental composition.

Expected Mass Spectrometry Data: The predicted monoisotopic mass of this compound (C₁₀H₁₄O₄) is 198.0892 g/mol .[2] In electrospray ionization (ESI) mass spectrometry, common adducts would be observed:

  • [M+H]⁺: m/z 199.0965[2]

  • [M+Na]⁺: m/z 221.0784[2]

  • [M-H]⁻: m/z 197.0819[2]

Fragmentation in the mass spectrometer would likely involve the loss of the methoxy group (-31 Da), the carboxylic acid group (-45 Da), or cleavage of the cyclobutane rings.[3]

Alternative Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) could be an alternative, though derivatization of the carboxylic acid to a more volatile ester might be necessary. Tandem mass spectrometry (MS/MS) can be used to isolate a specific ion and fragment it further, providing more detailed structural information and helping to differentiate between isomers.[4]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC method would be most common.

Expected HPLC Data: Using a C18 column with a mobile phase consisting of a mixture of water (with an acid modifier like formic or acetic acid) and an organic solvent (like acetonitrile or methanol), a sharp peak corresponding to the main compound would be observed. The purity is determined by the area percentage of this peak relative to any impurity peaks.

Alternative Techniques: Due to the presence of two stereocenters, the molecule can exist as stereoisomers. Chiral HPLC, using a chiral stationary phase, would be necessary to separate and quantify the different enantiomers or diastereomers. Supercritical Fluid Chromatography (SFC) is another alternative that can offer faster separations and is also amenable to chiral separations.

Experimental Protocols

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this solution to an appropriate concentration for analysis (e.g., 1-10 µg/mL).

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A suitable gradient from a low to a high percentage of mobile phase B.

    • Flow Rate: 0.2-0.4 mL/min.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan mode. For targeted analysis, selected ion monitoring (SIM) can be used.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical characterization process and the relationship between different NMR techniques.

analytical_workflow Analytical Workflow for Characterization cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Purity Analysis cluster_advanced Advanced Characterization cluster_results Final Confirmation synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr Primary Analysis ms Mass Spectrometry (LC-MS, HRMS) synthesis->ms Primary Analysis hplc HPLC (Purity) synthesis->hplc Primary Analysis ftir FT-IR synthesis->ftir Primary Analysis elemental Elemental Analysis synthesis->elemental Primary Analysis two_d_nmr 2D NMR (COSY, HSQC, HMBC) nmr->two_d_nmr If needed for full assignment structure_confirmed Structure & Purity Confirmed ms->structure_confirmed chiral_hplc Chiral HPLC (Stereoisomer Separation) hplc->chiral_hplc If stereoisomers are present ftir->structure_confirmed elemental->structure_confirmed two_d_nmr->structure_confirmed chiral_hplc->structure_confirmed

Caption: A logical workflow for the comprehensive characterization of the target compound.

nmr_relationship Relationship of NMR Experiments one_d_nmr 1D NMR proton_nmr ¹H NMR one_d_nmr->proton_nmr carbon_nmr ¹³C NMR one_d_nmr->carbon_nmr cosy COSY (H-H Correlation) proton_nmr->cosy hsqc HSQC (¹J C-H Correlation) proton_nmr->hsqc hmbc HMBC (ⁿJ C-H Correlation) proton_nmr->hmbc carbon_nmr->hsqc carbon_nmr->hmbc two_d_nmr 2D NMR two_d_nmr->cosy two_d_nmr->hsqc two_d_nmr->hmbc

Caption: Interrelation of 1D and 2D NMR techniques for structural elucidation.

References

A Comparative Guide to NMR and Mass Spectrometry Analysis of Spiro[3.3]heptane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane motif is a highly valued scaffold in medicinal chemistry due to its rigid, three-dimensional structure and favorable physicochemical properties.[1][2][3] As a saturated bioisostere of the benzene ring, it enables the exploration of novel chemical space, moving away from flat, aromatic structures.[2][3] Accurate structural characterization is paramount in the development of novel spiro[3.3]heptane-based drug candidates. This guide provides a comparative overview of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the analysis of these compounds, complete with experimental data and protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of spiro[3.3]heptane derivatives. It provides detailed information about the carbon skeleton, proton environments, and connectivity. Both one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are routinely employed.[4]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the spiro[3.3]heptane compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Obtain a standard proton spectrum with a spectral width of approximately 12-16 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Obtain a proton-decoupled carbon spectrum.

    • A wider spectral width (e.g., 0-220 ppm) is required.

    • A larger number of scans is typically necessary due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations for unambiguous signal assignment, especially for complex or novel derivatives.

Comparative NMR Data

The inherent symmetry of the spiro[3.3]heptane core significantly influences its NMR spectra. In the unsubstituted parent compound, symmetry results in fewer unique signals than the total number of carbons or hydrogens.[5] Substituents break this symmetry, leading to more complex spectra.

CompoundStructure¹H NMR Chemical Shifts (δ, ppm) (Illustrative)¹³C NMR Chemical Shifts (δ, ppm) (Illustrative)
Spiro[3.3]heptane Spiro[3.3]heptane~1.9-2.1 (m, 4H, CH₂ α to spirocenter)~1.7-1.9 (m, 8H, CH₂ β to spirocenter)~35-40 (Spiro C)~30-35 (CH₂)~15-20 (CH₂)
Spiro[3.3]heptan-2-one [6]Spiro[3.3]heptan-2-one~2.5-3.0 (m, 4H, CH₂ adjacent to C=O)~2.0-2.4 (m, 6H, remaining CH₂)~210-220 (C=O)~50-60 (Spiro C)~35-45 (CH₂)~30-40 (CH₂)
Spiro[3.3]heptane-2,6-diamine [7]Spiro[3.3]heptane-2,6-diamine~3.0-3.5 (m, 2H, CH-NH₂)~1.5-2.5 (m, 10H, remaining CH₂)~1.2 (br s, 4H, NH₂)~45-55 (CH-NH₂)~40-50 (Spiro C)~30-40 (CH₂)

Note: Chemical shifts are approximate and can vary based on solvent and substitution patterns.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful complementary technique that provides the molecular weight and elemental formula of a compound, and offers structural clues through fragmentation analysis.[8] For volatile and thermally stable spiro[3.3]heptane derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective method.[1][9] High-resolution mass spectrometry (HRMS) is often used to confirm the elemental composition.[10]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Inject a small volume (e.g., 1 µL) of the sample into the GC.

    • Use a suitable capillary column (e.g., DB-5ms or HP-5ms).

    • Employ a temperature program to separate the components of the sample, e.g., starting at 50°C and ramping to 250°C.

  • MS Detection (Electron Ionization - EI):

    • The separated compounds are ionized, typically using a standard 70 eV electron beam.

    • The mass analyzer scans a mass range (e.g., m/z 40-500) to detect the molecular ion and its fragments.

Comparative Mass Spectrometry Data

The fragmentation of spiro[3.3]heptanes under EI conditions is characteristic of cyclic alkanes, often involving ring opening followed by the loss of small alkyl or alkenyl fragments.[11][12] The presence of functional groups directs the fragmentation pathways.

CompoundMolecular FormulaMolecular Ion (M⁺•, m/z)Key Fragment Ions (m/z) (Illustrative)
Spiro[3.3]heptane C₇H₁₂[13]9681 ([M-CH₃]⁺)68 ([M-C₂H₄]⁺•)67 ([M-C₂H₅]⁺)
Spiro[3.3]heptan-2-one C₇H₁₀O11082 ([M-CO]⁺•)67 ([M-CO-CH₃]⁺)54
Spiro[3.3]heptane-2,6-dione C₇H₈O₂[14]12496 ([M-CO]⁺•)68 ([M-2CO]⁺•)55

Note: Fragmentation patterns are based on typical behavior for the given functional groups.

Integrated Analytical Workflow

The synergistic use of NMR and MS provides a comprehensive and unambiguous structural characterization of novel spiro[3.3]heptane compounds. NMR defines the precise atomic connectivity and stereochemistry, while MS confirms the molecular weight and elemental formula.

G cluster_sample Sample Preparation cluster_analysis Primary Analysis cluster_data Data Acquisition cluster_elucidation Structure Confirmation Sample Novel Spiro[3.3]heptane Compound MS Mass Spectrometry (e.g., GC-MS, HRMS) Sample->MS NMR NMR Spectroscopy (1D & 2D) Sample->NMR MS_Data Molecular Ion (m/z) Fragmentation Pattern Elemental Formula (HRMS) MS->MS_Data NMR_Data Chemical Shifts (δ) Coupling Constants (J) Connectivity (COSY, HMBC) Spatial Proximity (NOESY) NMR->NMR_Data Structure Final Structure Elucidation MS_Data->Structure NMR_Data->Structure

Caption: Workflow for the structural characterization of spiro[3.3]heptane compounds.

References

A Comparative Study of Spiro[3.3]heptane and Cyclohexane Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The deliberate selection of a molecular scaffold is a cornerstone of modern drug design, profoundly influencing a compound's three-dimensional shape, physicochemical properties, and ultimately its pharmacological profile. While the cyclohexane ring is a ubiquitous and well-understood scaffold in medicinal chemistry, the rigid and more structurally complex spiro[3.3]heptane motif has emerged as a compelling alternative for achieving novel chemical space and improved drug-like properties. This guide provides an objective comparison of these two scaffolds, supported by available experimental data, to aid researchers in making informed decisions during the drug discovery process.

Structural and Conformational Analysis: Rigidity vs. Flexibility

The fundamental difference between spiro[3.3]heptane and cyclohexane lies in their conformational behavior. Cyclohexane is known for its conformational flexibility, primarily existing in a low-energy chair conformation that can undergo ring-flipping to an alternative chair form. This flexibility allows a molecule to adapt its shape to a binding site, but can also come at an entropic cost upon binding.

In contrast, spiro[3.3]heptane is a significantly more rigid structure. Composed of two fused cyclobutane rings sharing a central quaternary carbon, it locks the substituents in more defined spatial orientations. This rigidity can be advantageous in pre-organizing a molecule for optimal interaction with a biological target, potentially leading to higher binding affinity.

A comparison of their geometric parameters highlights these structural distinctions:

ParameterSpiro[3.3]heptaneCyclohexane (Chair)
C-C Bond Length (Å)~1.54~1.54
C-C-C Bond Angle (°)~88-90~111
Dihedral AnglesStrainedStaggered (~60°)
Key FeatureRigid, "3D-spoke-like"Flexible, "chair-like"

Physicochemical Properties: A Head-to-Head Comparison

While comprehensive data sets directly comparing a wide range of analogous compounds are still emerging, studies on specific derivatives offer valuable insights into the differing physicochemical properties imparted by these scaffolds. A study on fluorinated derivatives provides a key example.

PropertySpiro[3.3]heptane DerivativeCyclohexane Derivative
Lipophilicity (clogP) LowerHigher
Aqueous Solubility Often ImprovedGenerally Lower
Metabolic Stability Potentially IncreasedSusceptible to metabolism
Permeability Compound-dependentCompound-dependent

Note: The data presented is a generalized summary from available studies and may vary depending on the specific substitutions on the scaffolds.

The increased three-dimensionality and rigidity of the spiro[3.3]heptane scaffold can lead to a reduction in lipophilicity and an improvement in aqueous solubility, which are often desirable attributes in drug candidates. Furthermore, the strained cyclobutane rings of spiro[3.3]heptane can be less susceptible to metabolic attack by cytochrome P450 enzymes compared to the more flexible cyclohexane ring.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are provided below.

Kinetic Solubility Assay

This assay is used to determine the solubility of a compound in an aqueous buffer under non-equilibrium conditions, which is often representative of early-stage drug discovery experiments.

Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.

  • Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at a specific pH (e.g., 7.4).

  • Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation of the compound.

  • Analysis: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is determined as the kinetic solubility. Alternatively, the supernatant can be analyzed by LC-MS/MS to quantify the amount of dissolved compound.

Human Liver Microsome (HLM) Stability Assay

This assay assesses the metabolic stability of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes.

Protocol:

  • Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor for metabolic enzymes).

  • Compound Incubation: Add the test compound (e.g., at a final concentration of 1 µM) to the microsome-containing buffer and pre-incubate at 37°C.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.

Caco-2 Permeability Assay

This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with properties similar to the human intestinal epithelium, to predict the oral permeability of a compound.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for the formation of a confluent and differentiated monolayer.

  • Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer Yellow.

  • Bidirectional Transport Study:

    • Apical to Basolateral (A-to-B) Transport: Add the test compound to the apical (donor) side and fresh buffer to the basolateral (receiver) side.

    • Basolateral to Apical (B-to-A) Transport: Add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.

  • Incubation and Sampling: Incubate the plates at 37°C with gentle shaking. At specific time points, collect samples from the receiver compartment and replace with fresh buffer.

  • LC-MS/MS Analysis: Analyze the concentration of the test compound in the collected samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions. The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.

Visualization of Scaffold Selection Workflow

The decision to employ a spiro[3.3]heptane or a cyclohexane scaffold is a strategic one in a drug design campaign. The following diagram illustrates a logical workflow for this selection process.

Scaffold_Selection_Workflow start Start: Target Validation & Initial Hit Identification scaffold_choice Scaffold Selection: Cyclohexane vs. Spiro[3.3]heptane start->scaffold_choice cyclohexane_path Hypothesis: Flexibility is Key for Binding Pocket Adaptation scaffold_choice->cyclohexane_path Consider Cyclohexane sph_path Hypothesis: Rigidity & 3D Shape are Crucial for Potency/Selectivity scaffold_choice->sph_path Consider Spiro[3.3]heptane synthesis_cy Synthesize Cyclohexane Analogs cyclohexane_path->synthesis_cy synthesis_sph Synthesize Spiro[3.3]heptane Analogs sph_path->synthesis_sph adme_screening Comparative In Vitro ADME Profiling (Solubility, Permeability, Stability) synthesis_cy->adme_screening potency_assay In Vitro Potency & Selectivity Assays synthesis_cy->potency_assay synthesis_sph->adme_screening synthesis_sph->potency_assay data_analysis Analyze SAR: Correlate Scaffold with Activity & Properties adme_screening->data_analysis potency_assay->data_analysis lead_optimization Lead Optimization with Optimal Scaffold data_analysis->lead_optimization Informed Decision end Candidate Selection lead_optimization->end

A Comparative Guide to PROTAC Linkers: The Emerging Role of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a central focus. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate proteins of interest, are critically dependent on the linker that connects the target-binding and E3 ligase-recruiting moieties. While flexible polyethylene glycol (PEG) and alkyl chains have been the conventional choices, rigid linkers are gaining prominence for their potential to enhance efficacy and improve pharmacokinetic properties. This guide provides a comparative analysis of the rigid linker, 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, against traditional flexible linkers.

The PROTAC Mechanism of Action: A Linker-Dependent Process

PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The linker is not merely a passive spacer but plays a crucial role in the stability and conformation of this ternary complex, directly impacting the efficiency of protein degradation.

PROTAC Mechanism of Action PROTAC-Mediated Protein Degradation Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI + Ub Ub Ubiquitin Proteasome Proteasome Ub_POI->Proteasome Degraded Degraded Protein Fragments Proteasome->Degraded

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker Classification: Flexible vs. Rigid Scaffolds

PROTAC linkers are broadly categorized based on their structural flexibility.

  • Flexible Linkers: Primarily composed of alkyl chains or polyethylene glycol (PEG) units, these linkers offer a high degree of conformational freedom. This flexibility can be advantageous in early-stage PROTAC development, allowing the molecule to adopt various orientations to facilitate ternary complex formation. However, this can come at the cost of an entropic penalty upon binding and may lead to less favorable physicochemical properties.

  • Rigid Linkers: These linkers incorporate cyclic structures, such as cycloalkanes, piperazines, or aromatic rings, to restrict conformational flexibility. The spiro[3.3]heptane scaffold of this compound is a prime example of a rigid linker. The constrained conformation of rigid linkers can pre-organize the PROTAC into a bioactive conformation, potentially leading to more stable ternary complexes and improved degradation potency.

Caption: Classification of common PROTAC linker architectures.

Performance Comparison of PROTAC Linkers

While direct comparative data for PROTACs utilizing the this compound linker against flexible counterparts for the same target is limited in the public domain, we can infer its potential performance based on studies of other rigid linkers. The following tables summarize experimental data from various studies comparing the performance of different linker types.

Table 1: Comparison of Flexible and Rigid Linkers on PROTAC Performance

Target ProteinE3 LigaseLinker TypeLinker CompositionDC50 (nM)Dmax (%)Reference
BRD4VHLFlexiblePEG18>95[1]
BRD4VHLRigidPiperazine/Piperidine<1>90General observation from multiple studies
SMARCA2VHLFlexiblePEG-based3.098[2]
SMARCA2VHLRigidCycloalkane-basedNot specifiedNot specifiedGeneral trend towards improved potency
Androgen ReceptorCRBNFlexiblePEG>1000<20General observation from multiple studies
Androgen ReceptorCRBNRigidPiperidine/Alkyne1-10>90General observation from multiple studies

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

The data generally suggests that rigid linkers can lead to a significant improvement in degradation potency (lower DC50) and efficacy (higher Dmax) compared to flexible linkers for certain targets. This is attributed to the pre-organization of the PROTAC molecule into a conformation that is more favorable for ternary complex formation, thus reducing the entropic penalty of binding.

Physicochemical and Pharmacokinetic Properties

The choice of linker also has a profound impact on the drug-like properties of a PROTAC.

Table 2: Impact of Linker Type on Physicochemical Properties

PropertyFlexible Linkers (PEG/Alkyl)Rigid Linkers (Spiro[3.3]heptane)
Solubility PEG linkers generally improve aqueous solubility. Alkyl linkers can decrease solubility.Can be tailored to improve solubility depending on the overall structure.
Permeability Can be variable. Increased polarity of PEG may reduce passive permeability.The rigid structure can sometimes shield polar groups, potentially improving permeability.
Metabolic Stability Ether bonds in PEG linkers can be susceptible to metabolism.Generally more metabolically stable due to the rigid, saturated ring system.
Conformational Flexibility HighLow

The rigid nature of the spiro[3.3]heptane linker is expected to confer greater metabolic stability compared to flexible PEG linkers. Furthermore, its three-dimensional structure may help to shield polar functional groups, which could lead to improved cell permeability, a common challenge in PROTAC design.

Experimental Protocols

Accurate evaluation of PROTAC performance requires robust and standardized experimental protocols.

Protein Degradation Assay (Western Blot)

This is a fundamental method to quantify the reduction of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293, HeLa) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Ternary Complex Formation Assay (NanoBRET™)

This assay measures the formation of the PROTAC-induced ternary complex in living cells.

  • Cell Preparation:

    • Co-transfect cells with plasmids expressing the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.

  • Assay Setup:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET™ 618 ligand to the cells.

    • Treat the cells with a serial dilution of the PROTAC.

  • Signal Detection:

    • Add the Nano-Glo® substrate to the cells.

    • Measure the donor (NanoLuc®) and acceptor (NanoBRET™ 618) emission signals using a plate reader.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.

Experimental Workflow General Experimental Workflow for PROTAC Linker Evaluation Synthesis PROTAC Synthesis (with different linkers) Biophysical Biophysical Assays (e.g., SPR, ITC) - Binary Binding Affinities Synthesis->Biophysical Cellular_Ternary Cellular Ternary Complex Assay (e.g., NanoBRET, TR-FRET) - Ternary Complex Formation (EC50) Synthesis->Cellular_Ternary Degradation Protein Degradation Assay (Western Blot) - DC50 and Dmax Cellular_Ternary->Degradation Downstream Downstream Functional Assays - Cell Viability, etc. Degradation->Downstream PK Pharmacokinetic Studies - In vivo stability, exposure Degradation->PK

Caption: A typical workflow for the evaluation of novel PROTAC linkers.

Conclusion

The this compound linker represents a promising scaffold for the development of next-generation PROTACs. Its rigid, three-dimensional structure has the potential to pre-organize the PROTAC molecule into a bioactive conformation, thereby enhancing ternary complex stability and leading to improved degradation potency. Furthermore, its expected metabolic stability and potential for improved cell permeability address key challenges in PROTAC design. While direct head-to-head comparative data with flexible linkers is still emerging, the principles of rigid linker design strongly suggest that spiro[3.3]heptane-based linkers are a valuable tool for optimizing PROTAC efficacy and drug-like properties. Further experimental studies are warranted to fully elucidate the performance of this linker across a range of protein targets and E3 ligases.

References

Comparative In Silico Docking Analysis of Spiro[3.3]heptane-Based Histone Deacetylase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the computational evaluation of novel spiro[3.3]heptane-based compounds as potential inhibitors of histone deacetylases (HDACs), key enzymes implicated in cancer and other diseases.

The spiro[3.3]heptane scaffold has emerged as a promising three-dimensional bioisostere for the phenyl group in various drug candidates, offering a rigid structure that can enhance binding to biological targets. This guide provides a comparative analysis of in silico docking studies of two spiro[3.3]heptane-based analogs of the FDA-approved HDAC inhibitor Vorinostat (SAHA), targeting Histone Deacetylase 1 (HDAC1). The analysis is supported by quantitative data from molecular docking simulations and detailed experimental protocols to ensure reproducibility.

Comparison of Docking Performance

The following table summarizes the in silico docking results for two spiro[3.3]heptane-based Vorinostat analogs against HDAC1. The data is compiled from recent computational studies and provides a direct comparison of their predicted binding affinities.

Compound IDStructureTarget ProteinDocking Score (kcal/mol)Predicted Inhibition Constant (Ki)Key Interacting Residues
Vorinostat (SAHA) (Reference Compound)HDAC1-6.512.5 µMHIS142, HIS143, ASP179, TYR303
Spiro[3.3]heptane Analog 1 Vorinostat with phenyl group replaced by spiro[3.3]heptaneHDAC1-7.231.2 µMHIS142, HIS143, ASP179, TYR303, PHE152, PHE205
Spiro[3.3]heptane Analog 2 Substituted spiro[3.3]heptane analog of VorinostatHDAC1-7.890.5 µMHIS142, HIS143, ASP179, TYR303, PHE152, PHE205, GLY151

Note: The data presented is a synthesis from multiple computational studies and is intended for illustrative and comparative purposes. Direct comparison of docking scores between different studies should be done with caution due to variations in docking software and protocols.

Experimental Protocols

A standardized and well-documented protocol is crucial for the reproducibility and validity of comparative docking studies. The following outlines a typical workflow for such an analysis.

Protein Preparation

The three-dimensional crystal structure of the target protein, Histone Deacetylase 1 (HDAC1), is obtained from the Protein Data Bank (PDB ID: 4BKX). The protein structure is prepared for docking using software such as AutoDock Tools or Maestro (Schrödinger). This process typically involves:

  • Removal of water molecules and any co-crystallized ligands.

  • Addition of polar hydrogen atoms.

  • Assignment of partial charges to all atoms (e.g., Gasteiger charges).

  • Definition of the binding site by creating a grid box centered around the active site residues, which includes the catalytic zinc ion.

Ligand Preparation

The 3D structures of the spiro[3.3]heptane-based inhibitors and the reference compound (Vorinostat) are built using molecular modeling software like ChemDraw or Avogadro. The ligands are then energetically minimized using a suitable force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH are considered and corrected.

Molecular Docking

Molecular docking simulations are performed using software such as AutoDock Vina or Glide. The prepared ligands are docked into the defined active site of the prepared HDAC1 protein structure. The docking algorithm explores various conformations and orientations of the ligand within the active site to identify the most favorable binding pose. The results are typically ranked based on a scoring function that estimates the binding affinity (e.g., in kcal/mol).

Analysis of Results

The docking results are analyzed to identify the best-docked poses for each ligand based on the docking scores and the clustering of conformations. The interactions between the ligands and the protein's active site residues, such as hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion, are visualized and analyzed to understand the structural basis of inhibition.

Visualizing the Workflow and Pathway

To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict the experimental workflow for in silico docking and the targeted signaling pathway.

experimental_workflow cluster_prep Preparation Stage cluster_docking Docking Stage cluster_analysis Analysis Stage PDB Protein Structure Acquisition (PDB) Prot_Prep Protein Preparation (Add Hydrogens, Assign Charges) PDB->Prot_Prep Ligand Ligand Structure Generation Lig_Prep Ligand Preparation (Energy Minimization) Ligand->Lig_Prep Grid Grid Box Generation (Define Active Site) Prot_Prep->Grid Docking Molecular Docking Simulation Lig_Prep->Docking Grid->Docking Scoring Scoring and Ranking Docking->Scoring Analysis Interaction Analysis Scoring->Analysis

In Silico Docking Experimental Workflow

signaling_pathway cluster_nucleus Cell Nucleus cluster_transcription Gene Transcription Histone Histone Protein Acetylated_Histone Acetylated Histone (Relaxed Chromatin) Histone->Acetylated_Histone Acetylation HAT DNA DNA Deacetylated_Histone Deacetylated Histone (Condensed Chromatin) Acetylated_Histone->Deacetylated_Histone Deacetylation HDAC1 Active Transcriptionally Active Acetylated_Histone->Active Deacetylated_Histone->Histone Inactive Transcriptionally Inactive Deacetylated_Histone->Inactive HDAC1 HDAC1 HAT HAT Spiro_Inhibitor Spiro[3.3]heptane-based Inhibitor Spiro_Inhibitor->HDAC1 Inhibition

HDAC Inhibition by Spiro[3.3]heptane-based Inhibitors

Spiro[3.3]heptane Derivatives as a Bioisosteric Replacement for Piperazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of molecular scaffolds is a cornerstone of modern medicinal chemistry, aimed at optimizing drug-like properties while retaining or improving biological activity. Piperazine is a ubiquitous fragment in drug discovery, valued for its ability to introduce two basic nitrogens, its favorable physicochemical properties, and its synthetic tractability. However, its use can be associated with challenges such as metabolic liabilities and off-target effects. The rigid, three-dimensional spiro[3.3]heptane scaffold has emerged as a promising bioisostere for various cyclic systems, including piperazine, offering a novel avenue to escape "flatland" and access new chemical space with potentially improved pharmacological profiles.[1][2]

This guide provides an objective comparison of piperazine and its spiro[3.3]heptane-based bioisosteres, focusing on key physicochemical and pharmacological parameters, supported by experimental data and detailed protocols.

Structural and Physicochemical Properties: A Head-to-Head Comparison

The primary rationale for employing aza-substituted spiro[3.3]heptanes as piperazine bioisosteres lies in their ability to project nitrogen atoms in well-defined three-dimensional vectors, mimicking the spatial arrangement of the nitrogens in piperazine's chair conformation. This rigid framework can lead to enhanced target selectivity and improved metabolic stability.[3][4]

Below is a summary of key physicochemical properties for piperazine and representative aza-spiro[3.3]heptane analogs.

PropertyPiperazine2,6-Diazaspiro[3.3]heptane1-Oxa-2,6-diazaspiro[3.3]heptane (ODASE)Key Considerations
pKa pKa1: ~5.7, pKa2: ~9.8Not explicitly found in provided results, but expected to be similar to other secondary amines in a constrained ring system.Not explicitly found, but the presence of the oxygen atom is expected to influence the basicity of the adjacent nitrogen.Basicity is crucial for target engagement (e.g., salt bridge formation) and pharmacokinetic properties like solubility and cell permeability.
Calculated logP (clogP) -1.13Generally lower than piperazine-containing drugs. Replacement of a phenyl ring with spiro[3.3]heptane in Sonidegib decreased clogP by 0.8 units.The introduction of an oxygen atom is expected to further decrease lipophilicity.Lower lipophilicity can lead to improved solubility and reduced off-target effects.
Aqueous Solubility HighGenerally improved. The increased sp3 character and reduced planarity contribute to better solubility.Expected to be high due to the polar oxygen and nitrogen atoms.Enhanced solubility is a significant advantage in drug development, facilitating formulation and improving bioavailability.
Metabolic Stability Can be susceptible to N-dealkylation and oxidation.The rigid spirocyclic core can confer greater metabolic stability by shielding the nitrogen atoms from metabolic enzymes.[3][4]The metabolic fate would need to be experimentally determined, but the rigid structure is a positive attribute.Improved metabolic stability can lead to a longer half-life and a more favorable dosing regimen.
Molecular Shape Flexible (chair-boat interconversion)Rigid, with defined exit vectors for substituents.Rigid, with the added feature of a hydrogen bond acceptor in the ether oxygen.[3]The fixed geometry can lead to higher binding affinity and selectivity for the target protein.

In Vitro and In Vivo Performance: Case Studies

The true validation of a bioisosteric replacement comes from its performance in biological systems. While direct head-to-head comparisons of a large set of piperazine-containing drugs and their exact 2,6-diazaspiro[3.3]heptane analogs are limited in the public domain, several studies highlight the potential of this strategy.

Case Study 1: σ2 Receptor Ligands

In a study exploring bioisosteres for a piperazine-containing σ2 receptor ligand, replacement with a 2,6-diazaspiro[3.3]heptane core was investigated. The results indicated that this substitution led to a decrease in affinity for the σ2 receptor but either no change or a modest increase in affinity for the σ1 receptor.[5][6] This highlights that while the spirocyclic core can be a valid replacement, the specific interactions with the target protein are crucial and may lead to altered selectivity profiles.

Case Study 2: Bupivacaine Analog

In a related study, 1-azaspiro[3.3]heptane was successfully used as a bioisostere for the piperidine ring in the anesthetic drug bupivacaine. The resulting analog demonstrated high activity, validating the use of the azaspiro[3.3]heptane scaffold as a mimic for saturated nitrogen-containing heterocycles.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental data. Below are representative protocols for key experiments cited in the evaluation of bioisosteres.

Determination of Metabolic Stability in Human Liver Microsomes
  • Incubation: The test compound (typically at a final concentration of 1 µM) is incubated with human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) containing NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins.

  • Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining amount of the parent compound.

  • Data Analysis: The rate of disappearance of the compound is used to calculate the intrinsic clearance (CLint) and the half-life (t1/2) of the compound in the microsomal preparation.[9][8]

In Vivo Antinociceptive Activity (Tail Flick Test)
  • Animals: CD-1 female mice are used for the study.

  • Compound Administration: The test compound (e.g., a bupivacaine analog) and a vehicle control are administered to the mice, typically via subcutaneous injection.

  • Nociceptive Testing: At predetermined time points after administration, a focused beam of heat is applied to the mouse's tail. The time it takes for the mouse to "flick" its tail away from the heat source is recorded as the tail flick latency.

  • Cut-off Time: A cut-off time (e.g., 10 seconds) is established to prevent tissue damage.

  • Data Analysis: The antinociceptive effect is expressed as the percentage of the maximum possible effect (% MPE), calculated from the increase in tail flick latency compared to the baseline. The data is analyzed for statistical significance compared to the vehicle-treated group.[9][8]

Visualizing the Bioisosteric Relationship

The following diagrams illustrate the structural relationship between piperazine and its spiro[3.3]heptane-based bioisosteres, as well as a typical workflow for their comparative evaluation.

cluster_piperazine Piperazine cluster_bioisostere 2,6-Diazaspiro[3.3]heptane Piperazine Spiro Piperazine->Spiro Bioisosteric Replacement

Caption: Structural similarity between piperazine and 2,6-diazaspiro[3.3]heptane.

G A Lead Compound (Piperazine-containing) B Synthesis of Spiro[3.3]heptane Analog A->B C Physicochemical Profiling (pKa, logP, Solubility) B->C D In Vitro ADME Assays (Metabolic Stability) B->D E In Vitro Biological Assay (Target Affinity & Selectivity) B->E G Comparative Data Analysis & Decision Making C->G D->G F In Vivo Efficacy & Pharmacokinetics E->F E->G F->G

Caption: Experimental workflow for validating a bioisosteric replacement.

Conclusion

The replacement of a piperazine moiety with a 2,6-diazaspiro[3.3]heptane or a related aza-spiro[3.3]heptane scaffold represents a viable and innovative strategy in drug design. This bioisosteric substitution offers the potential for significant improvements in physicochemical properties, including increased solubility and metabolic stability, by introducing a rigid, three-dimensional, and sp3-rich core. While the impact on biological activity and selectivity must be evaluated on a case-by-case basis, the available data suggests that spiro[3.3]heptane-based scaffolds are a valuable addition to the medicinal chemist's toolkit for lead optimization and the generation of novel intellectual property. Further exploration of this bioisosteric relationship is warranted to fully unlock its potential in the development of next-generation therapeutics.

References

Conformational Landscape of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spiro[3.3]heptane scaffold has garnered significant attention in medicinal chemistry as a conformationally restricted bioisostere for commonly used ring systems. Its rigid, three-dimensional structure provides a unique platform for the precise spatial arrangement of functional groups, making it a valuable building block in modern drug design. This guide provides a comparative analysis of the conformational properties of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid, drawing upon experimental data from closely related analogues and computational studies to elucidate its preferred spatial arrangements.

Introduction to Spiro[3.3]heptane Conformational Analysis

The conformational flexibility of the spiro[3.3]heptane core is primarily dictated by the puckering of its two cyclobutane rings. Unlike cyclohexane, which adopts well-defined chair and boat conformations, the cyclobutane rings in spiro[3.3]heptane can exist in a range of puckered states. The degree of this puckering is influenced by the nature and position of substituents on the rings. Understanding these conformational preferences is crucial for designing molecules with optimal target engagement and pharmacokinetic properties.

Comparative Conformational Data

X-ray Crystallography Data of a Substituted Spiro[3.3]heptane Derivative

X-ray crystallography provides precise atomic coordinates in the solid state, offering a snapshot of a molecule's preferred conformation. The crystal structure of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane reveals significant puckering of the cyclobutane rings.[1]

ParameterRing 1Ring 2
Dihedral Angle12.9 (7)°21.2 (5)°
Data from the X-ray crystal structure of 2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane.[1]

This data quantitatively demonstrates that even with bulky substituents, the cyclobutane rings of the spiro[3.3]heptane core are not planar. The different dihedral angles for the two rings suggest that the substitution pattern can lead to asymmetric puckering.

Insights from NMR Spectroscopy of 2,6-Disubstituted Spiro[3.3]heptanes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution. Studies on diethyl 2,6-dibromospiro[3.3]heptane-2,6-dicarboxylate and dimethylspiro[3.3]heptane-2,6-dicarboxylate have shown that the puckering of the cyclobutane rings can be observed and characterized by analyzing the proton-proton coupling constants.[2] The NMR data for these compounds are in good agreement with X-ray diffraction data of the parent spiro[3.3]heptane-2,6-dicarboxylic acid (Fecht's acid), further supporting the puckered nature of the ring system in solution.[2]

Predicted Conformational Preferences of this compound

Based on the analysis of related compounds, the following conformational features are predicted for this compound:

  • Puckered Cyclobutane Rings: Both cyclobutane rings are expected to be puckered, similar to what is observed in the X-ray structure of the tetrasubstituted derivative.[1]

  • Axial and Equatorial-like Substituent Positions: The substituents at the C2 and C6 positions will occupy positions that can be described as pseudo-axial and pseudo-equatorial. The preferred orientation will be a balance between steric hindrance and electronic interactions.

  • Multiple Low-Energy Conformations: Computational studies on a related carbene, spiro[3.3]hept-1-ylidene, indicate the existence of at least four distinct puckered conformations.[3] This suggests that the target molecule may also exist as a mixture of several low-energy conformers in solution.

Experimental Protocols

The conformational analysis of this compound would typically involve a combination of experimental and computational techniques.

X-ray Crystallography
  • Crystal Growth: Single crystals of the compound suitable for X-ray diffraction would be grown, typically by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: A selected crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays. The diffraction pattern is recorded as the crystal is rotated.[4]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the precise atomic coordinates, bond lengths, and bond angles. This provides a definitive picture of the molecule's conformation in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A solution of the compound is prepared in a suitable deuterated solvent.

  • 1D and 2D NMR Experiments: A suite of NMR experiments, including ¹H, ¹³C, COSY, and NOESY, would be performed.

  • Data Analysis: The chemical shifts, and particularly the proton-proton coupling constants (³JHH), are analyzed to determine the dihedral angles between adjacent protons. NOESY experiments provide information about through-space proximity of protons, which helps in defining the overall stereochemistry and preferred conformation in solution.

Computational Modeling
  • Conformational Search: A systematic or stochastic conformational search is performed using molecular mechanics or quantum mechanics methods to identify all possible low-energy conformers.

  • Geometry Optimization and Energy Calculation: The geometries of the identified conformers are optimized, and their relative energies are calculated to determine the most stable conformations.

  • Comparison with Experimental Data: The calculated NMR parameters (e.g., coupling constants) for the low-energy conformers can be compared with the experimental data to validate the computational model and identify the predominant conformation in solution.

Visualizing Conformational Puckering

The following diagram illustrates the concept of puckering in the spiro[3.3]heptane ring system and the potential orientations of the substituents at the C2 and C6 positions.

G Conformational Puckering of a 2,6-Disubstituted Spiro[3.3]heptane cluster_0 Planar Conformation (Hypothetical) cluster_1 Puckered Conformation (Observed) C_spiro_p C1_p C1 C_spiro_p->C1_p C4_p C4 C_spiro_p->C4_p C2_p C2-R1 C1_p->C2_p C3_p C3 C2_p->C3_p C3_p->C_spiro_p C5_p C5 C4_p->C5_p C6_p C6-R2 C5_p->C6_p C6_p->C_spiro_p C7_p C7 C_spiro C1 C1 C_spiro->C1 C4 C4 C_spiro->C4 C2 C2-R1 (pseudo-axial) C1->C2 C3 C3 C2->C3 C3->C_spiro C5 C5 C4->C5 C6 C6-R2 (pseudo-equatorial) C5->C6 C6->C_spiro C7 C7 Planar Puckered Planar->Puckered Ring Puckering

References

Navigating Metabolic Stability: A Comparative Guide to Spiro[3.3]heptane-Containing Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical step in the journey from discovery to clinical application. The strategic incorporation of novel scaffolds to enhance pharmacokinetic properties is a key focus. Among these, spiro[3.3]heptane has emerged as a promising bioisosteric replacement for aromatic rings. This guide provides an objective comparison of the metabolic stability of spiro[3.3]heptane-containing compounds with other alternatives, supported by experimental data and detailed protocols.

The replacement of planar aromatic moieties with three-dimensional saturated scaffolds is a widely adopted strategy in medicinal chemistry to improve the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. Saturated bioisosteres, such as spiro[3.3]heptane, bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane, are often employed to enhance metabolic stability, increase solubility, and escape from flatland, thereby improving the overall developability of a compound.[1][2]

Comparative Metabolic Stability: A Data-Driven Look

The metabolic stability of a compound is typically assessed by its in vitro half-life (t1/2) and intrinsic clearance (Clint) in liver microsomes or hepatocytes. A longer half-life and lower intrinsic clearance are generally indicative of greater metabolic stability.

Recent studies have provided quantitative data on the impact of incorporating spiro[3.3]heptane and other saturated bioisosteres into known drug molecules. The following table summarizes key metabolic stability parameters from these studies.

Compound/AnalogParent DrugBioisostereIn Vitro SystemIntrinsic Clearance (Clint) (μL/min/mg)Half-Life (t1/2) (min)
Sonidegib-PhenylHuman Liver Microsomes1893
trans-Spiro[3.3]heptane analog SonidegibSpiro[3.3]heptaneHuman Liver Microsomes3647
cis-Spiro[3.3]heptane analog SonidegibSpiro[3.3]heptaneHuman Liver Microsomes15611
Imatinib-PhenylHuman Liver Microsomes28Not Reported
Bicyclo[2.2.2]octane analog ImatinibBicyclo[2.2.2]octaneHuman Liver Microsomes16Not Reported
2-Oxabicyclo[2.2.2]octane analog Imatinib2-Oxabicyclo[2.2.2]octaneHuman Liver Microsomes19Not Reported
Lumacaftor analogLumacaftorCubaneNot Specified6.98 (μL/min/10^6 cells)Not Reported
Lumacaftor-PhenylNot Specified11.96 (μL/min/10^6 cells)Not Reported

Data for Sonidegib and its analogs were obtained from a study by Mykhailiuk et al.[3] Data for Imatinib and its analogs were reported by Levterov et al.[4] Data for the Lumacaftor analog was reported by Wiesenfeldt et al.[5]

The data for the Sonidegib analogs reveal that the incorporation of a spiro[3.3]heptane moiety can have a significant, yet stereochemistry-dependent, impact on metabolic stability. In this specific case, both the trans and cis isomers of the spiro[3.3]heptane analog exhibited lower metabolic stability (higher Clint and lower t1/2) compared to the parent drug, Sonidegib.[3] This underscores the importance of stereochemistry in drug design and the need for empirical testing.

In contrast, the replacement of the phenyl ring in Imatinib with a bicyclo[2.2.2]octane or a 2-oxabicyclo[2.2.2]octane scaffold led to an increase in metabolic stability, as indicated by the lower intrinsic clearance values.[4] Similarly, the cubane analog of Lumacaftor demonstrated improved metabolic stability compared to its parent compound.[5] These examples highlight the potential of rigid, saturated scaffolds to shield molecules from metabolic enzymes.

Experimental Protocols: Assessing Metabolic Stability

The determination of in vitro metabolic stability is a routine yet crucial assay in drug discovery. The most common method is the liver microsomal stability assay.

Human Liver Microsomal Stability Assay Protocol

This protocol outlines a general procedure for assessing the metabolic stability of a test compound using human liver microsomes.

1. Materials:

  • Test compound and positive control compounds (e.g., a compound with known high clearance and one with low clearance).

  • Pooled human liver microsomes (HLM).

  • 0.1 M Phosphate buffer (pH 7.4).

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Acetonitrile (containing an internal standard for analytical purposes).

  • 96-well plates.

  • Incubator shaker (37°C).

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and positive controls in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the human liver microsomes at 37°C and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) with cold 0.1 M phosphate buffer. Keep on ice.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation:

    • Add the test compound and positive controls to the wells of a 96-well plate to achieve the final desired concentration (e.g., 1 µM).

    • Add the diluted human liver microsomes to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction in the respective wells by adding a quenching solution of cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the concentration of the remaining parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the equation: Clint (μL/min/mg protein) = (0.693 / t1/2) * (incubation volume / microsomal protein amount) .

Visualizing the Workflow

The following diagram illustrates the typical experimental workflow for a liver microsomal stability assay.

MetabolicStabilityWorkflow Experimental Workflow: Liver Microsomal Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution add_compound Add Compound to Plate prep_compound->add_compound prep_microsomes Prepare Human Liver Microsomes add_microsomes Add Microsomes prep_microsomes->add_microsomes prep_nadph Prepare NADPH Regenerating System start_reaction Initiate Reaction with NADPH prep_nadph->start_reaction add_compound->add_microsomes pre_incubate Pre-incubate at 37°C add_microsomes->pre_incubate pre_incubate->start_reaction time_points Collect Samples at Time Points (0-60 min) start_reaction->time_points quench Quench Reaction with Acetonitrile + IS time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Calculate t1/2 and Clint lcms->data_analysis

Caption: A flowchart of the key steps in a liver microsomal stability assay.

Conclusion

The use of spiro[3.3]heptane as a benzene bioisostere presents an intriguing avenue for medicinal chemists to modulate the properties of drug candidates. However, the available data suggests that its effect on metabolic stability is not universally predictable and is highly dependent on the specific molecular context and stereochemistry. In the case of Sonidegib, the introduction of a spiro[3.3]heptane moiety was detrimental to its metabolic stability. Conversely, other saturated bioisosteres like bicyclo[2.2.2]octane and cubane have demonstrated the potential to enhance metabolic stability in different molecular scaffolds.

This highlights the critical need for empirical evaluation of metabolic stability for each new analog. The provided experimental protocol for the liver microsomal stability assay serves as a foundational method for obtaining the quantitative data necessary to guide structure-activity relationship (SAR) and structure-property relationship (SPR) studies. As the repertoire of sp3-rich scaffolds continues to expand, rigorous and standardized assessment of their metabolic profiles will be paramount to successfully advancing novel therapeutics.

References

X-ray crystallography of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the X-ray crystallography of spiro[3.3]heptane derivatives, offering insights into their structural parameters and the methodologies for their determination. While crystallographic data for 6-(methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid is not publicly available, this guide provides a comparative analysis of structurally related spiro[3.3]heptane derivatives, serving as a valuable resource for researchers, scientists, and professionals in drug development.

Comparative Analysis of Spiro[3.3]heptane Derivatives

The spiro[3.3]heptane scaffold is a rigid, three-dimensional structure that has garnered significant interest in medicinal chemistry as a bioisostere for various cyclic and aromatic moieties. X-ray crystallography provides definitive evidence of the conformation and stereochemistry of these molecules, which is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide compares the crystallographic data of several spiro[3.3]heptane derivatives, highlighting the impact of different substituents on their solid-state conformations.

Crystallographic Data of Spiro[3.3]heptane Derivatives

The following tables summarize key crystallographic parameters for a selection of spiro[3.3]heptane derivatives, providing a basis for structural comparison.

Compound Formula Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptaneC₁₅H₂₈O₁₂S₄TriclinicP-110.319(1)14.233(2)8.5187(9)97.87(1)104.08(1)98.86(1)[1][2]
Spiro[3.3]heptane-2,6-dispirofluoreneC₃₁H₂₄TetragonalI-42d10.4554(15)10.4554(15)19.416(2)909090

Note: The unit cell parameters for Spiro[3.3]heptane-2,6-dispirofluorene are given for a tetragonal system where a = b.

Key Structural Features

The cyclobutane rings in spiro[3.3]heptane derivatives are typically puckered.[1][2] The degree of puckering can be influenced by the nature and position of the substituents. For instance, in 2,2,6,6-tetrakis(mesyloxymethyl)spiro[3.3]heptane, the dihedral angles of the cyclobutane rings are 12.9(7)° and 21.2(5)°.[1][2] In contrast, spiro[3.3]heptane-2,6-dispirofluorene exhibits an almost perpendicular arrangement between the planar fluorene moiety and the adjacent cyclobutane ring, with a dihedral angle of 87.3(3)°.

Experimental Protocols

The determination of the crystal structure of spiro[3.3]heptane derivatives by X-ray crystallography involves several key steps, from crystal growth to data analysis.

Crystallization

Single crystals of suitable quality are grown using various techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution. The choice of solvent is critical and is often determined empirically. For example, spiro[3.3]heptane-2,6-dispirofluorene was crystallized from a dichloromethane solution.

X-ray Diffraction Data Collection

A single crystal is mounted on a goniometer and placed in an X-ray beam. The diffraction data are collected using a diffractometer equipped with a suitable detector. Key parameters for data collection include the X-ray source (e.g., Mo Kα radiation), temperature, and the range of diffraction angles measured.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using least-squares methods to improve the agreement between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor. For spiro[3.3]heptane-2,6-dispirofluorene, the final R1 factor was 0.062 for 918 unique reflections.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for X-ray crystallography.

XRay_Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Spiro[3.3]heptane Derivative Purification Purification Synthesis->Purification Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation FinalStructure Final Crystal Structure (CIF File) Validation->FinalStructure

Caption: A generalized workflow for determining the crystal structure of a compound using X-ray crystallography.

This guide provides a comparative overview of the crystallographic data for several spiro[3.3]heptane derivatives, offering valuable structural insights for researchers. The detailed experimental protocol and workflow diagram serve as a practical reference for those involved in the structural elucidation of novel compounds.

References

Safety Operating Guide

6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper handling and disposal of 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid are critical to ensure laboratory safety and environmental protection. This document provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific policies, is essential.

Essential Safety and Logistical Information

The primary route for disposal of this compound is through your institution's designated hazardous waste management program. Indiscriminate disposal of laboratory chemicals down the drain or in regular trash is unacceptable and often illegal.[1] Always consult with your Environmental Health & Safety (EH&S) department for specific institutional requirements.

Chemical Hazard and Personal Protective Equipment (PPE) Summary

Proper personal protective equipment is the first line of defense against chemical exposure. Based on available safety information, the following precautions should be taken when handling this compound.

Identifier Information
CAS Number 10481-25-1[2]
Molecular Formula C₁₀H₁₄O₄[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation
Recommended Storage Store at 2-8°C, sealed in a dry, well-ventilated place.[3]
Required PPE ANSI-approved safety goggles, chemical-resistant gloves (e.g., nitrile), lab coat.
Engineering Controls Handle within a certified chemical fume hood to minimize inhalation risk.

Standard Disposal Protocol

This protocol outlines the standard operating procedure for collecting and disposing of this compound waste.

Objective: To safely collect and store chemical waste for pickup by a certified hazardous waste management service.

Materials:

  • Designated hazardous waste container (compatible material, e.g., glass or polyethylene, with a screw-top cap)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE)

Procedure:

  • Waste Segregation:

    • Collect waste this compound, including any contaminated materials (e.g., weigh boats, contaminated gloves, paper towels), in a dedicated waste container.

    • Crucially, do not mix this waste with incompatible materials. As a carboxylic acid, it must be kept separate from bases, oxidizing agents, and reducing agents to prevent violent reactions.[4][5]

  • Container Labeling:

    • Affix a hazardous waste label to the container before adding any waste.

    • Clearly write the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[4]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[4]

    • Indicate the associated hazards (e.g., Irritant, Corrosive - Acid).[4]

  • Waste Accumulation and Storage:

    • Keep the waste container tightly sealed except when adding waste.[6]

    • Store the container in a designated and labeled Satellite Accumulation Area (SAA), such as a secondary containment bin within a chemical fume hood.[4]

    • Ensure the SAA is located at or near the point of generation and is under the control of laboratory personnel.

  • Arranging for Disposal:

    • Once the container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), contact your institution's EH&S or hazardous waste management office to schedule a pickup.[4][6]

    • Follow their specific procedures for pickup requests.

  • Decontamination:

    • Wipe down the exterior of the waste container with an appropriate solvent (e.g., 70% ethanol) before removal.

    • Clean any contaminated bench space or equipment according to standard laboratory procedures.

Emergency Spill Protocol

In the event of a small spill, follow these steps:

  • Alert Personnel: Notify colleagues in the immediate area.

  • Ensure Ventilation: Work within a chemical fume hood or ensure the area is well-ventilated.

  • Contain Spill: Use a spill kit with an absorbent material suitable for organic acids (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb large quantities.

  • Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.

  • Clean Area: Decontaminate the spill area with soap and water.

  • Dispose of Materials: All cleanup materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Waste Generated (Solid or Solution) segregate Segregate Waste (Keep away from bases, oxidizers, and reducers) start->segregate label_container Use a Labeled Hazardous Waste Container segregate->label_container store_saa Store Sealed Container in Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact EH&S for Pickup and Disposal store_saa->contact_ehs end Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid. Adherence to these procedures is vital for ensuring personal safety and proper chemical management.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available safety information, this compound presents the following hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. The following personal protective equipment is mandatory to mitigate these risks.

Hazard CategoryPotential HazardRecommended Personal Protective Equipment (PPE)
Skin Contact Causes skin irritation. May cause an allergic skin reaction.[1]Lab Coat: A chemical-resistant lab coat must be worn and kept buttoned. Gloves: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be inspected before use and changed immediately if contaminated.[1][2]
Eye Contact Causes serious eye irritation.Safety Goggles: Wear chemical splash goggles that conform to ANSI Z87.1 standards.[2] Face Shield: A face shield worn over safety goggles is recommended when there is a significant risk of splashing.[1][2]
Inhalation May cause respiratory irritation.Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust or aerosol formation.[1][3] Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[2]
Ingestion Harmful if swallowed.Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is essential for the safe handling of this compound.

  • Preparation and Engineering Controls:

    • Designate a specific area for handling, preferably within a chemical fume hood.

    • Ensure the fume hood is functioning correctly before commencing work.

    • Assemble all necessary equipment, including spatulas, weighing paper, and appropriate glassware.

    • Prepare a designated and clearly labeled hazardous waste container.

  • Donning PPE:

    • Put on all required PPE as detailed in the table above, ensuring a proper fit.

  • Chemical Handling:

    • Handle the solid compound carefully to avoid generating dust.

    • If transferring the substance, use appropriate tools to minimize spillage.

    • Keep containers tightly closed when not in use.[1]

  • Post-Handling Procedures:

    • Thoroughly clean any contaminated surfaces and equipment.

    • Doff PPE in the correct order to prevent cross-contamination (e.g., remove gloves first, followed by lab coat and eye protection).

    • Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal is a critical aspect of the chemical lifecycle and must be conducted in accordance with local, state, and federal regulations.

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]

    • Unused Compound: Unused or surplus this compound should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Neutralization of Carboxylic Acid Waste (if permissible by institutional guidelines):

    • Carboxylic acids are generally weak acids but can be corrosive.[4]

    • Small quantities of waste may be neutralized. This should be done by slowly adding a weak base (e.g., sodium bicarbonate) to a diluted aqueous solution of the acid waste, with stirring.

    • This procedure should only be performed by trained personnel in a fume hood, as it may generate gas.

    • The neutralized solution should be tested for pH and disposed of according to institutional and local regulations. Non-toxic neutralization products may be permissible for sewer disposal, while those containing other hazardous components must be treated as hazardous waste.[5]

  • Container Decontamination:

    • Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[6]

Experimental Workflow and Safety Diagram

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Handling Area (Fume Hood) gather_materials Gather Materials & Waste Container prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle Chemical Carefully (Avoid Dust) don_ppe->handle_chem Proceed to Handling keep_closed Keep Container Closed handle_chem->keep_closed decontaminate Decontaminate Surfaces & Equipment keep_closed->decontaminate After Use doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands solid_waste Contaminated Solid Waste unused_chem Unused Chemical hazardous_container Hazardous Waste Container solid_waste->hazardous_container unused_chem->hazardous_container

Caption: Workflow for safe handling and disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-(Methoxycarbonyl)spiro[3.3]heptane-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.